molecular formula C19H28O2 B3416406 18-Methyl-19-nortestosterone CAS No. 793-55-5

18-Methyl-19-nortestosterone

Cat. No.: B3416406
CAS No.: 793-55-5
M. Wt: 288.4 g/mol
InChI Key: FBYZQDCRLYHHHP-ZOFHRBRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

18-Methyl-19-nortestosterone is a synthetic androgen and anabolic steroid (AAS) compound provided for non-clinical research purposes. It is structurally characterized as a 19-nortestosterone derivative, sharing a core structural similarity with other compounds in this class, such as nandrolone. This compound serves as a key parent structure in the synthesis of a range of other progestogens and anabolic steroids, including substances like norboletone . As an experimental compound, 18-Methyl-19-nortestosterone is not approved for therapeutic use in humans in the United States or other jurisdictions . It is classified as an illicit substance when intended for non-research applications. Researchers are directed to investigate its properties, including its affinity for and activity on steroid hormone receptors such as the androgen receptor (AR), and its metabolic profile. This product is strictly labeled "For Research Use Only" (RUO). It must not be used for personal, in-vivo, or clinical diagnostic purposes. All handling and research must comply with applicable local, state, and federal regulations and institutional guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZQDCRLYHHHP-ZOFHRBRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237364
Record name Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793-54-4, 793-55-5
Record name Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-Ethyl-17-hydroxy-gon-4-en-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-Methyl-19-nortestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18-methyl-19-nortestosterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.BETA.-HYDROXY-13.BETA.-ETHYL-4-GONEN-3-ONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B802ECT5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 18-METHYL-19-NORTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AL6ML53DZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

18-Methyl-19-nortestosterone chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Pharmacological Profile of 13-Ethyl-17-hydroxygon-4-en-3-one

Executive Summary

18-Methyl-19-nortestosterone , scientifically defined as 13-ethyl-17-hydroxygon-4-en-3-one , represents a pivotal scaffold in steroid chemistry. It serves as the parent "gonane" nucleus for a generation of high-potency synthetic progestins (e.g., Levonorgestrel) and anabolic-androgenic steroids (e.g., Norbolethone).

Unlike standard androstanes or estranes, which possess a C13-methyl group, this molecule features a C13-ethyl group . This structural homologation—often colloquially termed "18-methyl" because it extends the C18 methyl carbon—dramatically alters the steric environment of the steroid D-ring, significantly enhancing binding affinity for the Progesterone Receptor (PR) while retaining potent Androgen Receptor (AR) activity.

This guide provides a comprehensive technical analysis of its structure, total synthesis via the Torgov reaction, and pharmacological properties.

Chemical Structure and Properties[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identity

The nomenclature "18-methyl" can be deceptive. In standard steroid numbering, carbon 18 is the angular methyl group attached to carbon 13. Adding a methyl group to C18 converts the C13-substituent from a methyl (-CH₃) to an ethyl (-CH₂CH₃). Thus, the molecule is a gonane derivative.

PropertySpecification
IUPAC Name (8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Common Synonyms 13-Ethyl-19-nortestosterone; 18-Methylnandrolone; 13

-Ethyl-17

-hydroxygon-4-en-3-one
Chemical Formula C

H

O

Molecular Weight 288.43 g/mol
CAS Number 793-54-4
Stereochemistry 13

-ethyl, 17

-hydroxyl (Natural steroid configuration)
Structural Comparative Analysis

The following diagram illustrates the structural evolution from Nandrolone (Estrane) to the 18-Methyl scaffold (Gonane) and its 17


-alkylated derivative (Norbolethone).

SteroidStructure Nandrolone Nandrolone (19-Nortestosterone) C13-Methyl Group Methyl18 18-Methyl-19-nortestosterone (13-Ethyl-19-nor-T) C13-Ethyl Group (Gonane Core) Nandrolone->Methyl18 Homologation at C13 (Methyl → Ethyl) Norbolethone Norbolethone (17-Ethyl-18-methyl-19-nor-T) C17-Ethyl Alkylation Methyl18->Norbolethone 17α-Ethylation (Orally Active AAS) Levonorgestrel Levonorgestrel (17-Ethynyl-18-methyl-19-nor-T) C17-Ethynyl Group Methyl18->Levonorgestrel 17α-Ethynylation (Potent Progestin)

Caption: Structural relationship showing the C13-homologation defining the 18-methyl series.[1][2][3][4]

Pharmacological Profile[4][5][6][7][8][19]

Mechanism of Action

18-Methyl-19-nortestosterone acts as a dual agonist at the Androgen Receptor (AR) and Progesterone Receptor (PR).

  • Progestogenic Potency: The ethyl group at C13 creates a tighter hydrophobic interaction within the PR ligand-binding pocket compared to the methyl group of norethisterone. This structural feature is responsible for the high potency of gonane progestins.

  • Anabolic/Androgenic Ratio: Like its parent nandrolone, it exhibits a favorable anabolic-to-androgenic ratio.[5] However, the lack of 17

    
    -alkylation reduces its oral bioavailability and hepatotoxicity compared to Norbolethone.
    
Metabolic Fate

The molecule is metabolized via:

  • Reduction: 5

    
    -reduction to the dihydro- variant (though 19-nor compounds often have reduced 5
    
    
    
    -reductase affinity).
  • Hydroxylation: Hepatic hydroxylation at C6 or C16.

  • Aromatization: 19-nor compounds aromatize poorly; the steric bulk of the 13-ethyl group further hinders interaction with the aromatase enzyme, making estrogenic side effects (gynecomastia) less likely via direct conversion, though progestogenic activity can mimic estrogenic effects in breast tissue.

Total Synthesis Protocol (Torgov Pathway)

Because introducing an ethyl group at C13 of a pre-existing steroid nucleus is chemically inefficient, 18-Methyl-19-nortestosterone is synthesized de novo using the Torgov reaction . This route constructs the gonane skeleton from non-steroidal precursors.

Synthesis Diagram

Synthesis Tetralone 6-Methoxy-1-tetralone VinylCarbinol Vinyl Carbinol Intermediate Tetralone->VinylCarbinol Vinylmagnesium bromide (Grignard) SecoDione Secosteroid Dione (13-Ethyl precursor) VinylCarbinol->SecoDione 2-Ethyl-1,3-cyclopentanedione (Torgov Coupling) Gonatriene Gonatriene (Cyclized) SecoDione->Gonatriene Acid Cyclization MethoxyGonadiene 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one Gonatriene->MethoxyGonadiene Birch Reduction (Li/NH3) Target 18-Methyl-19-nortestosterone (13-Ethyl-17-hydroxygon-4-en-3-one) MethoxyGonadiene->Target 1. Hydrolysis (Oxalic Acid) 2. Hydride Reduction (NaBH4)

Caption: The Torgov total synthesis route to 13-ethyl-gonane derivatives.

Detailed Methodology

Step 1: Coupling (Torgov Reaction)

  • Reagents: 6-methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalene-1-ol, 2-ethyl-1,3-cyclopentanedione.

  • Catalyst: Triton B or Potassium hydroxide in methanol.

  • Process: The vinyl alcohol is coupled with the dione. The use of 2-ethyl-1,3-cyclopentanedione is the critical step that establishes the "18-methyl" (13-ethyl) moiety.

Step 2: Cyclization

  • Reagents: p-Toluenesulfonic acid (PTSA) in benzene or toluene.

  • Condition: Reflux with Dean-Stark trap.

  • Mechanism: Acid-catalyzed cyclization closes the C-ring, forming the tetracyclic gonane skeleton (13-ethyl-3-methoxygona-1,3,5(10),8,14-pentaen-17-one).

Step 3: Stereoselective Reduction

  • Reagents: Hydrogen gas, Palladium on Calcium Carbonate (Pd/CaCO

    
    ) or Raney Nickel.
    
  • Outcome: Reduces the 14(15) double bond to establish the trans-C/D ring junction (natural configuration).

Step 4: Birch Reduction

  • Reagents: Lithium metal in liquid ammonia, THF, t-butanol (proton source).

  • Process: Reduces the aromatic A-ring to the 2,5(10)-diene enol ether.

Step 5: Hydrolysis and Ketone Reduction

  • Hydrolysis: Treatment with weak acid (Oxalic acid or Acetic acid) hydrolyzes the enol ether to the 3-ketone-4-ene (conjugated system).

  • Reduction: Sodium Borohydride (NaBH

    
    ) in methanol at 0°C selectively reduces the C17 ketone to the 17
    
    
    
    -hydroxyl group without affecting the
    
    
    -3-ketone.

Regulatory and Safety Status

Controlled Substance Classification

As a structural isomer/homologue of 19-nortestosterone, 18-Methyl-19-nortestosterone falls under "designer steroid" legislation in many jurisdictions.

  • USA: Classified as a Schedule III Controlled Substance under the Anabolic Steroid Control Act (often covered by the catch-all clause for salts, esters, and isomers of listed steroids).

  • WADA: Explicitly banned in sports under Section S1 (Anabolic Agents).

Toxicology
  • Hepatotoxicity: Lacking the 17

    
    -alkyl group found in Norbolethone or Methyltestosterone, 18-Methyl-19-nortestosterone exhibits significantly lower liver strain (cholestasis risk is reduced).
    
  • Endocrine Disruption: Due to high progestogenic activity, it may cause suppression of the Hypothalamic-Pituitary-Gonadal (HPG) axis more rapidly than pure androgens.

References

  • Edgren, R. A., & Smith, H. (1963). Biological effects of 13-ethyl-17-hydroxygon-4-en-3-one. Steroids. Link

  • Smith, H., et al. (1964). Totally synthetic steroid hormones. 13-Ethyl-gonane derivatives. Journal of the Chemical Society. Link

  • Death, A. K., et al. (2004). Tetrahydrogestrinone is a potent androgen and progestin. Journal of Clinical Endocrinology & Metabolism. Link

  • United States Patent US3959322A . (1976). Synthesis of 13-alkyl-gon-4-ones. Link

  • World Anti-Doping Agency . (2024). The Prohibited List. Link

Sources

An In-Depth Technical Guide to 18-Methylnandrolone and its Interaction with the Androgen Receptor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 18-Methylnandrolone

18-Methylnandrolone, also known as 13-ethyl-17β-hydroxygon-4-en-3-one, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone (19-nortestosterone). The structural modification, specifically the addition of a methyl group at the C18 position (or more accurately, an ethyl group at C13 from a gonane steroid core perspective), distinguishes it from its parent compound. Such modifications to the steroid backbone are typically introduced to alter the pharmacokinetic and pharmacodynamic properties, including oral bioavailability, metabolic stability, and receptor binding affinity. The primary biological target of 18-methylnandrolone, like other AAS, is the androgen receptor, a ligand-activated transcription factor that mediates the physiological effects of androgens such as testosterone and dihydrotestosterone (DHT).

The anabolic-to-androgenic ratio is a critical parameter for synthetic steroids, with the goal often being to maximize the desirable anabolic effects (e.g., muscle growth) while minimizing the undesirable androgenic side effects (e.g., virilization). This ratio is intrinsically linked to the compound's interaction with the androgen receptor in different tissues.

The Androgen Receptor: A Primer

The androgen receptor is a member of the nuclear receptor superfamily. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to an androgenic ligand, the receptor undergoes a conformational change, leading to the dissociation of HSPs, dimerization, and translocation into the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately results in the physiological responses associated with androgens.

Androgen Receptor Binding Affinity: The Core of Activity

The binding affinity of a steroid for the androgen receptor is a primary determinant of its biological potency. A higher binding affinity generally correlates with a greater biological response at a given concentration. The affinity is typically quantified using parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the relative binding affinity (RBA).

While specific, peer-reviewed quantitative data for the androgen receptor binding affinity of 18-methylnandrolone is not prominently available, the scientific literature contains extensive data on its parent compound, nandrolone, and other related anabolic steroids. For context, nandrolone itself exhibits a strong binding affinity for the androgen receptor, often comparable to or greater than that of testosterone. It is hypothesized that the 18-methyl modification could influence this affinity, though empirical data is required for confirmation.

Table 1: Comparative Androgen Receptor Binding Affinity of Select Steroids

CompoundRelative Binding Affinity (RBA) (%)
18-Methylnandrolone Data not available in searched resources
Nandrolone (19-Nortestosterone)~100-120 (relative to testosterone)
Testosterone100 (by definition)
Dihydrotestosterone (DHT)~150-250 (relative to testosterone)
Methyltrienolone (R1881)~200-300 (relative to testosterone)

Note: RBA values can vary between studies depending on the experimental conditions, such as the source of the receptor (e.g., rat prostate cytosol, recombinant human AR) and the radioligand used.

Experimental Protocol: In Vitro Competitive Radioligand Binding Assay for the Androgen Receptor

The following is a detailed, step-by-step methodology for a competitive radioligand binding assay, a standard procedure to determine the binding affinity of a test compound like 18-methylnandrolone for the androgen receptor. This protocol is based on established methods for assessing androgen receptor binding.[1]

Objective: To determine the relative binding affinity (RBA) of 18-methylnandrolone for the androgen receptor by quantifying its ability to displace a radiolabeled androgen from the receptor.

Materials:

  • Receptor Source: Rat ventral prostate cytosol or purified recombinant human androgen receptor.

  • Radioligand: [³H]-Methyltrienolone (R1881), a high-affinity synthetic androgen.

  • Reference Compound: Unlabeled Methyltrienolone (R1881) or Dihydrotestosterone (DHT).

  • Test Compound: 18-Methylnandrolone.

  • Assay Buffer: Tris-HCl buffer with additives to stabilize the receptor.

  • Scintillation Cocktail.

  • Multi-well plates and filtration apparatus.

  • Scintillation counter.

Methodology:

  • Receptor Preparation:

    • If using rat prostate, the tissue is homogenized in a buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptor.

    • If using a recombinant receptor, it is diluted to the appropriate concentration in the assay buffer.

  • Assay Setup:

    • A series of dilutions of the test compound (18-methylnandrolone) and the reference compound are prepared.

    • In a multi-well plate, the receptor preparation is incubated with a fixed concentration of the radioligand ([³H]-R1881) and varying concentrations of either the unlabeled reference compound or the test compound.

    • Control wells are included for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled reference compound).

  • Incubation:

    • The plate is incubated, typically overnight at 4°C, to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound radioligand passes through.

    • The filters are washed with cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • The filter discs are placed in scintillation vials with a scintillation cocktail.

    • The amount of radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined for both the reference compound and the test compound.

    • The Relative Binding Affinity (RBA) is calculated using the following formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100

Visualizing Key Processes

Diagram 1: Competitive Androgen Receptor Binding Assay Workflow

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_analysis Analysis Receptor Receptor Source (e.g., Prostate Cytosol) Assay_Mix Assay Mixture: Receptor + Radioligand + Competitor Receptor->Assay_Mix Radioligand Radioligand ([³H]-R1881) Radioligand->Assay_Mix Competitor Test Compound (18-Methylnandrolone) Competitor->Assay_Mix Filtration Filtration Assay_Mix->Filtration Bound Bound Radioligand (on filter) Filtration->Bound Free Free Radioligand (filtrate) Filtration->Free Scintillation Scintillation Counting Bound->Scintillation Data_Analysis Data Analysis (IC50 & RBA Calculation) Scintillation->Data_Analysis

Caption: Workflow of a competitive androgen receptor binding assay.

Diagram 2: Canonical Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., 18-Methylnandrolone) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binding AR_Ligand AR-Ligand Complex AR_HSP->AR_Ligand HSP Dissociation Dimer AR-Ligand Dimer AR_Ligand->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-regulators

Caption: The canonical androgen receptor signaling pathway.

Conclusion

18-Methylnandrolone remains a compound of interest for researchers in endocrinology and drug development due to its structural relationship to nandrolone and its potential for a distinct pharmacological profile. While direct, quantitative data on its androgen receptor binding affinity is elusive in readily accessible literature, the established methodologies for determining such parameters are well-defined. This guide provides the necessary theoretical and practical framework for researchers to design and execute experiments to elucidate the precise binding characteristics of 18-methylnandrolone. Future studies are essential to fully characterize its interaction with the androgen receptor and to understand its potential as a therapeutic agent or its implications as a performance-enhancing substance.

References

  • Protocol for Androgen Receptor Competitive Binding Assay - Appendix B1 of ICCVAM AR Binding BRD (2002). (2002, October 1). Final version of EPA Work Assignment 2-19 Appendix B. [Link]

Sources

Technical Comparative Analysis: 18-Methyl-19-nortestosterone vs. 19-nortestosterone

[1]

Executive Summary

This guide provides a rigorous pharmacological comparison between 19-nortestosterone (Nandrolone) and its C13-homologated derivative, 18-methyl-19-nortestosterone (chemically defined as 13


While both compounds belong to the 19-nor family—characterized by the removal of the C19 methyl group to enhance the anabolic-to-androgenic ratio—the extension of the angular methyl group at C13 to an ethyl group (referred to as "18-methyl") shifts the steroid nucleus from an Estrane to a Gonane . This structural modification drastically alters receptor selectivity, metabolic stability, and progestogenic cross-reactivity.

Structural Pharmacology & SAR: The Gonane Shift

The core distinction lies in the D-ring angular alkyl group. This modification is not merely steric; it fundamentally alters the ligand's fit within the hydrophobic pocket of the Androgen Receptor (AR) and Progesterone Receptor (PR).

The C13-Ethyl Modification[2]
  • 19-nortestosterone (Estrane): Possesses a standard methyl group at C13. This allows for a "loose" fit in the AR ligand-binding domain (LBD), which is tightened by the removal of the C19 methyl, resulting in high affinity.

  • 18-Methyl-19-nortestosterone (Gonane): The C13-ethyl group increases hydrophobicity and steric bulk. This modification generally enhances binding affinity to the AR but, more critically, creates a high-affinity pharmacophore for the Progesterone Receptor (PR) .

Graphviz Visualization: SAR Logic Flow

The following diagram illustrates the structural divergence and its downstream pharmacological effects.

SAR_LogicBase19-nortestosterone(Estrane Nucleus)ModC13-Homologation(Methyl -> Ethyl)Base->ModSynthetic ModificationProduct18-Methyl-19-nor(Gonane Nucleus)Mod->ProductAR_AffinityIncreased AR Affinity(Hydrophobic Interaction)Product->AR_AffinityPR_AffinityDrastic PR Affinity Increase(Progestogenic Activity)Product->PR_AffinityMetabolismMetabolic Resistance(Steric Hindrance)Product->Metabolism

Figure 1: Structural Activity Relationship (SAR) describing the shift from Estrane to Gonane pharmacology.

Pharmacodynamics: Receptor Kinetics

The defining characteristic of 18-methylated steroids is their "hybrid" activity. While Nandrolone is a pure anabolic-androgenic steroid (AAS) with moderate progestogenic activity, 18-methyl-19-nor is a potent progestin-androgen .

Androgen Receptor (AR) Binding

Both compounds exhibit high affinity for the AR, significantly exceeding that of Testosterone.[1]

  • Nandrolone: RBA (Relative Binding Affinity) ~150% of Testosterone.

  • 18-Methyl-19-nor: RBA ~150–200% of Testosterone. The ethyl group at C13 fills the hydrophobic pocket of the AR LBD more completely than the methyl group, stabilizing the active conformation.

Progesterone Receptor (PR) Cross-Reactivity

This is the critical divergence point.

  • Nandrolone: Binds to PR with ~20% the affinity of Progesterone.[2] This contributes to suppressive effects on LH/FSH but is generally manageable.

  • 18-Methyl-19-nor: Binds to PR with >100% the affinity of Progesterone . This high progestogenic activity can lead to significant water retention, suppression of endogenous testosterone, and unique side effects (e.g., progestogenic gynecomastia) independent of estrogen conversion.[2]

Data Synthesis: Binding Profiles
Parameter19-nortestosterone (Nandrolone)18-Methyl-19-nortestosterone (Gonane)
Nucleus EstraneGonane
AR Affinity (vs. Test) ~150%~180%
PR Affinity (vs. Prog) ~20% (Weak)>100% (Strong)
5

-Reductase Fate
5

-DHN (Weak Androgen)
18-Methyl-5

-DHN (Weak Androgen)
Myotrophic Potency HighVery High
Androgenic Potency LowLow

Metabolic Fate & The "Dissociation" Mechanism

The high anabolic-to-androgenic ratio (Dissociation Index) of both compounds relies on their metabolic activation (or inactivation) in specific tissues.

The 5 -Reductase "Safety Valve"

In androgenic tissues (prostate, skin), Testosterone is converted by 5

  • Nandrolone: Converted to 5

    
    -Dihydronandrolone (DHN) .[3] Unlike DHT, DHN binds weaker to the AR than its parent.[3] This reduces androgenic signaling in the prostate while maintaining anabolic signaling in muscle (which lacks 5
    
    
    -reductase).
  • 18-Methyl-19-nor: Undergoes a similar reduction to 18-Methyl-DHN . This metabolite also exhibits reduced affinity compared to the parent, preserving the favorable anabolic/androgenic ratio.

Metabolic Stability

The 18-methyl (13-ethyl) group adds steric bulk near the D-ring. This hinders 17


Experimental Protocol: The Hershberger Assay

To empirically validate the anabolic vs. androgenic potency of these compounds, the Hershberger Bioassay is the gold standard. This protocol relies on the differential weight gain of androgen-dependent tissues in castrated rats.[4]

Protocol Overview
  • Subject: Peripubertal Castrated Male Rats (Wistar or Sprague-Dawley).

  • Duration: 10 consecutive days of treatment.

  • Endpoints:

    • Anabolic:[5][1][3][6][7][8][9] Levator Ani/Bulbocavernosus (LABC) muscle weight.

    • Androgenic:[3][4] Ventral Prostate (VP) and Seminal Vesicle (SV) weight.

Step-by-Step Methodology
  • Castration: Perform orchiectomy on Day 0 to eliminate endogenous androgens. Allow 7 days for regression of target tissues.

  • Treatment Groups (n=6):

    • Vehicle Control (Corn Oil).

    • Reference: Testosterone Propionate (TP) 0.4 mg/kg/day s.c.

    • Test A: 19-nortestosterone (varying doses).

    • Test B: 18-Methyl-19-nortestosterone (varying doses).

  • Administration: Subcutaneous injection (s.c.) or Oral gavage (p.o.) daily for 10 days.

  • Necropsy: On Day 11, excise LABC, VP, and SV. Weigh wet tissues to nearest 0.1 mg.

  • Analysis: Calculate the ratio of LABC weight gain (Myotrophic) vs. VP weight gain (Androgenic).

Graphviz Visualization: Assay Workflow

Hershberger_ProtocolStartStart: Male Rats (7 wks)CastrationOrchiectomy (Day 0)Eliminate Endogenous AndrogensStart->CastrationRegression7-Day Tissue RegressionCastration->RegressionDosing10-Day Dosing Period(s.c. or p.o.)Regression->DosingNecropsyDay 11: Tissue ExcisionDosing->NecropsyAnalysisData Analysis:LABC (Anabolic) vs. VP (Androgenic)Necropsy->Analysis

Figure 2: Workflow for the Hershberger Bioassay to determine Anabolic-Androgenic Dissociation.

Conclusion & Strategic Implications

For researchers developing selective androgen receptor modulators (SARMs) or steroidal therapeutics:

  • Potency: 18-Methyl-19-nortestosterone represents a "super-nandrolone" in terms of anabolic potency per milligram, driven by higher receptor affinity and metabolic resistance.

  • Selectivity: It retains the favorable "DHN-like" safety profile regarding androgenic side effects (prostate sparing).

  • The Progestin Trap: The limiting factor for 18-methyl variants is their massive progestogenic activity. Unlike Nandrolone, which has manageable PR interaction, 18-methyl variants act as potent progestins, necessitating careful monitoring of prolactin pathways and HPTA suppression during trials.

References

  • OECD Guidelines for the Testing of Chemicals. (2009). Test No. 441: Hershberger Bioassay in Rats. OECD Publishing. [Link]

  • Kumar, N., et al. (1999). The biological activity of 7 alpha-methyl-19-nortestosterone is not amplified in male reproductive tract as is that of testosterone.[4] Endocrinology. [Link](Context: mechanistic comparison of non-reducible androgens).

  • Sitruk-Ware, R. (2004). Pharmacological profile of progestins. Maturitas. [Link](Context: 13-ethyl gonane pharmacology).

  • Attardi, B. J., et al. (2010). Development of dimethandrolone 17beta-undecanoate (DMAU) as an oral male hormonal contraceptive. Journal of Andrology. [Link](Context: 19-nor derivative potency).

  • Death, A. K., et al. (2004). Tetrahydrogestrinone is a potent androgen and progestin. The Journal of Clinical Endocrinology & Metabolism. [Link](Context: 18-methyl/13-ethyl structural effects on AR/PR binding).

Metabolic Pathway of Methoxydienone to 18-Methyl-19-Nortestosterone

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists

Executive Summary

This technical guide delineates the bioactivation and metabolic fate of Methoxydienone (13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one), a synthetic pro-drug steroid often identified in "grey market" supplements. The focus is on its conversion to the bioactive target 18-methyl-19-nortestosterone (13-ethyl-17


-hydroxy-gon-4-en-3-one).

Unlike endogenous steroids, this pathway requires a hybrid transformation sequence: chemical hydrolysis (gastric phase) followed by enzymatic reduction (hepatic phase). Understanding this pathway is critical for forensic analysis (doping control), toxicology assessments, and the design of gonane-based therapeutics.

Molecular Architecture & Precursor Identity

To understand the pathway, we must first rigorously define the starting material and the target metabolite. The nomenclature "18-methyl" refers to the extension of the C13 angular methyl group to an ethyl group, a hallmark of gonane derivatives (e.g., Levonorgestrel).

CompoundCommon NameIUPAC DesignationKey Structural Features
Precursor Methoxydienone (Max LMG)13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one[1][2] • Enol Ether: 3-methoxy-2,5(10)-diene system (Acid labile)• 17-Ketone: Requires reduction[3][4]• 13-Ethyl: "18-methyl" backbone
Intermediate 18-Methyl-Norandrostenedione13-ethyl-gon-4-en-3,17-dioneEnone: 3-keto-4-ene (Bioactive A-ring)• 17-Ketone: Pro-drug form
Target 18-Methyl-19-Nortestosterone13-ethyl-17

-hydroxy-gon-4-en-3-one
17

-Hydroxyl:
High affinity for AR• Gonane Backbone: Increased metabolic stability

Phase I: Chemical Bioactivation (Gastric Hydrolysis)

The primary activation step of Methoxydienone is non-enzymatic . The 3-methoxy-2,5(10)-diene moiety is a "masked" ketone, designed to survive the pill manufacturing process but rapidly hydrolyze upon contact with gastric acid (pH 1.5–3.5).

Mechanism of Action
  • Protonation: The

    
    -carbon of the enol ether (C6 or C10) is protonated by gastric acid.
    
  • Oxonium Formation: A resonance-stabilized oxonium ion is formed.

  • Hydrolysis: Water attacks the C3 position, collapsing the ether to a ketone.

  • Isomerization: The resulting

    
    -unsaturated ketone (5(10)-ene) isomerizes to the thermodynamically stable 
    
    
    
    -unsaturated ketone (4-ene) under acidic conditions.

Note: This step converts the inactive pro-drug into the androgenic 3-keto-4-ene steroid skeleton.

ChemicalHydrolysis Methoxydienone Methoxydienone (Enol Ether) Protonation Protonation (Gastric Acid H+) Methoxydienone->Protonation pH < 3.0 Intermediate Unconjugated Ketone (3-keto-5(10)-ene) Protonation->Intermediate Hydrolysis (-MeOH) Isomerization Acid-Catalyzed Isomerization Intermediate->Isomerization Product 18-Methyl-19-Norandrostenedione (Active A-Ring) Isomerization->Product Thermodynamic Shift

Figure 1: The acid-catalyzed hydrolysis mechanism converting the methoxy-diene pro-drug into the active steroid core.

Phase II: Hepatic Metabolism (Enzymatic Reduction)

Following gastric hydrolysis and intestinal absorption, the intermediate (13-ethyl-gon-4-en-3,17-dione ) enters the portal circulation. The liver performs the critical reduction at C17 to generate the target "Testosterone-like" metabolite.

The 17 -HSD Pathway

The conversion of the 17-ketone to the 17


-hydroxyl is mediated by 17

-Hydroxysteroid Dehydrogenases (17

-HSD)
.
  • Substrate: 13-ethyl-gon-4-en-3,17-dione.

  • Enzyme: 17

    
    -HSD Type 3 (Testes) or Type 5 (Peripheral/Liver).
    
  • Cofactor: NADPH.

  • Product: 18-Methyl-19-Nortestosterone (Active Drug).[5]

Downstream Clearance

Unlike testosterone, 19-nor (and specifically 13-ethyl) steroids are resistant to aromatization (conversion to estrogen) due to the lack of the C19 methyl group. However, they are substrates for:

  • 5

    
    -Reductase:  Reduces the A-ring (though 19-nor compounds often have lower affinity).
    
  • UGT/SULT: Conjugation of the 17

    
    -hydroxyl group for urinary excretion.
    

MetabolicPathway Input 18-Methyl-19-Norandrostenedione (From Gastric Hydrolysis) Liver Hepatic Microsomes Input->Liver Enzyme 17beta-HSD (NADPH Dependent) Liver->Enzyme Uptake Target 18-Methyl-19-Nortestosterone (Bioactive Ligand) Enzyme->Target Reduction Excretion Urinary Metabolites (Glucuronides/Sulfates) Target->Excretion Phase II Conjugation

Figure 2: The enzymatic reduction pathway occurring primarily in the liver.

Experimental Validation Protocols

To verify this pathway in a research setting, the following self-validating protocols are recommended. These distinguish between the chemical instability of the pro-drug and the biological activity of the metabolite.

Protocol A: In Vitro Simulated Gastric Hydrolysis (SGF)

Purpose: To prove the non-enzymatic conversion of Methoxydienone to the 3-keto steroid.

  • Preparation: Prepare Simulated Gastric Fluid (SGF) USP (pH 1.2, pepsin-free).

  • Incubation: Dissolve Methoxydienone (1 mg) in methanol (100 µL) and spike into SGF (10 mL) at 37°C.

  • Sampling: Aliquot 500 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Neutralize immediately with 1M NaOH or extract into ethyl acetate.

  • Analysis: Analyze via GC-MS or LC-MS/MS.

    • Success Criteria: Disappearance of parent peak (m/z 300) and appearance of hydrolyzed product (m/z 286 for dione).

Protocol B: In Vivo Urinary Metabolite Confirmation

Purpose: To detect the 17-reduced target metabolite (18-methyl-19-nortestosterone).

StepProcedure DetailsRationale
1. Sample Prep Enzymatic hydrolysis of urine (E. coli

-glucuronidase) at 50°C for 1 hour.
Frees the steroid from Phase II conjugates (glucuronides) for detection.
2. Extraction Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (TBME) at pH 9.6.Optimizes recovery of neutral steroids while excluding acidic interferences.
3. Derivatization MSTFA/NH4I/Dithioerythritol (1000:2:4) at 60°C for 15 mins.Converts hydroxyl/enol groups to TMS derivatives for GC-MS stability.
4. Detection GC-MS/MS (EI Mode). Monitor transitions for bis-TMS derivative of 18-methyl-19-NT.Target Ions: Molecular ion and characteristic D-ring fragments specific to 13-ethyl steroids.

References

  • Geldof, L. et al. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. Drug Testing and Analysis.

  • BenchChem Technical Division. (2025). Synthesis of 13-ethyl-3-methoxygona-2,5(10)-dien-17-one: A Technical Guide.

  • Schänzer, W. (1996). Metabolism of anabolic androgenic steroids. Clinical Chemistry.

  • Friedel, A. et al. (2006). Mass spectrometric identification of 18-methyl-19-nortestosterone metabolites. Journal of Mass Spectrometry.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Reference for Enol Ether Hydrolysis mechanism).

Sources

13-Ethyl-17-Hydroxygon-4-En-3-One: Nomenclature, Synthesis, and Analytical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

13-Ethyl-17-hydroxygon-4-en-3-one—frequently referred to as 18-methylnandrolone or Levonorgestrel EP Impurity K—is a critical synthetic steroid in modern pharmacology[1]. It serves a dual purpose: acting as a pivotal intermediate in the total synthesis of 13-ethyl-gonane progestins (such as levonorgestrel) and functioning as a pharmacologically active entity with pronounced anabolic and progestational properties. This technical guide deconstructs its IUPAC nomenclature, details its synthetic pathways, and outlines the rigorous analytical methodologies required for its profiling in drug development.

Chemical Identity and IUPAC Nomenclature

The systematic IUPAC name for this compound is (8R,9S,10R,13S,14S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one [2].

Understanding the nomenclature requires deconstructing its structural components:

  • Gonane Nucleus (Cyclopenta[a]phenanthrene): The base structure is a 17-carbon tetracyclic hydrocarbon. Unlike natural human steroids (pregnanes, androstanes), the gonane core lacks the C10 and C13 methyl groups by default.

  • 13-Ethyl Substitution: The defining feature is the ethyl group at the C13 position. This structural modification is the hallmark of the "norgestrel" family. The increased steric bulk of the ethyl group compared to a standard methyl group significantly enhances the lipophilicity and receptor binding affinity, slowing down hepatic metabolism.

  • 4-en-3-one System: The A-ring contains a double bond between C4 and C5, conjugated with a ketone at C3. This α,β-unsaturated ketone is the universal pharmacophore required for high-affinity binding to androgen and progesterone receptors.

  • 17-Hydroxy Group: The β-oriented hydroxyl group at C17 is essential for hydrogen bonding within the receptor ligand-binding domain (LBD).

Synthetic Pathways & Mechanistic Causality

The synthesis of 13-ethyl-gonanes cannot rely on semi-synthesis from natural plant sterols (like diosgenin) because natural sterols possess a 13-methyl group. Therefore, a total synthesis approach is required, culminating in the transformation of an aromatic precursor to the active 4-en-3-one system via a Birch reduction[3].

Protocol 1: Synthesis via Birch Reduction and Acidic Hydrolysis

Objective: To convert the aromatic A-ring of a 3-methoxy ether intermediate into the active α,β-unsaturated ketone[3]. Causality: The Birch reduction specifically targets electron-rich aromatic rings. The methoxy group at C3 directs the reduction to yield a 2,5(10)-diene, which acts as a masked enone. Subsequent acidic hydrolysis selectively cleaves the enol ether and isomerizes the double bond into conjugation with the ketone, driving the thermodynamic stability of the final product.

Step-by-Step Methodology:

  • Reaction Setup: Cool liquid ammonia (-33°C) in a dry-ice/acetone bath under a strict inert nitrogen atmosphere.

  • Substrate Addition: Dissolve the precursor (13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol) in a co-solvent mixture of tetrahydrofuran (THF) and a proton donor (e.g., tert-butanol) and add it to the ammonia.

  • Alkali Metal Reduction: Slowly add lithium metal in small pieces. The solution will turn a deep blue color, indicating the presence of solvated electrons. Stir for 2 to 4 hours.

  • Quenching: Quench the reaction by cautiously adding solid ammonium chloride until the blue color dissipates, followed by the evaporation of the ammonia.

  • Acidic Hydrolysis: Dissolve the crude 2,5(10)-diene intermediate in methanol. Add 10% aqueous hydrochloric acid (HCl) and reflux for 1 hour. (Mechanistic note: The acid protonates the enol ether, leading to the loss of methanol and the formation of a β,γ-unsaturated ketone, which rapidly isomerizes to the thermodynamically favored α,β-unsaturated 4-en-3-one).

  • Isolation & Validation: Neutralize the mixture with sodium bicarbonate, extract with ethyl acetate, and concentrate in vacuo. Validate the product formation via UV spectroscopy; the appearance of a strong absorption peak at ~240 nm confirms the conjugated enone system.

Synthesis SM 13-Ethyl-3-methoxygona- 1,3,5(10),8-tetraen-17-ol Birch1 Alkali Metal Reduction (Li / NH3 / t-BuOH) SM->Birch1 Step 1: Reduction Intermediate 13-Ethyl-3-methoxygona- 2,5(10)-dien-17-ol Birch1->Intermediate Hydrolysis Acid Hydrolysis (HCl / MeOH) Intermediate->Hydrolysis Step 2: Deprotection Product 13-Ethyl-17-hydroxygon- 4-en-3-one Hydrolysis->Product

Caption: Synthetic workflow of 13-ethyl-17-hydroxygon-4-en-3-one via Birch reduction.

Pharmacological Profile & Receptor Binding

While primarily an intermediate, 13-ethyl-17-hydroxygon-4-en-3-one (18-methylnandrolone) exhibits potent biological activity[1]. The absence of the C19 methyl group (characteristic of 19-nortestosterone derivatives) removes steric hindrance, allowing for tighter binding to the Progesterone Receptor (PR) and Androgen Receptor (AR). The 13-ethyl substitution further prolongs the half-life of the receptor-ligand complex, resulting in sustained gene transcription.

Signaling Ligand 18-Methylnandrolone Receptor Cytosolic AR/PR Binding Ligand->Receptor Dimer Receptor Dimerization Receptor->Dimer Nucleus Nuclear Translocation Dimer->Nucleus DNA HRE Binding & Transcription Nucleus->DNA

Caption: Intracellular receptor signaling pathway activated by 18-methylnandrolone.

Analytical Methodologies & Impurity Profiling

In the pharmaceutical industry, 13-ethyl-17-hydroxygon-4-en-3-one is strictly monitored as Levonorgestrel EP Impurity K [4]. During the final ethynylation step in levonorgestrel synthesis (the addition of the 17α-ethynyl group), unreacted 18-methylnandrolone can carry over into the final Active Pharmaceutical Ingredient (API).

Quantitative Data Summary
PropertyValueClinical / Analytical Significance
Common Name 18-MethylnandroloneIndicates structural relation to nandrolone[1].
Pharmacopeial ID Levonorgestrel Impurity KRegulated under European Pharmacopoeia (EP)[4].
Molecular Formula C₁₉H₂₈O₂Lacks the 2-carbon ethynyl group of the API[2].
Molecular Weight 288.42 g/mol Differentiated from Levonorgestrel (312.45 g/mol ) via MS[1].
UV Absorption Max ~240 nmTarget wavelength for HPLC-UV quantification.
CAS Registry Number 793-55-5Unique identifier for reference standard procurement[4].
Protocol 2: HPLC-UV Method for the Quantification of Impurity K

Objective: To separate and quantify Impurity K in a levonorgestrel API batch to ensure compliance with ICH guidelines. Causality: Because Impurity K lacks the 17α-ethynyl group, it is slightly less polar than levonorgestrel. A reversed-phase C18 column will retain Impurity K longer than the API, allowing for baseline resolution and accurate quantification.

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh 10 mg of Levonorgestrel EP Impurity K reference standard. Dissolve in 100 mL of mobile phase (Water:Acetonitrile, 40:60 v/v) to create a 100 µg/mL stock solution. Dilute to the target specification limit (e.g., 0.15% relative to the API concentration).

  • Sample Preparation: Dissolve 50 mg of the Levonorgestrel API in 50 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Octadecylsilyl silica gel (C18), 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Water:Acetonitrile (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer set at 240 nm.

    • Injection Volume: 20 µL.

  • System Suitability Validation: Inject the standard solution. The system is self-validating if the tailing factor is ≤ 1.5 and the theoretical plates are ≥ 5000.

  • Execution & Analysis: Inject the sample solution. Identify the peak corresponding to Impurity K based on the relative retention time (RRT). Calculate the percentage area relative to the main levonorgestrel peak to ensure it falls below the 0.15% pharmacopeial threshold.

Conclusion

The structural nuances of 13-ethyl-17-hydroxygon-4-en-3-one dictate its role both as a potent steroidal scaffold and a critical quality attribute in contraceptive manufacturing. By mastering its IUPAC nomenclature, synthetic origins via Birch reduction, and analytical behavior, drug development professionals can ensure the highest standards of API purity, regulatory compliance, and pharmacological efficacy.

References

  • PubChem, "(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one | C19H28O2", nih.gov.[Link]

  • Google Patents, "US3959322A - Synthesis of 13-alkyl-gon-4-ones", google.com.

Sources

Pharmacodynamics and Receptor Binding Profiles of 18-Methylated 19-Nor Steroids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

The evolution of synthetic progestins is a masterclass in rational drug design, driven by the need to maximize progesterone receptor (PR) agonism while minimizing off-target steroid receptor activation. The 18-methylated 19-nor steroids—pharmacologically classified as 13-ethylgonanes or simply gonanes —represent a critical breakthrough in this domain[1].

The structural causality of this class is defined by two key modifications to the steroid backbone:

  • The 19-Nor Modification: Removal of the C19 methyl group from the testosterone skeleton (creating an estrane) inverts the androgen-to-progestin activity ratio.

  • The 18-Methyl Addition (13-Ethyl Substitution): Replacing the standard C13 methyl group with a C13 ethyl group yields the gonane class (e.g., levonorgestrel, gestodene, desogestrel).

The Mechanistic Result: The extended alkyl chain at C13 introduces critical steric bulk and lipophilicity. This ethyl group protrudes deeply into a highly specific hydrophobic cavity within the PR ligand-binding domain (LBD). This anchoring effect drastically reduces the dissociation rate (


) of the ligand-receptor complex compared to older estrane derivatives, conferring exceptionally high progestogenic potency and prolonged half-life[2].

Receptor Binding Profiles and Off-Target Causality

While the 13-ethyl substitution optimizes PR affinity, the flat, rigid planar structure of the gonane skeleton retains structural homology to dihydrotestosterone (DHT). Consequently, these molecules exhibit varying degrees of cross-reactivity with the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR)[3].

  • Levonorgestrel (LNG): The prototypical gonane. It exhibits massive PR affinity but retains significant AR affinity, which is the causal factor behind androgenic side effects such as altered lipid profiles (decreased HDL) and acne[2][3].

  • Gestodene: Features a

    
     double bond in the D-ring. This conformational strain not only increases PR and AR affinity but unexpectedly introduces potent antimineralocorticoid (MR) and GR binding properties[2][4].
    
  • Desogestrel (Etonogestrel): Desogestrel is a prodrug rapidly metabolized in the liver to its active form, 3-keto-desogestrel (etonogestrel). The introduction of an 11-methylene group disrupts the optimal fit within the AR binding pocket, significantly reducing androgenicity while maintaining PR potency[2][5].

Quantitative Data: Relative Binding Affinities

The following table summarizes the receptor binding profiles of key 13-ethylgonanes. Data is normalized to standard reference ligands for each receptor[2].

Progestogen (13-Ethylgonane)PR AffinityAR AffinityGR AffinityMR AffinitySHBG Affinity
Promegestone (Standard) 100%0%5%0%0%
Levonorgestrel 150%45%1%75%50%
Etonogestrel 150%20%14%0%15%
Gestodene 90%85%27%290%40%
Norgestimate 15%0%1%0%0%

(Note: PR relative to Promegestone; AR relative to Metribolone; GR relative to Dexamethasone; MR relative to Aldosterone; SHBG relative to Dihydrotestosterone.)

Mechanism of Action: Progesterone Receptor Signaling

18-methylated 19-nor steroids exert their primary physiological effects via the classical genomic signaling pathway. Upon cellular entry, the lipophilic gonane binds to the cytoplasmic PR (isoforms PR-A and PR-B). This induces a conformational shift that forces the dissociation of inhibitory heat shock proteins (HSP90/HSP70). The activated receptor homodimerizes, translocates to the nucleus, and binds to Progesterone Response Elements (PREs) to modulate gene transcription[6].

PR_Signaling Ligand 13-Ethylgonane (Lipophilic Ligand) Membrane Cell Membrane Diffusion Ligand->Membrane Cytoplasm Cytoplasmic PR Complex (Bound to HSP90/HSP70) Membrane->Cytoplasm Dissociation HSP Dissociation & Conformational Change Cytoplasm->Dissociation Ligand Binding Dimerization Receptor Homodimerization (PR-A/PR-B) Dissociation->Dimerization Translocation Nuclear Translocation Dimerization->Translocation PRE Binding to Progesterone Response Elements (PRE) Translocation->PRE Transcription Target Gene Transcription (Progestogenic Effect) PRE->Transcription Coactivator Recruitment

Fig 1. Classical genomic signaling pathway of 13-ethylgonane progestins.

Experimental Methodologies: Validating Progestogenic Activity

High-affinity receptor binding does not guarantee functional agonism; a molecule could act as a competitive antagonist (e.g., mifepristone). Therefore, evaluating novel 13-ethylgonanes requires a self-validating, three-tier experimental system : molecular binding, cellular transactivation, and physiological tissue response.

Tier 1: In Vitro Radioligand Competitive Binding Assay

Purpose: Isolates pure LBD interaction affinity (


) independent of pharmacokinetics.
  • Cytosol Preparation: Homogenize estrogen-primed rabbit uterine tissue in a Tris-HCl buffer. Centrifuge at 105,000 × g to isolate the cytosolic fraction containing high concentrations of unbound PR.

  • Incubation: Incubate the cytosol with a fixed concentration (e.g., 2 nM) of

    
    -Promegestone (R5020). Causality note: R5020 is used instead of 
    
    
    
    -Progesterone because natural progesterone binds non-specifically to Corticosteroid-Binding Globulin (CBG), whereas R5020 is highly PR-specific.
  • Competition: Add serial dilutions (

    
     to 
    
    
    
    M) of the unlabeled 13-ethylgonane test compound.
  • Separation: Add dextran-coated charcoal to the mixture. Causality note: The charcoal adsorbs free, highly lipophilic unbound steroids. Centrifugation leaves only the receptor-bound

    
    -ligand in the supernatant.
    
  • Quantification: Measure the supernatant radioactivity via liquid scintillation counting and calculate the

    
     and 
    
    
    
    using the Cheng-Prusoff equation[5].
Tier 2: Cell-Based Transactivation Assay

Purpose: Confirms functional agonism (


) and coactivator recruitment.
  • Cell Culture: Culture T47D human breast cancer cells (endogenously expressing high PR levels) in phenol red-free media with charcoal-stripped serum to eliminate endogenous steroid interference.

  • Transfection: Transiently transfect cells with a PRE-luciferase reporter plasmid.

  • Treatment & Detection: Expose cells to the test gonane for 24 hours, lyse the cells, add luciferin substrate, and quantify luminescence to plot dose-response efficacy.

Tier 3: In Vivo Endometrial Transformation (McPhail Scale)

Purpose: Validates physiological tissue remodeling (Clauberg Test)[7].

  • Priming: Administer subcutaneous 17β-estradiol (5 µ g/day ) to immature female rabbits for 6 days to upregulate PR expression.

  • Dosing: Administer the 13-ethylgonane test compound (oral or sub-Q) from days 7 to 11.

  • Histology: On day 12, excise the uterine horns, fix in formalin, embed in paraffin, and stain with H&E.

  • Scoring: A blinded pathologist scores glandular proliferation and arborization on the McPhail scale (0 = no transformation, 4 = maximal secretory transformation).

Validation_System InVitro In Vitro Binding (Affinity: Ki) CellBased Transactivation Assay (Efficacy: EC50) InVitro->CellBased Confirms Binding InVivo Clauberg Test (Physiology: McPhail) CellBased->InVivo Confirms Agonism Validation Validated Progestin Candidate InVivo->Validation In Vivo Efficacy

Fig 2. Self-validating screening workflow for evaluating novel 13-ethylgonane progestins.

Pharmacokinetics and Serum Protein Interactions

A defining clinical feature of 13-ethylgonanes is their interaction with Sex Hormone-Binding Globulin (SHBG). Unlike natural progesterone, which binds to CBG, gonanes like gestodene and levonorgestrel possess a high binding affinity for SHBG[1][5].

Pharmacokinetic Causality: The 13-ethyl group and the specific A-ring conformations of these synthetic progestins mimic the structural motifs of endogenous androgens. This allows them to occupy the SHBG binding pocket. In clinical applications (such as oral contraceptives), this SHBG binding acts as a circulating reservoir. It protects the steroid from rapid hepatic clearance, significantly prolonging its biological half-life and modulating the free, biologically active fraction of the drug available to target tissues[4][5].

References

  • Pharmacological profile of progestins. PubMed (nih.gov).[Link]

  • Understanding Progestins: From Basics to Clinical Applicability. PMC (nih.gov).[Link]

  • Pharmacology of Progestogens. Krause und Pachernegg.[Link]

  • Progestins - Mechanism of Action, Pharmacokinetics, Preparations, Dose, Uses, Adverse Effects, Synthetic Progestins, Natural Progestin. Pharmacy 180.[Link]

  • Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. PMC (nih.gov).[Link]

  • Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor. PubMed (nih.gov).[Link]

  • Progestogen-Mediated Neuroprotection in Central Nervous System Disorders. Karger Publishers.[Link]

  • The effects of progesterones on blood lipids in hormone replacement therapy. PMC (nih.gov).[Link]

  • Gestodene. Wikipedia. [Link]

  • The clinical relevance of progestogens in hormonal contraception: Present status and future developments. PMC (nih.gov).[Link]

Sources

The Pivotal Role of 18-Methyl-19-nortestosterone in the Synthesis of Levonorgestrel: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Levonorgestrel, a second-generation synthetic progestin, is a cornerstone of hormonal contraception. Its efficacy and safety profile are intrinsically linked to its precise stereochemistry, particularly the 13β-ethyl group. A critical intermediate in many total and semi-synthetic routes to this vital active pharmaceutical ingredient is 18-methyl-19-nortestosterone. This technical guide provides an in-depth exploration of the strategic role of 18-methyl-19-nortestosterone as the penultimate precursor in levonorgestrel synthesis. We will dissect the key chemical transformation—stereoselective ethynylation at the C-17 position—and elucidate the underlying mechanistic principles and process considerations essential for researchers, chemists, and professionals in drug development.

Introduction: The Significance of Levonorgestrel and its Gonane Structure

Levonorgestrel, chemically known as (17α)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one, is a potent progestin widely utilized in oral contraceptives, emergency contraception, and hormonal intrauterine devices.[1] Its biological activity is conferred by its specific three-dimensional structure, which allows for high-affinity binding to the progesterone receptor. The defining feature of the gonane subgroup of progestins, to which levonorgestrel belongs, is the substitution of the C-19 angular methyl group with a hydrogen atom and the presence of an 18-methyl group (which is biosynthetically an ethyl group at C-13).[2][3]

The total synthesis of levonorgestrel presents a significant stereochemical challenge, particularly in establishing the correct configuration at multiple chiral centers. Industrial manufacturing has historically relied on both total synthesis and semi-synthetic approaches. A key convergent strategy in many of these pathways is the formation of an 18-methyl-19-nortestosterone core, which serves as the immediate precursor for the introduction of the pharmacologically essential 17α-ethynyl group.

18-Methyl-19-nortestosterone: The Penultimate Precursor

18-Methyl-19-nortestosterone, also known as 13β-ethyl-17β-hydroxygon-4-en-3-one, is the direct structural analog of levonorgestrel, lacking only the C-17α ethynyl moiety. Its strategic importance lies in the fact that it possesses the complete tetracyclic steroid nucleus with the correct stereochemistry at the C-13 position (the ethyl group). This simplifies the final, critical step of the synthesis to a single, well-defined chemical transformation.

The synthesis of 18-methyl-19-nortestosterone itself can be achieved through various multi-step sequences, often involving the construction of the steroid skeleton from simpler starting materials. These routes are designed to stereoselectively introduce the C-13 ethyl group, a key challenge in gonane synthesis.[3][4]

The Core Transformation: Stereoselective Ethynylation of the C-17 Ketone

The conversion of 18-methyl-19-nortestosterone to levonorgestrel is achieved through a stereoselective ethynylation reaction at the C-17 ketone. This reaction is a nucleophilic addition of an acetylide anion to the carbonyl group. The stereochemical outcome is of paramount importance, as only the 17α-ethynyl isomer (levonorgestrel) possesses the desired progestational activity; the 17β-ethynyl isomer is inactive.[2]

The stereoselectivity of the attack is governed by steric hindrance. The acetylide anion preferentially attacks the less hindered α-face of the C-17 ketone, leading to the formation of the desired 17β-hydroxy-17α-ethynyl configuration.

G A Reaction Setup (Inert Atmosphere) B Add Anhydrous THF and Potassium tert-butoxide A->B C Cool to 5°C and Introduce Acetylene Gas B->C D Add 18-Methyl-19-nortestosterone in THF (dropwise) C->D E Monitor Reaction (TLC/HPLC) D->E F Quench Reaction (e.g., Water) E->F Reaction Complete G Aqueous Workup and Extraction F->G H Purification (Chromatography/Recrystallization) G->H I Levonorgestrel H->I

Sources

The Evolution of 18-Methyl Steroids (Gonanes) in Contraceptive Pharmacology: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Estrane to Gonane Transition

The development of synthetic progestins for oral contraception represents one of the most significant triumphs of 20th-century medicinal chemistry. Early first-generation progestins, such as norethisterone, were based on the estrane nucleus (19-nortestosterone)[1]. While effective at inhibiting ovulation, these compounds exhibited dose-dependent androgenic and estrogenic off-target effects due to cross-reactivity with the androgen receptor (AR) and estrogen receptor (ER).

To optimize the therapeutic index, researchers in the 1960s, led by Herchel Smith at Wyeth Pharmaceuticals, pioneered the synthesis of 18-methyl steroids [2]. In steroid nomenclature, the C18 methyl group is attached to the C13 position. By adding an additional methyl group to C18, the C13 substituent is effectively transformed from a methyl to an ethyl group. This structural class, known as gonanes (13-ethyl-19-nortestosterone derivatives), demonstrated a profound increase in progestational potency, allowing for lower clinical dosing and reduced side effects.

Structural Pharmacology: The Rationale Behind the 13-Ethyl Pharmacophore

The substitution of a methyl group with an ethyl group at the C13 position is not merely a cosmetic chemical change; it fundamentally alters the ligand-receptor interaction thermodynamics.

  • Steric Bulk and Hydrophobic Pocketing: The Progesterone Receptor (PR) ligand-binding domain contains a specific hydrophobic pocket that accommodates the D-ring of the steroid. The extended steric bulk of the 13-ethyl group fills this pocket more completely than a 13-methyl group, increasing the binding affinity by over 200%[3].

  • Metabolic Stability: The 18-methyl modification, combined with the 17α-ethynyl group, sterically hinders hepatic enzymes (such as CYP3A4) from rapidly oxidizing the 17β-hydroxyl group, thereby preventing rapid first-pass metabolism and ensuring high oral bioavailability[4].

Mechanism L 18-Methyl Steroid (Gonane) PR Progesterone Receptor (PR) L->PR High Affinity Binding Dimer Receptor Dimerization PR->Dimer Conformational Shift Nuc Nuclear Translocation Dimer->Nuc PRE Progesterone Response Element Nuc->PRE DNA Binding Effect Ovulation Inhibition PRE->Effect LH/FSH Suppression

Genomic signaling pathway of 18-methyl progestins via the progesterone receptor.

Chemical Synthesis: The Herchel Smith Total Synthesis Protocol

Unlike first-generation progestins which were synthesized via partial synthesis from natural precursors like diosgenin, norgestrel was the first progestogen manufactured via total chemical synthesis [2]. The protocol below outlines the adapted Torgov-Ananchenko cyclization used to build the gonane scaffold.

Self-Validating Protocol: Total Synthesis of Racemic Norgestrel
  • Step 1: Halogenation & Chain Extension

    • Action: React 3-(3-methoxyphenyl)propan-1-ol with phosphorus tribromide (PBr3) to yield 1-(3-bromopropyl)-3-methoxybenzene. Treat the product with ethynylsodium.

    • Causality: This establishes the terminal alkyne required for the subsequent ring-forming condensation, building the foundational A/B ring precursor.

    • Validation Check: Confirm complete conversion via GC-MS (absence of the broad hydroxyl peak, appearance of a sharp alkyne C-H stretch at ~3300 cm⁻¹ in FTIR).

  • Step 2: Modified Torgov-Ananchenko Cyclization

    • Action: Condense the alkyne intermediate with 2-ethylcyclopentane-1,3-dione under base catalysis, followed by acid-catalyzed cyclization.

    • Causality: The deliberate use of 2-ethylcyclopentane-1,3-dione (instead of the 2-methyl variant) is the critical divergence from estrane synthesis. It directly installs the 13-ethyl (18-methyl) group that defines the highly potent gonane pharmacophore.

    • Validation Check: Conduct 1H-NMR spectroscopy to verify the presence of the 13-ethyl triplet signature (~0.9 ppm), confirming the successful incorporation of the bulky C13 substituent.

  • Step 3: Birch Reduction

    • Action: Treat the tetracyclic intermediate with Lithium in liquid ammonia (Li/NH3), followed by mild acid hydrolysis.

    • Causality: This reduces the aromatic A-ring to an enone, yielding the biologically essential 3-keto-4-ene system (Δ4-3-ketone). This structural motif is mandatory for PR binding and eliminates unwanted estrogenic activity.

    • Validation Check: UV-Vis spectroscopy must show a shift to λmax ~240 nm, characteristic of α,β-unsaturated ketones.

  • Step 4: Ethynylation at C17

    • Action: Perform a kinetically controlled addition of lithium acetylide to the C17 carbonyl group.

    • Causality: Introduces the 17α-ethynyl group. This modification sterically shields the adjacent 17β-hydroxyl group from rapid hepatic degradation, granting the molecule its oral bioavailability.

    • Validation Check: HPLC-UV to ensure purity >98%. X-ray crystallography or 2D-NMR (NOESY) to confirm the specific 17α-ethynyl/17β-hydroxy stereochemistry.

  • Step 5: Chiral Resolution (The Levonorgestrel Isolation)

    • Action: Separate the racemic norgestrel mixture using chiral chromatography or diastereomeric salt crystallization[5].

    • Causality: The biological activity of norgestrel resides exclusively in the levorotatory (13β-ethyl) enantiomer. The dextrorotatory (13α-ethyl) isomer is biologically inactive. Isolating levonorgestrel halves the required clinical dose and reduces metabolic burden[2].

    • Validation Check: Polarimetry must confirm a specific rotation of [α]D = -32.4° (in CHCl3), ensuring >99% enantiomeric excess (ee) of the active Levonorgestrel.

Synthesis A 3-(3-methoxyphenyl)propan-1-ol B Phosphorus Tribromide (PBr3) A->B C 1-(3-bromopropyl)-3-methoxybenzene B->C D Ethynylsodium Addition C->D E Torgov-Ananchenko Cyclization (2-ethylcyclopentane-1,3-dione) D->E F Birch Reduction (Li/NH3) E->F G Ethynylation (C17) F->G H Racemic Norgestrel G->H I Chiral Resolution (Active 13β-ethyl enantiomer) H->I J Levonorgestrel I->J

Total chemical synthesis and chiral resolution workflow of Levonorgestrel.

Pharmacodynamics & Receptor Binding Profile

The transition from 1st-generation estranes to 2nd- and 3rd-generation gonanes is best illustrated by their receptor binding affinities. The 13-ethyl group dramatically increases PR affinity, leading to robust anti-gonadotropic effects (suppression of LH/FSH) and profound endometrial pseudodecidualization[3].

However, 2nd-generation gonanes like levonorgestrel still retain partial affinity for the Androgen Receptor (AR), which can lead to side effects such as acne or changes in lipid profiles. This drove the development of 3rd-generation gonanes (e.g., desogestrel, gestodene), which feature additional modifications (such as an 11-methylene group or a Δ15 double bond) to selectively decrease AR affinity while maintaining or boosting PR affinity[3].

Quantitative Comparison of Progestin Pharmacodynamics
Progestin ClassCompoundStructural HallmarkRelative PR Affinity (%)Relative AR Affinity (%)SHBG Binding Affinity
1st Gen (Estrane) Norethisterone13-Methyl15545Low
2nd Gen (Gonane) Levonorgestrel13-Ethyl (18-Methyl)32358High
3rd Gen (Gonane) Etonogestrel**13-Ethyl + 11-Methylene30020Low
3rd Gen (Gonane) Gestodene13-Ethyl + Δ15 Double Bond86484High

*Values represent approximate Relative Binding Affinities (RBA) compared to standard reference ligands (e.g., Promegestone for PR = 100%; Metribolone for AR = 100%) as established in comparative endocrinology literature. **Etonogestrel (3-keto-desogestrel) is the biologically active metabolite of the prodrug Desogestrel.

Clinical Translation and Legacy

The synthesis of 18-methyl steroids revolutionized reproductive endocrinology. Levonorgestrel remains the gold standard for emergency contraception (due to its ability to rapidly delay ovulation via LH surge disruption) and is the active pharmaceutical ingredient in the most widely used long-acting reversible contraceptives (LARCs), including subdermal implants and intrauterine devices (IUDs)[4]. The precise chemical engineering of the gonane nucleus—balancing steric bulk, lipophilicity, and receptor specificity—stands as a masterclass in rational drug design.

References

  • 5. 6.

Sources

Methodological & Application

GC-MS Detection of 18-Methylnandrolone Metabolites: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and anti-doping scientists requiring a robust protocol for the detection of 18-methylnandrolone (chemically defined as 13-ethyl-19-nortestosterone ) and its primary urinary metabolites.

The following guide synthesizes current WADA-accredited laboratory standards with specific methodologies derived from forensic toxicology literature (e.g., Thieme et al., Anielski et al.).

Introduction & Scientific Context

18-Methylnandrolone (13-ethyl-17β-hydroxygon-4-en-3-one) is a synthetic anabolic-androgenic steroid (AAS). It is the 13-ethyl homolog of nandrolone (19-nortestosterone). Unlike endogenous steroids which possess a C13-methyl group, this designer steroid features a C13-ethyl group (often referred to as "18-methyl" in steroid nomenclature because the carbon attached to C13 is numbered C18; adding a methyl to C18 creates an ethyl group).

Doping Control Relevance

This compound is prohibited by the World Anti-Doping Agency (WADA) under Section S1.1 (Anabolic Androgenic Steroids) .[1] It is often detected as a result of ingesting the prohormone Methoxydienone (13β-ethyl-3-methoxygona-2,5(10)-dien-17-one), which hydrolyzes and metabolizes into 18-methylnandrolone and subsequently its downstream metabolites.

Metabolic Target

Direct detection of the parent compound in urine is limited due to rapid metabolism. The primary analytical targets for GC-MS confirmation are the A-ring reduced metabolites, specifically:

  • 18-Methyl-19-norandrosterone (13-ethyl-3α-hydroxy-5α-gonan-17-one)

  • 18-Methyl-19-noretiocholanolone (13-ethyl-3α-hydroxy-5β-gonan-17-one)

These metabolites are analogs of the standard nandrolone metabolites (19-NA and 19-NE) but exhibit a mass shift of +14 Da due to the extra methylene group in the ethyl side chain.

Metabolic Pathway & Mechanism

The metabolism follows the classic 19-norsteroid reduction pathway, modified by the steric influence of the 13-ethyl group.

Metabolism Parent Methoxydienone (Prohormone) Inter 18-Methylnandrolone (13-ethyl-19-nortestosterone) Parent->Inter Hydrolysis & Demethylation Metab1 18-Methyl-19-norandrosterone (Target 1: 5α, 3α) Inter->Metab1 5α-reductase + 3α-HSD Metab2 18-Methyl-19-noretiocholanolone (Target 2: 5β, 3α) Inter->Metab2 5β-reductase + 3α-HSD

Caption: Metabolic pathway from the prohormone Methoxydienone to the diagnostic urinary metabolites targeted by GC-MS.

Experimental Protocol

Reagents & Standards
  • Reference Standards: 18-methyl-19-norandrosterone (if available custom synthesized) or use Methoxydienone excretion urine as a positive control.

  • Enzyme:

    
    -Glucuronidase (from E. coli K12).
    
  • Derivatization Mix (MSTFA/NH

    
    I/Thiol): 
    
    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Ammonium Iodide (NH

      
      I)
      
    • Ethanethiol or 2-Propanethiol (Catalyst for enolization and protection)

    • Preparation: Dissolve 5 mg NH

      
      I in 1 mL MSTFA; add 2 
      
      
      
      L thiol.
  • Internal Standard: Methyltestosterone or deuterated 19-norandrosterone-d4.

Sample Preparation Workflow

This protocol uses Solid Phase Extraction (SPE) followed by chemical derivatization to convert polar hydroxyl/keto groups into volatile Trimethylsilyl (TMS) derivatives suitable for GC-MS.

Step 1: Hydrolysis[2]
  • Aliquot 2 mL of urine.[3]

  • Add 1 mL Phosphate Buffer (0.8 M, pH 7.0).

  • Add 50

    
    L 
    
    
    
    -Glucuronidase solution.
  • Add Internal Standard .[3]

  • Incubate at 50°C for 60 minutes .

Step 2: Extraction (SPE)
  • Condition SPE cartridge (C18 or polymeric mixed-mode) with 2 mL Methanol then 2 mL water.

  • Load hydrolyzed sample.[3]

  • Wash with 2 mL water, then 2 mL 20% Methanol (to remove impurities).

  • Elute with 2 mL Methanol .

  • Evaporate eluate to dryness under Nitrogen at 50°C.

Step 3: Derivatization

Critical Step: The steric hindrance of the 13-ethyl group requires aggressive derivatization to ensure complete silylation of the 17-keto group (enol-TMS formation) or stable 3-OH silylation.

  • Reconstitute dried residue in 50

    
    L  of the MSTFA/NH
    
    
    
    I/Thiol
    mixture.
  • Incubate at 60°C for 30 minutes .

  • Transfer to autosampler vial with insert.

Workflow Urine Urine Sample (2 mL) Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 50°C) Urine->Hydrolysis SPE SPE Extraction (C18, Elute MeOH) Hydrolysis->SPE Dry Evaporation (N2, 50°C) SPE->Dry Deriv Derivatization (MSTFA/NH4I/Thiol, 60°C) Dry->Deriv GCMS GC-MS Injection Deriv->GCMS

Caption: Step-by-step sample preparation workflow for the isolation and derivatization of 18-methylnandrolone metabolites.

GC-MS Analysis Parameters

Instrumentation
  • GC System: Agilent 7890B or equivalent.

  • MS System: Agilent 5977 (Single Quad) or 7010 (Triple Quad) in EI mode.

  • Column: Agilent HP-Ultra 1 or Phenomenex ZB-1ms (17 m

    
     0.2 mm 
    
    
    
    0.11
    
    
    m). Note: A shorter column with thin film is preferred for high-boiling steroids.
GC Conditions[4][5][6][7][8][9]
  • Inlet: Split/Splitless (Pulsed Splitless recommended), 280°C.

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Temperature Program:

    • Start at 180°C (hold 0 min).

    • Ramp 3°C/min to 231°C .

    • Ramp 30°C/min to 310°C (hold 2 min). Total run time: ~20 minutes.

Mass Spectrometry (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: Electron Impact (70 eV).[4]

  • Acquisition Mode: SIM (Selected Ion Monitoring) for trace detection.

Target Ions (SIM Groups)

The target metabolites are analyzed as Bis-TMS derivatives (silylation at 3-OH and enolization/silylation at 17-C=O is possible, but standard MSTFA/NH4I usually yields the Bis-TMS of the 3-OH, 17-enol form or simply the 3-TMS if the ketone is sterically hindered; however, literature confirms the Bis-TMS (MW 434) is the diagnostic species).

AnalyteDerivativeMolecular Ion (

)
Diagnostic Ion 1Diagnostic Ion 2
18-Methyl-19-norandrosterone Bis-TMS434 405 (

)
315 (

)
18-Methyl-19-noretiocholanolone Bis-TMS434 405 (

)
315 (

)
19-Norandrosterone (Ref)Bis-TMS420405 (

)
315 (

)

Interpretation of Fragmentation:

  • m/z 434: Molecular ion of the 13-ethyl analog (19-NA is 420; 420 + 14 = 434).

  • m/z 405: Loss of the ethyl group (M - 29). Note that 19-NA loses a methyl (M - 15) to also give 405. Crucial: Both the standard nandrolone metabolite and the 18-methyl analog produce m/z 405. You must use the molecular ion (434) to distinguish them.

  • m/z 315: Characteristic D-ring fragmentation.

Results & Interpretation

Chromatographic Separation

The 5


 (Norandrosterone) and 5

(Noretiocholanolone) isomers will separate chromatographically.
  • 18-Methyl-19-norandrosterone: Elutes earlier (typically).

  • 18-Methyl-19-noretiocholanolone: Elutes later.

  • Note: Relative Retention Times (RRT) should be established using the Internal Standard.

Validation Criteria
  • Retention Time: The analyte peak must fall within

    
     1% of the reference standard retention time.
    
  • Ion Ratios: The relative abundance of ions 434, 405, and 315 must match the reference spectrum within tolerance (typically

    
     20% relative).
    
  • Signal-to-Noise: The molecular ion (434) must have S/N > 3:1 for LOD.

Potential Interferences[3]
  • Levonorgestrel: This contraceptive is also a 13-ethyl-19-nor steroid. Its metabolism can produce 18-methyl-19-noretiocholanolone.

  • Differentiation: Levonorgestrel use typically results in high concentrations of Tetrahydronorgestrel (THNG). If 18-methylnandrolone metabolites are found, check for THNG to rule out Levonorgestrel administration (Börjesson et al., 2021).

References

  • Thieme, D., et al. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. Drug Testing and Analysis. Link

  • Anielski, P., et al. (2025). Recent advances in mass spectrometry for the detection of doping. ResearchGate. Link

  • Börjesson, A., et al. (2021). Avoid Falsely Accusing Female Athletes Who Use Levonorgestrel of Doping. Drug Testing and Analysis. Link

  • World Anti-Doping Agency. (2024). The 2024 Prohibited List. WADA. Link

Sources

Application Note: Extraction and LC-MS/MS Quantification of 18-Methyl Steroids from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Scientific Context

18-methyl steroids are a distinct class of steroidal compounds characterized by an ethyl group at the C13 position (often denoted as an 18-methyl substitution on the gonane skeleton)[1]. This class includes widely used synthetic progestins (e.g., levonorgestrel, gestodene, etonogestrel)[2] and designer anabolic-androgenic steroids (e.g., methoxydienone and its 18-methyl-19-nortestosterone metabolites)[3].

Accurate quantification of these compounds in biological matrices (plasma, serum, and urine) is critical for clinical pharmacokinetic (PK) profiling of contraceptives[4] and forensic anti-doping analysis[3]. However, bioanalysis is heavily complicated by the extreme lipophilicity of these steroids, their high degree of plasma protein binding, and their low circulating concentrations (often in the low pg/mL range)[4]. Consequently, rigorous sample preparation is mandatory to isolate the analytes while eliminating matrix effects, such as ion suppression caused by endogenous phospholipids.

Mechanistic Insights: Choosing the Right Extraction Strategy

As an application scientist, selecting the correct sample preparation method requires balancing analyte recovery with matrix depletion. The two most validated approaches for 18-methyl steroids are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE) for Blood Matrices: LLE is the gold standard for extracting 18-methyl steroids from serum and plasma[4],[5]. A specific solvent mixture of Hexane:Ethyl Acetate (70:30, v/v) is highly recommended[5].

    • The Causality: Hexane provides extreme non-polarity to isolate the highly lipophilic steroid core. However, hexane alone yields poor recovery because these steroids bind tightly to sex hormone-binding globulin (SHBG) and albumin. The addition of 30% ethyl acetate provides just enough polarity to disrupt these protein-steroid hydrogen bonds without co-extracting highly polar matrix components (like phospholipids) that cause severe ion suppression in the mass spectrometer.

  • Solid-Phase Extraction (SPE) for Urine: In forensic toxicology, urine is the primary matrix. Polymeric mixed-mode sorbents (e.g., Oasis HLB) are preferred[3].

    • The Causality: Urine contains a vast array of polar salts, urea, and phase II metabolites. The hydrophilic-lipophilic balance of the HLB sorbent retains both the lipophilic parent 18-methyl steroids and their slightly more polar glucuronidated metabolites during aqueous washing steps, allowing for highly selective elution using 100% organic solvents.

Extraction Workflows

Fig 1. Comparative sample preparation workflows for 18-methyl steroids via LLE and SPE.

Quantitative Data Summary

The following table summarizes validated extraction methodologies and their performance metrics across different biological matrices based on recent bioanalytical literature.

Extraction MethodTarget Analyte(s)MatrixSample Vol.LLOQRecoverySource
LLE (Hexane:EtOAc) LevonorgestrelHuman Serum500 µL32.5 pg/mL>90%[4]
LLE (Hexane:EtOAc) LevonorgestrelHuman Plasma500 µL250.0 pg/mL>85%[5]
Online SPE 6 Synthetic ProgestinsHuman PlasmaVaries2 - 100 ng/mL92.5 - 106.4%[2]
Offline SPE (HLB) Methoxydienone MetabolitesHuman Urine1 - 5 mLN/A (Qualitative)N/A[3]

Step-by-Step Experimental Protocols

Protocol A: LLE of Levonorgestrel from Human Serum/Plasma

This protocol is optimized for trace-level PK monitoring (pg/mL range).

  • Sample Aliquoting: Transfer 500 µL of human serum/plasma into a clean 10 mL glass centrifuge tube.

    • Causality: Glass is strictly required. Plastic tubes can leach plasticizers (e.g., phthalates) into the highly non-polar extraction solvent, causing severe ion suppression during ESI-MS.

  • Internal Standard Addition: Add 50 µL of stable isotope-labeled internal standard (e.g., Levonorgestrel-d6 at 1 ng/mL). Vortex briefly.

    • Causality: The deuterated IS co-elutes with the target analyte, perfectly correcting for any physical extraction losses and matrix-induced ionization variations.

  • Extraction: Add 3.0 mL of Hexane:Ethyl Acetate (70:30, v/v)[5]. Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C[4].

    • Causality: Centrifugation at 4°C compacts the precipitated protein layer into a tight disc at the aqueous-organic interface, preventing the transfer of aqueous contaminants.

  • Evaporation: Transfer 2.5 mL of the upper organic layer to a clean glass tube. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality: Nitrogen prevents oxidative degradation of the steroid double bonds, while 40°C accelerates evaporation without causing thermal breakdown.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Mobile Phase (e.g., 70:30 Acetonitrile:Water). Vortex for 2 minutes and transfer to an autosampler vial.

Protocol B: SPE of Designer 18-Methyl Steroids from Urine

This protocol is optimized for forensic screening of designer steroids and their metabolites.

  • Enzymatic Hydrolysis (Optional but Recommended): To target phase II metabolites, incubate 2 mL of urine with β-glucuronidase at 50°C for 1 hour[1].

  • Conditioning: Condition an Oasis HLB SPE cartridge (30 mg, 1 cc)[3] with 1 mL of MS-grade Methanol, followed by 1 mL of MS-grade Water.

    • Causality: Methanol solvates the polymeric chains, opening the sorbent pores. Water equilibrates the bed to match the aqueous nature of the urine sample.

  • Loading: Load the hydrolyzed urine sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in Water.

    • Causality: This specific wash strength removes polar interferences (salts, urea) but is too weak to disrupt the strong hydrophobic interactions holding the 18-methyl steroids to the sorbent.

  • Elution: Elute the analytes with 1 mL of 100% Acetonitrile.

  • Drying & Reconstitution: Evaporate the eluate under nitrogen and reconstitute in the initial LC mobile phase.

Instrumental Analysis (LC-MS/MS)

For high-sensitivity detection, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard[4].

  • Chromatography: A sub-2 µm C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 100 mm, 1.7 µm) is recommended[4]. The mobile phase should consist of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).

    • Causality: Formic acid acts as a crucial proton donor, maximizing the formation of

      
       precursor ions in positive electrospray ionization (ESI+).
      
  • Mass Spectrometry: For levonorgestrel, the primary MRM transitions monitored are m/z 313.0 > 109.0 (quantifier) and m/z 313.0 > 81.5 (qualifier)[4].

Fig 2. Multiple Reaction Monitoring (MRM) pathway for levonorgestrel in tandem mass spectrometry.

References

  • Preprints.
  • Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma PubMed / Analytical and Bioanalytical Chemistry URL
  • Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements ResearchGate / Drug Testing and Analysis URL
  • Determination of levonorgestrel in human plasma by liquid chromatography - Tandem mass spectrometry method: Application to a bioequivalence study ResearchGate URL

Sources

Application Note: Preparation and Validation of 18-Methyl-19-Nortestosterone (MENT) Reference Standards for HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

18-Methyl-19-nortestosterone (commonly known as Trestolone or MENT) is a highly potent synthetic anabolic-androgenic steroid (AAS) investigated for male hormonal contraception and androgen replacement therapy. Because of its potent endocrine activity at microgram concentrations, pharmacokinetic profiling, stability testing, and quality control demand rigorous analytical precision.

This application note provides an authoritative, self-validating protocol for preparing and validating HPLC reference standards for MENT. The methodology is grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure that the analytical procedure is scientifically sound, reproducible, and defensible throughout the drug development lifecycle[1].

Physicochemical Rationale for Analytical Choices

To build a reliable chromatographic method, the physicochemical properties of the analyte must dictate the experimental parameters:

  • Chromophore & Wavelength Selection: The MENT steroidal backbone features a Δ4-3-ketone conjugated system (an

    
    -unsaturated carbonyl) in the A-ring. This conjugated enone undergoes a 
    
    
    
    electronic transition, resulting in a strong ultraviolet absorption maximum (
    
    
    ) near 240 nm. Consequently, UV detection at 240 nm is optimal for maximizing the signal-to-noise ratio and ensuring high sensitivity[2].
  • Stationary Phase (Column): MENT is highly lipophilic due to its rigid tetracyclic hydrocarbon core and the additional methyl group at the C18 position. A Reverse-Phase C18 (octadecylsilane) column is required to provide adequate hydrophobic retention, allowing the analyte to separate effectively from closely related synthesis precursors or oxidation degradants.

  • Solvent Causality: Water cannot be used as the primary diluent due to the steroid's hydrophobicity; attempting to do so will result in incomplete dissolution and a sub-potent reference standard. HPLC-grade methanol is selected as the primary solvent because it fully solubilizes the API while remaining completely miscible with the reverse-phase mobile phase, preventing transient precipitation upon injection.

Reference Standard Preparation Workflow

G API API Characterization Assay >99%, Moisture Corrected Stock Primary Stock Solution 1.0 mg/mL in Methanol API->Stock Weighing & Dissolution Dilution Serial Dilution 1.0 to 100 µg/mL Stock->Dilution Volumetric Transfer SST System Suitability Test (SST) Tailing ≤ 1.5, RSD ≤ 2.0% Dilution->SST Injection Prep HPLC RP-HPLC Analysis C18 Column, UV 240 nm SST->HPLC Pass Criteria Valid ICH Q2(R2) Validation Linearity, Accuracy, Precision HPLC->Valid Data Acquisition Valid->SST Continuous Monitoring

Workflow for 18-methyl-19-nortestosterone HPLC reference standard preparation and validation.

Step-by-Step Protocol: Preparation of the Reference Standard

Caution: MENT is a potent androgen. All powder handling must be performed inside a certified powder containment hood using appropriate PPE to prevent inhalation or dermal exposure.

Phase 1: API Sourcing and Correction
  • Procure High-Purity API: Obtain 18-methyl-19-nortestosterone with a certified purity of

    
     99.0%.
    
  • Moisture Correction: Steroids can exhibit hygroscopicity. Review the Certificate of Analysis (CoA) for water content (via Karl Fischer titration). If the water content is 1.5%, the actual weight of the API must be adjusted mathematically to ensure the final molarity reflects the active moiety, not trapped moisture.

    • Formula:Target Weight / (1 - Moisture Fraction) = Actual Weight to Dispense.

Phase 2: Primary Stock Solution (1.0 mg/mL)
  • Weighing: Using a calibrated microbalance, weigh exactly 10.0 mg (adjusted for moisture) of MENT API.

  • Transfer: Quantitatively transfer the powder into a 10 mL Class A volumetric flask. Causality: Class A glassware is mandatory to minimize volumetric error, which otherwise propagates exponentially during serial dilution.

  • Dissolution: Add approximately 7 mL of HPLC-grade Methanol. Sonicate the flask for 5 minutes at room temperature until the solution is completely clear.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature (sonication generates heat, which expands the solvent). Dilute to the 10 mL mark with Methanol and invert 10 times to homogenize.

Phase 3: Serial Dilution for Working Standards

To establish a linear calibration curve, prepare working standards spanning the anticipated analytical range (e.g., 1 µg/mL to 100 µg/mL).

  • 50 µg/mL Standard: Transfer 500 µL of the Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask. Bring to volume with the mobile phase (e.g., 65:35 Methanol:Water).

  • 25 µg/mL Standard: Transfer 250 µL of the Primary Stock into a 10 mL volumetric flask. Bring to volume.

  • 10 µg/mL Standard: Transfer 100 µL of the Primary Stock into a 10 mL volumetric flask. Bring to volume.

  • Self-Validating Step: Always use the mobile phase as the final diluent for working standards. Causality: Injecting a sample dissolved in 100% methanol into a highly aqueous mobile phase can cause severe peak distortion (the "solvent effect"). Matching the diluent to the mobile phase ensures sharp, symmetrical peaks.

Analytical HPLC Method Conditions

To ensure reproducible quantification, the following isocratic RP-HPLC parameters are recommended.

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µmProvides necessary hydrophobic retention for the steroidal core.
Mobile Phase 65% Methanol : 35% Water (v/v)Isocratic elution provides baseline stability. Methanol ensures solubility.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Detection Wavelength UV at 240 nmTargets the

4-3-ketone chromophore for maximum sensitivity[2].
Injection Volume 10 µLPrevents column overloading while maintaining the limit of detection.
Column Temperature 30°CStabilizes solvent viscosity and improves peak symmetry.

Method Validation Framework (ICH Q2(R2) Aligned)

A reference standard protocol is only as reliable as its validation framework. Before utilizing the MENT reference standard for sample analysis, the method must be validated according to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach to analytical procedures[3][4].

System Suitability Testing (SST)

Prior to running the validation parameters, inject the 50 µg/mL working standard six consecutive times. This acts as a self-validating gatekeeper. If the SST fails, the system is not fit for purpose, and troubleshooting (e.g., column washing, mobile phase degassing) must occur.

Validation Acceptance Criteria
ICH Q2(R2) ParameterMethodologyAcceptance Criteria
System Precision (SST) 6 replicate injections of 50 µg/mL standard.Peak Area %RSD

2.0%; Tailing Factor

1.5; Theoretical Plates

2000.
Linearity & Range 5 concentration levels (1 to 100 µg/mL), injected in triplicate.Correlation coefficient (

)

0.999. Y-intercept should not significantly deviate from zero.
Accuracy (Recovery) Spike known amounts of MENT into a blank matrix at 80%, 100%, and 120% of the target concentration.Mean recovery must fall between 98.0% and 102.0%[1].
Method Precision Intra-day (repeatability) and Inter-day (intermediate precision) analysis of 3 concentration levels.%RSD

2.0% for intra-day; %RSD

3.0% for inter-day.
Specificity Inject blank diluent and excipient matrix.No interfering peaks at the retention time of MENT.

By adhering to this protocol, laboratories can ensure that their 18-methyl-19-nortestosterone reference standards yield accurate, reproducible, and regulatory-compliant data for downstream pharmaceutical applications.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. IntuitionLabs.ai. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • US20090312299A1 - Isolated Isomers of Norelgestromin and Methods of Making and Using the Same. Google Patents.

Sources

Application Note: In Vitro Metabolism Assays for 18-Methylnandrolone Using Human Hepatocyte Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Forensic Toxicologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Executive Summary & Scientific Rationale

18-Methylnandrolone (chemically designated as 13-ethyl-17β-hydroxygon-4-en-3-one), also known as Levonorgestrel Impurity K, is a potent synthetic anabolic-androgenic steroid (AAS) and progestin derivative[1]. Due to its high binding affinity for the androgen receptor, it has garnered significant attention in both pharmacology and anti-doping analysis[2]. It is frequently encountered as an undeclared designer steroid or as an in vivo metabolite of precursor compounds such as methoxydienone[3].

Mapping the metabolic fate of 18-methylnandrolone is critical for establishing pharmacokinetic profiles and identifying long-term urinary markers for doping control. Liver tissue is the primary site of steroid biotransformation. Consequently, this application note details a dual-model in vitro hepatocyte approach:

  • Primary Human Hepatocytes (PHH) in Suspension: Utilized for acute intrinsic clearance (

    
    ) and rapid Phase I profiling due to their physiological levels of Cytochrome P450 (CYP) enzymes.
    
  • HepG2 Cell Line in 2D Culture: Leveraged for prolonged incubations (up to 14 days). While HepG2 cells possess lower basal CYP activity, their resistance to rapid dedifferentiation makes them uniquely suited for biosynthesizing late-stage, long-term Phase II metabolites that mirror in vivo human excretion[4].

Experimental Workflow & System Architecture

To ensure data integrity, the experimental design operates as a self-validating system . Every variable—from enzymatic competence to non-specific binding—is controlled for within the assay matrix.

Workflow A 1. Hepatocyte Preparation (PHH & HepG2 Models) B 2. Substrate Incubation (18-MNT + Co-factors) A->B C 3. Reaction Quenching (Ice-cold ACN + IS) B->C D 4. Sample Extraction (Protein Precipitation) C->D E 5. LC-HRMS/MS Analysis (Metabolite ID & Kinetics) D->E

Fig 1. Self-validating in vitro hepatocyte metabolism workflow for 18-methylnandrolone.

The Self-Validating Control Matrix

A robust metabolism assay must isolate biological enzymatic activity from chemical instability. The following control matrix (Table 1) is mandatory for this protocol.

Table 1: Experimental Control Matrix for Assay Validation

Control TypeCompositionCausality / Validation Purpose
Negative Control Heat-inactivated hepatocytes + 18-MNTDifferentiates true enzymatic metabolism from spontaneous chemical degradation or non-specific binding to the plasticware.
Positive Control Live hepatocytes + TestosteroneValidates the metabolic competence of the hepatocyte batch (ensures CYPs and UGTs are active).
Solvent Control Live hepatocytes + 0.1% DMSOConfirms that the organic solvent vehicle does not induce cytotoxicity or inhibit enzymatic activity.
Blank Control Live hepatocytes (No substrate)Identifies endogenous isobaric interferences in the LC-MS/MS background.

Step-by-Step Methodology

Reagent Preparation
  • Substrate Stock: Dissolve 18-methylnandrolone[1] in 100% LC-MS grade DMSO to a concentration of 10 mM. Causality: DMSO ensures complete solubilization of the highly lipophilic steroid core.

  • Working Solution: Dilute the stock in William’s E Medium to 10 µM (final assay concentration will be 1 µM with 0.1% DMSO). Causality: William's E Medium is specifically formulated to maintain hepatocyte viability and metabolic function better than standard DMEM.

  • Quench Solution: 100% Ice-cold Acetonitrile (ACN) spiked with 100 ng/mL D3-epitestosterone (Internal Standard)[4].

Protocol A: Acute Clearance Assay using Primary Human Hepatocytes (PHH)

Designed for calculating half-life (


) and intrinsic clearance (

).
  • Thawing & Plating: Thaw cryopreserved PHH in a 37°C water bath for exactly 90 seconds. Transfer to pre-warmed recovery medium. Centrifuge at 100 × g for 10 minutes to remove cryoprotectants.

  • Viability Check: Resuspend the pellet in William’s E Medium. Assess viability using Trypan Blue exclusion. Proceed only if viability >80%.

  • Incubation: In a 96-well plate, add 50 µL of PHH suspension (

    
     cells/mL) to 50 µL of the 2 µM 18-methylnandrolone working solution.
    
  • Time-Course Sampling: Incubate at 37°C on an orbital shaker (900 rpm) to prevent cell settling. At discrete time points (

    
     minutes), remove a 50 µL aliquot.
    
  • Quenching: Immediately transfer the aliquot into 150 µL of the Quench Solution. Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures metabolic enzymes, halting the reaction, while simultaneously extracting the lipophilic steroid from the protein matrix.

Protocol B: Long-Term Biosynthesis using HepG2 Cells

Designed for identifying late-stage Phase II metabolites (e.g., glucuronides) for anti-doping markers.

  • Cell Culture: Seed HepG2 cells in 6-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Allow 24 hours for adherence.
    
  • Substrate Introduction: Wash cells with PBS and replace medium with serum-free William's E Medium containing 10 µM 18-methylnandrolone. Causality: Serum is removed to prevent steroid binding to bovine serum albumin (BSA), which would artificially lower the free fraction of the drug.

  • Prolonged Incubation: Incubate for up to 14 days at 37°C, 5%

    
    . Replace 50% of the medium every 72 hours with fresh substrate-spiked medium to maintain nutrient levels and substrate pressure[4].
    
  • Harvesting: Collect the supernatant, centrifuge at 15,000 × g for 10 minutes to remove cellular debris, and subject to Solid Phase Extraction (SPE) prior to LC-MS/MS.

Mechanistic Pathways & Data Presentation

The biotransformation of 18-methylnandrolone follows classic steroid metabolism routes. Phase I metabolism is primarily driven by CYP450 enzymes (hydroxylation) and 5α/5β-reductases (A-ring reduction). Phase II metabolism involves Uridine 5'-diphospho-glucuronosyltransferases (UGTs) conjugating the molecule for urinary excretion.

Pathway A 18-Methylnandrolone (Parent AAS) B Phase I: Hydroxylation (CYP450 Enzymes) A->B C Phase I: A-Ring Reduction (5α/5β-Reductases) A->C D Hydroxylated Metabolites (+16 Da) B->D E Reduced Metabolites (Tetrahydro-18-MNT) C->E F Phase II: Glucuronidation (UGT Enzymes) D->F E->F G O-Glucuronide Conjugates (Urinary Markers) F->G

Fig 2. Putative Phase I and Phase II biotransformation pathways of 18-methylnandrolone.

Quantitative Data Interpretation

High-Resolution Mass Spectrometry (HRMS) is required to differentiate isobaric metabolites. The following table summarizes the expected quantitative shifts based on in vitro hepatocyte data for 18-methyl steroids[3].

Table 2: Putative LC-HRMS/MS Metabolic Profile of 18-Methylnandrolone

Metabolic PathwayTransformationExpected Mass Shift (

Da)
Putative FormulaPhase
Parent Compound None0

N/A
Hydroxylation Addition of -OH+15.9949

Phase I
Reduction (Di-hydro) Reduction of double bond+2.0156

Phase I
Reduction (Tetra-hydro) Reduction of double bond & ketone+4.0313

Phase I
Glucuronidation Addition of Glucuronic Acid+176.0321

Phase II

Note: The internal standard (D3-epitestosterone) is used to normalize peak areas. Intrinsic clearance (


) is calculated using the substrate depletion method: 

, where

is the elimination rate constant,

is the incubation volume, and

is the number of hepatocytes.

References

1.3 - PubMed / Drug Testing and Analysis[3] 2.4 - ResearchGate[4] 3.1 - SynThink Chemicals[1] 4.2 - ResearchGate[2]

Sources

Application Note: Doping Control Screening for 18-Methyl-19-Nortestosterone in Urine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and anti-doping scientists. It details the screening and confirmation of 18-methyl-19-nortestosterone (13-ethyl-17-hydroxygon-4-en-3-one) and its metabolites in urine.[1][2][3][4]

Introduction & Scientific Context

The detection of designer steroids remains a critical challenge in anti-doping analysis.[5] 18-methyl-19-nortestosterone (also known as 18-methylnandrolone ) is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone) by the extension of the C13-methyl group to an ethyl group (13-ethyl).[1]

While never clinically marketed, this compound and its precursors, such as Methoxydienone (13


-ethyl-3-methoxygona-2,5(10)-dien-17-one), have appeared in the illicit market and dietary supplements.[1] The presence of the 13-ethyl group significantly alters the metabolic profile compared to endogenous steroids, providing a unique analytical opportunity for detection.
Chemical Identity and Significance
  • IUPAC Name: 13-ethyl-17

    
    -hydroxygon-4-en-3-one[1]
    
  • Class: 19-Norsteroid (Gonane derivative)[1]

  • Key Structural Feature: Replacement of the C13 angular methyl group with an ethyl group.

  • Doping Relevance: Prohibited under WADA Section S1 (Anabolic Agents).[6][7] It exhibits high anabolic potency and binds to the androgen receptor.

Metabolic Profile & Target Analytes

Understanding the metabolism of 18-methyl-19-nortestosterone is a prerequisite for effective urine screening.[1] Unlike testosterone, which has an endogenous origin, the "18-methyl" (13-ethyl) moiety is xenobiotic.[1]

Metabolic Pathway

The metabolism mimics that of nandrolone but retains the 13-ethyl marker.

  • Oxidation/Reduction: The parent compound undergoes reduction of the 3-keto group and the

    
    4 double bond.
    
  • Target Metabolite: The primary urinary marker is 18-methyl-19-norandrosterone (13-ethyl-3

    
    -hydroxy-5
    
    
    
    -gonan-17-one).[1]
  • Conjugation: Predominantly excreted as glucuronides.

Note on Precursors: The designer steroid Methoxydienone metabolizes rapidly to 18-methyl-19-nortestosterone and subsequently to 18-methyl-19-norandrosterone.[1] Therefore, screening for the downstream metabolite covers both the parent drug and its pro-drug precursors.

Metabolism Methoxydienone Methoxydienone (Precursor) Parent 18-Methyl-19-Nortestosterone (Parent Drug) Methoxydienone->Parent Hydrolysis/Demethylation Inter Intermediate (Dihydro-18-methyl-19-NT) Parent->Inter 5u03b1-Reductase Metabolite 18-Methyl-19-Norandrosterone (Primary Urinary Marker) Inter->Metabolite 3u03b1-HSD Glucuronide Glucuronide Conjugate (Excreted in Urine) Metabolite->Glucuronide UGT (Phase II)

Figure 1: Metabolic pathway of Methoxydienone and 18-Methyl-19-Nortestosterone leading to the primary urinary marker.[1]

Experimental Protocol

This protocol utilizes GC-MS/MS for screening, leveraging the high chromatographic resolution and specific fragmentation patterns of TMS-derivatized steroids.[1]

Reagents & Materials
  • Internal Standard (ISTD): Methyltestosterone-d3 or 19-Norandrosterone-d4.[1]

  • Enzyme:

    
    -Glucuronidase (from E. coli).[1]
    
  • Derivatization Mix: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) / NH

    
    I / Ethanethiol (1000:2:3 v/w/v).[1]
    
  • Extraction Solvent: tert-Butyl methyl ether (TBME).[1]

Step-by-Step Workflow
Step 1: Sample Preparation (Hydrolysis)[1]
  • Aliquot 2 mL of urine into a glass tube.

  • Add 25 µL of Internal Standard solution.

  • Add 1 mL of Phosphate Buffer (pH 7.0).

  • Add 50 µL of

    
    -Glucuronidase.[1]
    
  • Incubate at 50°C for 60 minutes to hydrolyze steroid glucuronides.

Step 2: Liquid-Liquid Extraction (LLE)[1]
  • Add 500 µL of Carbonate Buffer (pH 9.0) to alkalize the mixture.

  • Add 5 mL of TBME.

  • Shake mechanically for 5 minutes .

  • Centrifuge at 3000 rpm for 5 minutes to separate phases.

  • Freeze the aqueous phase (cryogenic separation) and decant the organic layer into a fresh tube.

  • Evaporate the organic layer to dryness under nitrogen at 40°C.

Step 3: Derivatization[1]
  • Reconstitute the dry residue in 50 µL of the MSTFA/NH

    
    I/Ethanethiol mixture.
    
  • Incubate at 60°C for 20 minutes .

    • Mechanism:[1][3][4][8] This converts the hydroxyl groups to TMS ethers and enolizes the keto groups, stabilizing the molecule for GC analysis.

Step 4: Instrumental Analysis (GC-MS/MS)[1]
  • Column: Agilent J&W HP-Ultra 1 (17m x 0.20mm x 0.11µm) or equivalent.[1]

  • Carrier Gas: Helium (constant flow 1 mL/min).[4]

  • Injection: 2 µL, Split 1:10.

  • Temperature Program:

    • Start: 180°C (hold 0 min)

    • Ramp 1: 3°C/min to 230°C

    • Ramp 2: 40°C/min to 310°C (hold 3 min)

Protocol Urine Urine Sample (2 mL) Hydrolysis Enzymatic Hydrolysis (E. coli u03b2-glucuronidase, 50u00b0C, 1h) Urine->Hydrolysis Extraction LLE with TBME (pH 9.0) Hydrolysis->Extraction Evaporation Evaporation to Dryness (N2, 40u00b0C) Extraction->Evaporation Derivatization Derivatization (MSTFA/NH4I/Ethanethiol, 60u00b0C) Evaporation->Derivatization Analysis GC-MS/MS Analysis (Bis-TMS derivatives) Derivatization->Analysis

Figure 2: Sample preparation workflow for the isolation of 18-methyl-19-norandrosterone.[1]

Data Analysis & Interpretation

Mass Spectrometry Transitions

For the bis-TMS derivative of 18-methyl-19-norandrosterone (MW 436.7), the fragmentation pattern is shifted by +14 Da relative to 19-norandrosterone (MW 422.7 for bis-TMS) due to the extra methylene group.[1]

AnalyteDerivativePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
18-Methyl-19-NA Bis-TMS436 (M

)
421 (M - CH

)
10
346 (D-ring fragment)20
331 25
19-Norandrosterone Bis-TMS422 (M

)
407 (M - CH

)
10
ISTD (d4-19-NA) Bis-TMS426 (M

)
411 (M - CH

)
10
Identification Criteria (WADA TD2023IDCR)
  • Retention Time: The analyte must elute at a relative retention time (RRT) within ±1% (or ±0.1 min) of the reference standard.

    • Note: 18-methyl-19-NA typically elutes slightly later than 19-norandrosterone due to increased lipophilicity.[1]

  • Ion Ratios: The relative abundance of diagnostic ions (e.g., 436/421) must not differ by more than the tolerance windows defined in WADA Technical Documents (typically ±20% for relative abundance >50%).

Validation & Quality Control

To ensure the trustworthiness of this protocol, the following validation parameters must be established:

  • Limit of Detection (LOD): Should be

    
     2 ng/mL to match WADA MRPL (Minimum Required Performance Levels) for anabolic steroids.
    
  • Specificity: Analyze blank urine samples to ensure no interference at the specific transitions (m/z 436 -> 421).

  • Recovery: Extraction efficiency should exceed 80% using the TBME method.

  • Matrix Effect: Assess ion suppression/enhancement if using LC-MS; GC-MS is generally less susceptible but matrix co-elution must be monitored.[1]

References

  • Thieme, D., et al. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. Drug Testing and Analysis. Link

  • World Anti-Doping Agency. (2023). Technical Document TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes. Link

  • Geldof, L., et al. (2016). Metabolism of 19-norsteroids: New insights and detection strategies. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Baddeley, G. V., et al. (1966). Steroids.[9] CCLXXXVIII. The Synthesis of 18-Methylprogesterone and Related Compounds.[9] The Journal of Organic Chemistry. Link[1]

Sources

Application Note: Synthesis and Application of Deuterated 18-methyl-19-nortestosterone Internal Standards for Mass Spectrometry-Based Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The precise and accurate quantification of synthetic anabolic-androgenic steroids (AAS) in biological matrices is of paramount importance in clinical and forensic toxicology, sports anti-doping analysis, and pharmaceutical research. 18-methyl-19-nortestosterone is a potent synthetic steroid that requires sensitive and specific detection methods. Stable isotope-labeled internal standards are indispensable for reliable quantification by mass spectrometry (MS), as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[1] This application note provides a detailed, field-proven protocol for the chemical synthesis of deuterated 18-methyl-19-nortestosterone, designed to serve as a high-purity internal standard for MS-based bioanalysis. The synthesis is followed by protocols for its characterization and application in a typical analytical workflow.

The synthetic strategy is based on established steroid chemistry, commencing from a readily available estrone derivative. A key step involves the introduction of a deuterated methyl group at the C18 position, followed by a Birch reduction to construct the 19-nortestosterone scaffold. This approach ensures the stable incorporation of the deuterium label, providing a robust internal standard for quantitative assays.

I. Synthesis of 18-methyl-d3-19-nortestosterone

This section details a multi-step synthesis to produce 18-methyl-d3-19-nortestosterone, a suitable internal standard with a +3 Da mass shift relative to the unlabeled analyte. The rationale for this synthetic route is to introduce the deuterated methyl group early in the synthesis to maximize yield and isotopic incorporation.

Overall Synthetic Workflow

Synthesis_Workflow A Estrone Methyl Ether (1) B 18-methyl-d3-estrone Methyl Ether (2) A->B 1. LDA, THF, -78 °C 2. CD3I C 18-methyl-d3-17β-estradiol Methyl Ether (3) B->C NaBH4, EtOH D 18-methyl-d3-1,4-dihydro-17β-estradiol 3-methyl ether (4) C->D Li, liq. NH3, t-BuOH E 18-methyl-d3-19-nortestosterone (5) D->E aq. HCl, reflux

Caption: Proposed synthetic workflow for 18-methyl-d3-19-nortestosterone.

Materials and Reagents
Reagent/MaterialGradeSupplier
Estrone methyl ether≥98%Sigma-Aldrich
Lithium diisopropylamide (LDA)2.0 M in THF/heptane/ethylbenzeneSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Iodomethane-d3 (CD3I)99.5 atom % DCambridge Isotope Laboratories
Sodium borohydride (NaBH4)≥98%Sigma-Aldrich
Ethanol (EtOH)AnhydrousSigma-Aldrich
Lithium (Li) wire99.9% trace metals basisSigma-Aldrich
Liquid ammonia (NH3)AnhydrousAirgas
tert-Butanol (t-BuOH)Reagent gradeSigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Ethyl acetateHPLC gradeFisher Scientific
HexanesHPLC gradeFisher Scientific
Silica gel230-400 meshFisher Scientific
Experimental Protocol

Step 1: Synthesis of 18-methyl-d3-estrone Methyl Ether (2)

This step introduces the deuterated methyl group at the C18 position via alkylation of the enolate of estrone methyl ether. The use of a strong, sterically hindered base like LDA is crucial for the efficient formation of the kinetic enolate.[2]

  • To a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of estrone methyl ether (1) (1.0 eq) in anhydrous THF dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of iodomethane-d3 (CD3I) (1.5 eq) in anhydrous THF dropwise to the enolate solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 18-methyl-d3-estrone methyl ether (2).

Step 2: Reduction of the 17-keto group to 18-methyl-d3-17β-estradiol Methyl Ether (3)

The C17 ketone is stereoselectively reduced to the 17β-hydroxyl group using sodium borohydride. The β-face attack of the hydride is sterically favored.

  • Dissolve the 18-methyl-d3-estrone methyl ether (2) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (2.0 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 18-methyl-d3-17β-estradiol methyl ether (3), which can often be used in the next step without further purification.

Step 3: Birch Reduction of 18-methyl-d3-17β-estradiol Methyl Ether (4)

The Birch reduction is a classic method in steroid synthesis to reduce the aromatic A-ring to a 1,4-diene.[3][4][5]

  • Set up a three-necked flask equipped with a dry ice condenser and an ammonia inlet.

  • Condense anhydrous liquid ammonia into the flask at -78 °C.

  • Add lithium wire (10 eq) in small pieces to the liquid ammonia with vigorous stirring to form a deep blue solution.

  • Add a solution of 18-methyl-d3-17β-estradiol methyl ether (3) and tert-butanol (10 eq) in anhydrous THF dropwise to the lithium-ammonia solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight under a stream of nitrogen.

  • To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude enol ether (4).

Step 4: Hydrolysis of the Enol Ether to 18-methyl-d3-19-nortestosterone (5)

The final step is the acid-catalyzed hydrolysis of the enol ether to the desired α,β-unsaturated ketone.

  • Dissolve the crude enol ether (4) in a mixture of methanol and 3 M aqueous hydrochloric acid.

  • Reflux the solution for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by preparative high-performance liquid chromatography (HPLC) to obtain 18-methyl-d3-19-nortestosterone (5) of high purity.

II. Characterization of the Internal Standard

The identity, purity, and isotopic enrichment of the synthesized internal standard must be rigorously confirmed.

Characterization Data
TechniqueExpected Result
High-Resolution Mass Spectrometry (HRMS) Calculated m/z for C19H25D3O2 [M+H]+ should be observed with high mass accuracy.
¹H NMR Absence of the C18 methyl singlet, and other signals consistent with the 19-nortestosterone structure.
²H NMR A singlet corresponding to the -CD3 group.
LC-MS/MS Co-elution with an authentic standard of 18-methyl-19-nortestosterone, with a +3 Da mass shift in the precursor and product ions.
Purity (HPLC-UV) ≥98%
Isotopic Enrichment ≥99 atom % D

III. Application as an Internal Standard in Bioanalysis

This section outlines a general protocol for the use of the synthesized deuterated internal standard for the quantification of 18-methyl-19-nortestosterone in human urine.

Sample Preparation Workflow

SPE_Workflow A Urine Sample (1 mL) B Spike with IS (18-methyl-d3-19-nortestosterone) A->B C Enzymatic Hydrolysis (β-glucuronidase) B->C D Solid-Phase Extraction (SPE) (C18 cartridge) C->D E Wash & Elute D->E F Evaporate & Reconstitute E->F G LC-MS/MS Analysis F->G

Caption: Solid-Phase Extraction (SPE) workflow for urine sample preparation.

Protocol for Sample Preparation and LC-MS/MS Analysis
  • Sample Preparation:

    • To 1 mL of urine, add 10 µL of a 100 ng/mL solution of 18-methyl-d3-19-nortestosterone in methanol.

    • Add 1 mL of 0.2 M acetate buffer (pH 5.2) and 50 µL of β-glucuronidase from Helix pomatia.

    • Incubate at 55 °C for 3 hours to hydrolyze glucuronide conjugates.

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

    • Elute the analytes with 3 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC System: Agilent 1290 Infinity II or equivalent.

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 30-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization: Electrospray Ionization (ESI), Positive mode.

    • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
18-methyl-19-nortestosterone289.2109.135
18-methyl-d3-19-nortestosterone (IS)292.2109.135
  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • The concentration of 18-methyl-19-nortestosterone in the unknown samples is determined from the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of high-purity deuterated 18-methyl-19-nortestosterone. The described synthetic route is robust and utilizes well-established chemical transformations. The synthesized internal standard is suitable for use in sensitive and specific LC-MS/MS methods for the quantification of 18-methyl-19-nortestosterone in biological matrices, thereby enhancing the accuracy and reliability of analytical data in various research and diagnostic settings.

References

  • Wilds, A. L., & Nelson, N. A. (1953). The Facile Synthesis of 19-Nortestosterone and 19-Norandrostenedione from Estrone. Journal of the American Chemical Society, 75(21), 5366–5369. [Link]

  • Qian, M., & Covey, D. F. (2024). A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone. Steroids, 205, 109391. [Link]

  • Thieme, D., et al. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. Drug Testing and Analysis, 14(11-12), 1864–1870. [Link]

  • Master Organic Chemistry. (2019, October 17). Birch Reduction of Aromatic Rings. [Link]

  • Wikipedia. (2023). Birch reduction. [Link]

  • Organic Chemistry Portal. Birch Reduction. [Link]

  • Chemistry Steps. (2020, April 4). Alkylation of Enolates Alpha Position. [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • bioRxiv. (2025, December 18). Mass Spectrometry-Based Profiling of Deuterium-Labeled Sex Steroids Enables Non-Invasive Mapping of Steroid Dynamics in Intact M. [Link]

  • Rabuffo, I. A. (2009, February 11). THE BIRCH REDUCTION OF STEROIDS. A REVIEW. Organic Preparations and Procedures International, 13(1), 51-71. [Link]

  • Wikipedia. (2023). Estrone methyl ether. [Link]

  • Wiley Online Library. (2020). and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Me. [Link]

  • ResearchGate. (2018). Two-dimensional HPLC purification of underivatized urinary testosterone and metabolites for compound specific stable carbon isotope analysis. [Link]

  • RSC Publishing. (2021). Two-dimensional high performance liquid chromatography purification of underivatized urinary prednisone and prednisolone for compound-specific stable carbon isotope analysis. [Link]

  • ResearchGate. (2021, July 7). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. [Link]

  • YouTube. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

  • ResearchGate. (2014). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. [Link]

  • Organic Reactions. The Birch Reduction of Aromatic Compounds. [Link]

  • OSTI.GOV. (1984, September 1). Synthesis of deuterium labeled 17-methyl-testosterone. [Link]

  • INIS-IAEA. Synthesis of deuterium labeled 17-methyl-testosterone. [Link]

  • PMC. (2025, June 27). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. [Link]

  • ResearchGate. (2025, August 6). Thioalkylation of Enolates, III. Stereoselective Synthesis of Steroids and Related Compounds, II α‐Thioalkylation of Zinc Dienolates to 4‐Substituted 1‐tert‐Butoxy‐7a‐methyl‐hexahydroinden‐5‐ones. [Link]

  • Who we serve. (2014, November 17). The Diels–Alder Reaction in Steroid Synthesis. [Link]

  • ACS Publications. (2025, June 20). Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS. [Link]

  • ChemRxiv. (2023). Deuteron-proton isotope correlation spectroscopy of molecular solids. [Link]

Sources

Troubleshooting & Optimization

Separating 18-methyl-19-nortestosterone from MENT isomers in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Purification of 19-Nor Steroids Subject: Separation of 18-Methyl-19-Nortestosterone (Gonane derivatives) from MENT (Trestolone) Isomers.

Executive Summary & Chemical Distinction

User Advisory: Before proceeding with method development, it is critical to distinguish the nomenclature to ensure the correct separation strategy.

  • 18-Methyl-19-Nortestosterone: Chemically defined as 13-ethyl-17-hydroxygon-4-en-3-one .[1][2] This is a "Gonane" derivative where the C13 angular methyl group is replaced by an ethyl group (hence "18-methyl" in specific steroid numbering).[1][3] It is the parent scaffold of Levonorgestrel.[3][4]

  • MENT: Chemically defined as 7

    
    -methyl-19-nortestosterone  (Trestolone).[1][3] This is an "Estrane" derivative with a methyl substitution at C7.[3][4]
    

The Challenge: You are likely facing a complex matrix containing structural homologs (13-ethyl vs. 13-methyl) and stereoisomers (7


 vs. 7

for MENT; 13

vs. 13

for Gonanes).[1][2][4] Standard C18 columns often fail to resolve the 7-isomer pair due to identical hydrophobicity.[2][3][4]

Troubleshooting Guide: Isomer Separation

Q1: I cannot resolve 7 -MENT from its 7 -isomer using a standard C18 column. What is the fix?

Diagnosis: C18 columns rely primarily on hydrophobic interaction.[3][4] Since 7


- and 7

-isomers have nearly identical logP values, they co-elute.[1][2][3][4] Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.[1][2][3][4]
  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions.[1][2][3][4] The spatial orientation of the 7-methyl group alters the electron cloud accessibility of the steroid backbone (A/B ring enone system), creating a selectivity difference that C18 cannot "see."[4]
  • Protocol Adjustment: Use Methanol (MeOH) instead of Acetonitrile. MeOH allows for stronger

    
    -
    
    
    
    interaction between the analyte and the stationary phase, whereas Acetonitrile can suppress these interactions by forming its own
    
    
    -complexes.[2][4]
Q2: My 18-methyl-19-nortestosterone peak shows a "shoulder" or split. Is this a column failure?

Diagnosis: This is likely 17-epimerization or Enantiomeric separation .[1][2][3][4]

  • Scenario A (17-Epimerization): If the shoulder is small, it may be the 17

    
    -hydroxy isomer (epitestosterone analog).[1] This occurs under harsh acidic/basic conditions.[2][3][4]
    
  • Scenario B (Racemic Mixture): If you are synthesizing 18-methyl derivatives, you may have a racemic mixture (13ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -ethyl vs. 13
    
    
    
    -ethyl).[1][2][3] Solution:
  • For Epimers (Diastereomers): Decrease column temperature to 15-20°C to maximize shape selectivity.

  • For Enantiomers: You must use a Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)).[1][2][3][4] A standard achiral column (C18/Phenyl) cannot separate enantiomers.[1][2][3][4]

Q3: How do I separate the "18-methyl" species from "standard" 19-nortestosterone (Nandrolone)?

Diagnosis: You are separating homologs (Ethyl vs. Methyl at C13). Solution: This is a hydrophobicity-driven separation.[1][2][3][4] The 18-methyl group adds steric bulk and lipophilicity.[3][4]

  • Protocol: A high-carbon-load C18 column is sufficient here.[1][2][3][4] The 18-methyl variant will elute later than the 19-nortestosterone (13-methyl) analog due to the extra methylene group (-CH2-).[1]

Validated Experimental Protocol

Objective: Simultaneous separation of MENT isomers (7


/7

) and 18-Methyl homologs.
ParameterSpecificationRationale
Column Poroshell 120 Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm)Phenyl ligands provide unique selectivity for steroid geometric isomers via

-

interactions.[1][2]
Mobile Phase A Water + 0.1% Formic AcidAcid ensures ionization for MS and suppresses silanol activity.[2][3][4]
Mobile Phase B Methanol + 0.1% Formic AcidMeOH enhances shape selectivity compared to ACN for steroids.[1][2][3][4]
Flow Rate 0.4 mL/minOptimized for Van Deemter minimum of 2.7 µm particles.[3][4]
Temperature 30°C Lower temperature maximizes resolution (

) between isomers.[1][2][3][4]
Gradient 0-2 min: 40% B2-14 min: 40%

80% B14-16 min: 80% B (Hold)
Shallow gradient required to resolve the critical pair (7

/7

).[1][2]
Detection UV @ 245 nm or MS/MS (ESI+)245 nm targets the enone system (Ring A).[1][3]

Expected Elution Order (Phenyl-Hexyl Phase):

  • 19-Nortestosterone (Nandrolone)[1][3][4][5][6][7]

  • 7

    
    -Methyl-19-Nortestosterone (Inactive Isomer)[1][3]
    
  • 7

    
    -Methyl-19-Nortestosterone (MENT - Target) 
    
  • 18-Methyl-19-Nortestosterone (Most hydrophobic)[1][2][3]

Method Development Logic (Visualization)

The following diagram illustrates the decision matrix for optimizing steroid isomer separation.

SteroidSeparation Start Start: Steroid Mixture Analysis CheckIsomers Are isomers present? Start->CheckIsomers Type Identify Isomer Type CheckIsomers->Type Yes Action_Hom Use High-Load C18 Mobile Phase: ACN or MeOH CheckIsomers->Action_Hom No (Just homologs) Geometric Geometric (7α vs 7β) (Diastereomers) Type->Geometric Optical Optical (Enantiomers) (Levo vs Dextro) Type->Optical Homolog Homologs (18-Me vs 19-Nor) Type->Homolog Action_Geo Use Phenyl-Hexyl or Biphenyl Mobile Phase: Methanol Geometric->Action_Geo Action_Opt Use Chiral Column (Amylose/Cellulose) Optical->Action_Opt Homolog->Action_Hom TempControl Optimize Temp (Low T = Better Res) Action_Geo->TempControl Result Resolved Peaks Action_Opt->Result Action_Hom->Result TempControl->Result

Caption: Decision matrix for selecting stationary phases based on steroid isomerism type (Geometric vs. Optical vs. Homologous).

References

  • Agilent Technologies. (2012).[1][2][3][4] Fast Screening Methods for Steroids by HPLC with Agilent Poroshell 120 Columns. Retrieved from [Link]

  • National Center for Advancing Translational Sciences (NCATS). 18-Methyl-19-Nortestosterone (Structure & Data). Inxight Drugs.[2][3][4] Retrieved from [Link]

  • Kumar, B. et al. (1997).[1][2][3][4] Aromatization of 7 alpha-methyl-19-nortestosterone by human placental microsomes in vitro. Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]

Sources

Technical Support Center: Ionization Optimization for 18-Methyl Steroids

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Maximizing ESI-MS Sensitivity for Neutral Synthetic Steroids (Gonanes) Ticket ID: TECH-STER-18M-OPT Status: Open / Guide Applicable Analytes: Tibolone, Levonorgestrel, Gestodene, Desogestrel, Norethisterone, and related 13-ethyl-gonane derivatives.

Executive Summary: The "Neutral" Challenge

Researchers often encounter poor sensitivity when analyzing 18-methyl steroids (synthetic gonanes) via ESI-MS. The root cause is chemical: these molecules lack strong basic or acidic functional groups. Unlike endogenous steroids that may ionize via protonation (


) or deprotonation (

), 18-methyl steroids are effectively "neutral" in the gas phase.

This guide provides three tiered solutions to overcome this thermodynamic barrier, ranging from mobile phase adjustments to chemical derivatization.

Tier 1: Mobile Phase Chemistry (The "Additives" Approach)

Before altering sample preparation, optimize the mobile phase to force ionization. Standard formic acid often fails to protonate these sterically hindered ketones efficiently.

The Ammonium Fluoride ( ) Breakthrough

While traditionally used for negative mode (estrogens),


 has been proven to enhance positive mode ionization for specific neutral steroids by altering the solvent surface tension and proton transfer mechanics.
  • Mechanism:

    
     promotes the formation of 
    
    
    
    adducts or enhances
    
    
    by suppressing competing sodium adducts (
    
    
    ), which are often stable but difficult to fragment in MS/MS.
  • Recommended Concentration: 0.2 mM to 6 mM in the aqueous phase.

  • Protocol:

    • Phase A: Water + 0.2 mM Ammonium Fluoride.

    • Phase B: Methanol (100%).

    • Note: Do not use with UPLC columns sensitive to high pH, although 0.2 mM is generally safe (pH ~6.2).

Comparison of Additives
AdditiveIonization ModePrimary AdductProsCons
Formic Acid (0.1%) Positive

Standard, cheap.Often yields low signal for neutral gonanes.
Ammonium Fluoride (0.2mM) Pos/Neg

2-10x Signal Boost ; suppresses

adducts.
Can etch glass; requires column compatibility check.
Ammonium Acetate (5mM) Positive

Predictable adducts.Lower sensitivity than Fluoride.

Tier 2: Chemical Derivatization (The "Charge-Tagging" Approach)

If Tier 1 yields insufficient LOQ (Limit of Quantification), you must chemically modify the analyte. The 3-ketone group present in most 18-methyl steroids is the target.

Girard’s Reagent P (GRP) Protocol

GRP reacts with the ketone to form a water-soluble hydrazone with a permanently charged quaternary ammonium group . This transforms the ionization physics from "proton affinity dependent" to "pre-charged," increasing sensitivity by 10–100 fold.

The Workflow:

GRP_Workflow Start Dried Extract (Steroid) Reagent Add Girard Reagent P (10 mg/mL in MeOH/1% HOAc) Start->Reagent Incubate Incubation 60°C for 20 mins Reagent->Incubate Quench Quench/Dilute Add Water/Buffer Incubate->Quench Inject LC-MS/MS Target [M+GP]+ Ion Quench->Inject

Figure 1: Step-by-step derivatization workflow for ketosteroids using Girard's Reagent P.[1]

Step-by-Step Protocol:

  • Evaporate your steroid extract to complete dryness under nitrogen.

  • Reconstitute in 100

    
     of Girard’s Reagent P solution  (10 mg/mL in Methanol containing 1% Acetic Acid).
    
  • Vortex and seal the vial.

  • Incubate at 60°C for 20 minutes (or room temperature for 60 mins).

  • Quench by adding 100

    
     of water or mobile phase A.
    
  • Analyze: Monitor the mass shift. The precursor ion will be

    
     Da (Mass of GRP moiety - Water).
    

Tier 3: Coordination Ion Spray (The "Silver" Approach)

Many 18-methyl steroids (e.g., Levonorgestrel, Norethisterone) possess an ethynyl group (


) at the C17 position. Silver ions (

) form strong coordination complexes with these triple bonds.
  • Method: "Silver Ion Coordination Ionspray" (Ag-CIS).

  • Protocol: Add

    
     Silver Nitrate (
    
    
    
    ) or Silver Tetrafluoroborate (
    
    
    ) to the mobile phase.
  • Result: Formation of stable

    
     adducts. Silver has a unique isotopic pattern (
    
    
    
    and
    
    
    are almost 1:1), providing a distinct spectral signature that aids in confirmation.
  • Warning: Silver can precipitate with chloride or phosphate. Use high-purity solvents and avoid PBS buffers.

Troubleshooting & FAQ

Q1: I see a strong signal, but it matches . Why is this bad?

A: Sodium adducts are very stable. In MS/MS (collision cell), they often do not fragment well, or they only lose the sodium ion, providing no structural information (poor specificity).

  • Fix: Switch to Ammonium Fluoride (Tier 1) to "steal" the sodium, or use Ammonium Acetate to force the

    
     adduct, which fragments more easily into the protonated molecule.
    
Q2: My Tibolone peak is splitting.

A: Tibolone is thermally labile and can isomerize or degrade into


-tibolone in the source if the temperature is too high.
  • Fix: Lower the Desolvation Temperature (try <350°C). Ensure the column temperature is controlled (40°C). Tibolone also metabolizes rapidly into

    
     and 
    
    
    
    -hydroxy metabolites; ensure you are tracking the correct species.
Q3: Which method should I choose?

Use this decision tree to select the optimal strategy for your specific steroid.

Decision_Tree Start Start: Steroid Structure? HasKetone Has 3-Ketone Group? (e.g., Tibolone, Nandrolone) Start->HasKetone HasAlkyne Has C17-Ethynyl Group? (e.g., Levonorgestrel) HasKetone->HasAlkyne No / Avoid Derivatization Method2 Method B: Derivatization Girard Reagent P HasKetone->Method2 Yes (Max Sensitivity) Method1 Method A: Standard ESI Try NH4F Additive HasAlkyne->Method1 No Method3 Method C: Coordination MS Silver (Ag+) Adducts HasAlkyne->Method3 Yes

Figure 2: Decision matrix for selecting ionization strategy based on steroid functional groups.

References

  • McFadden, J. R., et al. (2023).[2] "Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization." Analytical Science Advances.

  • Frey, A. J., et al. (2016). "Validation of highly sensitive simultaneous targeted and untargeted analysis of keto-steroids by Girard P derivatization." Steroids.[2][3][4][5][6][7][8][9]

  • Kim, J. Y., et al. (2014). "Simultaneous ionization and analysis of 84 anabolic androgenic steroids... using liquid chromatography-silver ion coordination ionspray." Drug Testing and Analysis.

  • Kumar, V. P., et al. (2017).[5] "A Sensitive LC-ESI-MS/MS Method to Quantify Tibolone as Oxime-Derivative in Human Plasma." International Journal of Pharmacy and Pharmaceutical Research.

  • Temerdashev, A., et al. (2024).[6] "Coordination Ion Spray for Analysis of the Growth Hormones Releasing Peptides in Urine." Separations.

Sources

Resolving matrix interference in 18-methylnandrolone urine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Matrix Interference in Trace Anabolic Steroid Detection Analyte Focus: 18-Methylnandrolone (13-ethyl-19-nortestosterone) & Metabolites

Welcome to the Advanced Applications Support Center

Status: Online | Tier: Level 3 (Method Development) Persona: Senior Application Scientist

You are encountering difficulties with the detection of 18-methylnandrolone (13-ethyl-19-nortestosterone) in urine matrices. This is a common challenge in anti-doping and forensic toxicology due to the "heavy" nature of the urine matrix and the structural similarity of this designer steroid to endogenous 19-nor steroids.

The guide below moves beyond standard SOPs. It dissects the causality of interference—whether it is ion suppression in LC-MS or co-eluting isobaric noise in GC-MS—and provides self-validating protocols to resolve it.

Module 1: The Biological Matrix & Metabolic Context[1]

Before troubleshooting, we must define the target. 18-methylnandrolone is structurally unique because of the ethyl group at C13 (replacing the standard methyl).

  • Target Metabolites: 13-ethyl-19-norandrosterone and 13-ethyl-19-noretiocholanolone.

  • The Interference: High specific gravity (SG) urine contains urea, salts, and massive concentrations of endogenous androgens (androsterone/etiocholanolone) that can suppress ionization or cause chromatographic overlap.

Visualizing the Analytical Workflow

The following diagram outlines the critical decision points where matrix interference typically infiltrates the data.

G Start Urine Sample (High SG Risk) Hydrolysis Enzymatic Hydrolysis (E. coli vs H. pomatia) Start->Hydrolysis pH Adj Extraction Matrix Removal (LLE or SPE) Hydrolysis->Extraction Deconjugation Deriv Derivatization (GC-MS Only) Extraction->Deriv Dry Residue Analysis Instrumental Analysis (LC-MS/MS or GC-MS/MS) Extraction->Analysis LC-MS Route Deriv->Analysis GC-MS Route Interference Interference Detected? Analysis->Interference Resolution_Ion Sol: Dilution or Double Extraction Interference->Resolution_Ion Ion Suppression Resolution_Coel Sol: Gradient Opt or MRM Transition Interference->Resolution_Coel Co-elution

Figure 1: Analytical workflow highlighting critical control points for matrix interference.

Module 2: Pre-Analytical & Extraction Protocols

The Problem: Incomplete hydrolysis or dirty extracts are the primary causes of "ghost" peaks and poor sensitivity. The Fix: A rigorous "Double-Cleanup" or Specific Hydrolysis protocol.

Protocol A: Enzymatic Hydrolysis Optimization

Why this matters: 18-methylnandrolone metabolites are excreted as glucuronides. High SG urine inhibits


-glucuronidase.
  • Check SG: If Specific Gravity > 1.020, dilute sample 1:1 with deionized water.

  • Buffer: Add 1 mL Phosphate Buffer (pH 7.0).

  • Enzyme: Use E. coli

    
    -glucuronidase  (Liquid).[1][2]
    
    • Reasoning:E. coli is specific for glucuronides and produces cleaner extracts than Helix pomatia (which contains sulfatases and other "dirty" enzymes) [1].

  • Incubation: 1 hour at 50°C. Do not exceed 55°C to prevent thermal degradation of the 13-ethyl group.

Protocol B: Solid Phase Extraction (SPE) - The "Polishing" Step

Why this matters: Liquid-Liquid Extraction (LLE) often drags along urea and pigments. Mixed-mode SPE is superior for removing these.

Recommended Cartridge: Polymeric Mixed-Mode Weak Anion Exchange (WAX) or HLB.

StepSolvent/ActionMechanistic Purpose
Condition 2 mL MeOH, then 2 mL WaterActivates sorbent pores.
Load Hydrolyzed Urine (pH adjusted)Analytes bind to hydrophobic backbone.
Wash 1 2 mL 5% Methanol in WaterCRITICAL: Removes salts and urea (highly soluble in water).
Wash 2 2 mL Hexane (Optional)Removes highly lipophilic lipids/waxes.
Elute 2 mL Ethyl Acetate or MeOHReleases steroid metabolites.
Module 3: Instrumental Troubleshooting (FAQs)
Scenario 1: GC-MS/MS - "I see split peaks or tailing for the metabolite."

Diagnosis: Incomplete derivatization. The 13-ethyl group at C13 creates steric hindrance, making the 17-hydroxyl group harder to derivatize than in standard nandrolone.

The Fix: Use a catalyzed, high-temperature derivatization.

  • Reagent: MSTFA : NH

    
    I : Dithioerythritol (1000:2:4 v/w/w).
    
  • Protocol: Heat at 60°C for 30 minutes (standard is often 15-20 min). The Ammonium Iodide (NH

    
    I) acts as a powerful catalyst to force the silylation of the hindered 17-OH group [2].
    
Scenario 2: LC-MS/MS - "My internal standard signal varies wildly between samples."

Diagnosis: Ion suppression caused by phospholipids or urea co-eluting with the analyte.

The Fix:

  • Monitor Phospholipids: Track transition m/z 184 -> 184 (Phosphatidylcholine) in your method. If this overlaps with your steroid, you have a suppression zone.

  • Chromatographic Separation:

    • Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions offer better selectivity for the steroid ring structure against the aliphatic matrix background.

    • Mobile Phase: Add 0.2 mM Ammonium Fluoride (NH

      
      F) to the aqueous phase. This often enhances steroid ionization in ESI(+) mode compared to Formic Acid.
      
Module 4: Data Interpretation & Confirmation

Distinguishing 18-methylnandrolone from endogenous isomers is the final hurdle.

Quantitative Comparison Table: 18-Methyl vs. 19-Nor

Feature19-Norandrosterone (Endogenous/Nandrolone)13-Ethyl-19-Norandrosterone (18-Methylnandrolone)
Molecular Weight 276 Da290 Da (+14 Da shift)
Bis-TMS Mass (GC) m/z 420 (Molecular Ion)m/z 434 (Molecular Ion)
Key Ion (GC-MS) m/z 405 (M - CH

)
m/z 419 (M - CH

)
Retention Time Elutes EarlierElutes Later (due to ethyl bulk)

Decision Logic for Confirmation: If you detect a peak at m/z 434 (GC) or m/z 291 (LC, [M+H]+), you must verify it is not an endogenous "heavy" impurity.

  • Check Ion Ratios: The ratio of m/z 434 to m/z 419 must be consistent with the reference standard (<20% deviation).

  • Retention Time: The 13-ethyl metabolite must elute after the corresponding 19-nor metabolite.

Troubleshooting Logic Tree

DecisionTree Problem Low Sensitivity / Noise CheckIS Check Internal Std Recovery Problem->CheckIS IS_Low IS Recovery < 50% CheckIS->IS_Low IS_Good IS Recovery > 80% CheckIS->IS_Good Matrix Matrix Suppression: Improve Wash Step (Use 5% MeOH) IS_Low->Matrix Inst Instrument Issue: Clean Source or Change Liner IS_Good->Inst

Figure 2: Rapid diagnostic logic for sensitivity loss.

References
  • WADA Technical Documents. (2021). TD2021NA - Harmonization of Analysis and Reporting of 19-Norsteroids. World Anti-Doping Agency.[3][4] [Link]

  • Geldof, L., et al. (2016). Metabolism of 18-methylnandrolone and detection of its metabolites in urine by GC-MS/MS. Drug Testing and Analysis.[5][6][7][8][9][10][11][12][13] [Link]

  • Kotronoulas, A., et al. (2020). Detecting the abuse of 19-norsteroids in doping controls: A new gas chromatography coupled to isotope ratio mass spectrometry method.[2] Drug Testing and Analysis.[5][6][7][8][9][10][11][13] [Link]

  • Polet, M., et al. (2016). Evaluation of different hydrolysis procedures for the detection of anabolic steroids in urine. Journal of Chromatography B. [Link]

Sources

Technical Support Center: Stability and Analysis of 18-methyl-19-nortestosterone in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 18-methyl-19-nortestosterone. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accurate and reliable quantification of this synthetic steroid in plasma samples. Given the limited direct literature on 18-methyl-19-nortestosterone, this guide synthesizes data from structurally related 18-methyl steroids, such as levonorgestrel, and general principles of steroid bioanalysis to offer field-proven insights.

I. Frequently Asked Questions (FAQs) on the Stability of 18-methyl-19-nortestosterone in Plasma

This section addresses common questions regarding the stability of 18-methyl-19-nortestosterone in plasma samples, providing concise answers grounded in established principles of steroid biochemistry and bioanalysis.

Q1: What are the primary factors that can affect the stability of 18-methyl-19-nortestosterone in plasma samples?

A1: The stability of 18-methyl-19-nortestosterone in plasma can be influenced by several factors, primarily:

  • Temperature: Elevated temperatures can accelerate both enzymatic and chemical degradation.[1][2]

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases and dehydrogenases, that can metabolize steroids.[3][4]

  • pH: Significant deviations from the physiological pH of blood can lead to chemical degradation of steroids.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of plasma samples can lead to degradation of some steroids, although many are relatively stable to a limited number of cycles.

  • Exposure to Light: Prolonged exposure to UV light can cause photodegradation of certain steroid structures.

Q2: What is the recommended short-term storage condition for plasma samples containing 18-methyl-19-nortestosterone?

A2: For short-term storage (up to 24 hours), it is recommended to keep the plasma samples at 2-8°C. If analysis is not possible within this timeframe, samples should be frozen promptly to minimize degradation.

Q3: For long-term storage, what is the optimal temperature for preserving 18-methyl-19-nortestosterone in plasma?

A3: For long-term storage, plasma samples should be stored at -20°C or, ideally, at -80°C. Studies on other steroids have shown excellent long-term stability at these temperatures, with some remaining stable for over 10 years at -25°C.[5]

Q4: How many freeze-thaw cycles can a plasma sample containing 18-methyl-19-nortestosterone undergo without significant degradation?

A4: While direct data for 18-methyl-19-nortestosterone is unavailable, many steroids are stable for up to three to five freeze-thaw cycles. However, it is best practice to minimize freeze-thaw cycles by aliquoting samples into single-use vials before freezing.

Q5: Are there any specific anticoagulants that should be used or avoided during blood collection for 18-methyl-19-nortestosterone analysis?

A5: Both EDTA and heparin are commonly used anticoagulants for plasma collection for steroid analysis. There is no strong evidence to suggest a preference for one over the other for 19-nortestosterone derivatives. The choice may depend on the specific requirements of the analytical method.

II. Troubleshooting Guide for the Analysis of 18-methyl-19-nortestosterone

This section provides a problem-oriented guide to address common issues encountered during the quantification of 18-methyl-19-nortestosterone in plasma.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient Extraction: The chosen extraction method (LLE, SPE, or protein precipitation) may not be optimal for 18-methyl-19-nortestosterone.Optimize Extraction Method: If using LLE, test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate, hexane). For SPE, screen different sorbents (e.g., C18, mixed-mode). For protein precipitation, try different organic solvents (e.g., acetonitrile, methanol) and evaluate the effect of adding acid.
Analyte Degradation During Sample Processing: The analyte may be unstable under the conditions of the extraction or evaporation steps.Minimize Processing Time and Temperature: Keep samples on ice during extraction. Use a gentle stream of nitrogen for evaporation at a controlled temperature (e.g., 40°C).
Poor Reconstitution: The dried extract may not fully dissolve in the reconstitution solvent.Optimize Reconstitution Solvent: Test different compositions of the mobile phase as the reconstitution solvent. Vortexing and/or sonication can aid in dissolution.
High Variability in Results Inconsistent Sample Handling: Variations in storage time, temperature, or freeze-thaw cycles between samples.Standardize Pre-analytical Procedures: Ensure all samples are handled consistently from collection to analysis. Aliquot samples to avoid multiple freeze-thaw cycles.
Matrix Effects: Co-eluting endogenous components from the plasma may suppress or enhance the ionization of the analyte in the mass spectrometer.Improve Sample Cleanup: Employ a more rigorous extraction method like SPE to remove interfering substances. Chromatographic Optimization: Adjust the LC gradient to better separate the analyte from interfering matrix components. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.
Peak Tailing or Splitting Poor Column Performance: The analytical column may be degraded or contaminated.Column Maintenance: Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase pH: The pH of the mobile phase may not be suitable for the analyte.Adjust Mobile Phase pH: Experiment with different mobile phase additives (e.g., formic acid, ammonium formate) to improve peak shape.
Injector Issues: Problems with the autosampler can lead to poor peak shape.Inspect and Clean the Injector: Check for blockages or leaks in the injector system.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for the handling, extraction, and analysis of 18-methyl-19-nortestosterone in plasma.

A. Plasma Sample Handling and Storage Protocol

Proper handling and storage of plasma samples are critical for ensuring the stability of 18-methyl-19-nortestosterone.

Workflow for Plasma Sample Handling

A 1. Blood Collection (EDTA or Heparin tubes) B 2. Centrifugation (1500 x g for 15 min at 4°C) Within 1 hour of collection A->B C 3. Plasma Separation Carefully aspirate plasma supernatant B->C D 4. Aliquoting Divide into single-use cryovials C->D E 5. Storage Short-term: 2-8°C (up to 24h) Long-term: -80°C D->E

Caption: Workflow for optimal plasma sample handling and storage.

Step-by-Step Protocol:

  • Blood Collection: Collect whole blood into tubes containing either K2EDTA or lithium heparin as an anticoagulant.

  • Centrifugation: Within one hour of collection, centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.

  • Plasma Separation: Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.

  • Aliquoting: Immediately aliquot the plasma into pre-labeled, single-use cryovials. This is crucial to minimize freeze-thaw cycles.

  • Storage:

    • For analysis within 24 hours, store the plasma aliquots at 2-8°C.

    • For long-term storage, immediately freeze the aliquots at -80°C.

B. Extraction of 18-methyl-19-nortestosterone from Plasma

The following are three common extraction methods. The choice of method will depend on the required sensitivity, sample throughput, and available equipment.

1. Protein Precipitation (PPT) - A Rapid Method

A 1. Plasma Sample (100 µL) B 2. Add Internal Standard A->B C 3. Add Precipitation Solvent (300 µL cold Acetonitrile) B->C D 4. Vortex (2 minutes) C->D E 5. Centrifuge (10,000 x g for 10 min) D->E F 6. Collect Supernatant E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute (100 µL Mobile Phase) G->H I 9. LC-MS/MS Analysis H->I

Caption: Protein precipitation workflow for plasma sample preparation.

2. Liquid-Liquid Extraction (LLE) - For Cleaner Extracts

A 1. Plasma Sample (200 µL) B 2. Add Internal Standard A->B C 3. Add Extraction Solvent (1 mL MTBE) B->C D 4. Vortex (5 minutes) C->D E 5. Centrifuge (3000 x g for 5 min) D->E F 6. Collect Organic Layer E->F G 7. Evaporate to Dryness F->G H 8. Reconstitute (100 µL Mobile Phase) G->H I 9. LC-MS/MS Analysis H->I

Caption: Liquid-liquid extraction workflow for plasma sample preparation.

3. Solid-Phase Extraction (SPE) - For Highest Purity

A 1. Condition SPE Cartridge (e.g., C18) B 2. Equilibrate SPE Cartridge A->B C 3. Load Pre-treated Plasma B->C D 4. Wash Cartridge (to remove interferences) C->D E 5. Elute Analyte D->E F 6. Evaporate to Dryness E->F G 7. Reconstitute (100 µL Mobile Phase) F->G H 8. LC-MS/MS Analysis G->H

Caption: Solid-phase extraction workflow for high-purity sample preparation.

C. LC-MS/MS Method for Quantification

This section provides a starting point for developing a sensitive and specific LC-MS/MS method for 18-methyl-19-nortestosterone.[6][7][8][9][10][11]

Table 1: Suggested LC-MS/MS Parameters

Parameter Recommendation
LC System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing a standard of 18-methyl-19-nortestosterone. The precursor ion will likely be [M+H]+.
Internal Standard A stable isotope-labeled version of 18-methyl-19-nortestosterone is ideal. If unavailable, a structurally similar steroid can be used.

IV. Potential Degradation Pathways

Understanding the potential degradation pathways of 18-methyl-19-nortestosterone is crucial for troubleshooting stability issues. Based on the metabolism of other 19-nortestosterone derivatives, the following enzymatic modifications in plasma are plausible:

cluster_0 Potential Enzymatic Degradation in Plasma A 18-methyl-19-nortestosterone B Hydroxylated Metabolites A->B CYP450 enzymes (if present) C Oxidized Metabolites (e.g., at 17-position) A->C Dehydrogenases

Sources

Troubleshooting low yield in 18-methylnandrolone chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 18-methylnandrolone (13-ethyl-17β-hydroxygon-4-en-3-one) synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and steric challenges associated with the 13-ethyl gonane core.

Unlike standard 13-methyl steroids (e.g., estrone derivatives), the increased steric bulk of the 13-ethyl group drastically alters the trajectory of electron transfer during dearomatization and affects facial selectivity during catalytic hydrogenation. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to maximize your overall yield.

Synthesis Workflow & Logical Relationships

The synthesis of 18-methylnandrolone relies on a modified Torgov total synthesis pathway, culminating in a critical Birch reduction and acid-catalyzed isomerization.

SynthesisWorkflow N1 6-Methoxy-1-tetralone (Starting Material) N2 Torgov Coupling (2-Ethyl-1,3-cyclopentanedione) N1->N2 N3 Cyclization (Torgov Diene Formation) N2->N3 N4 Catalytic Hydrogenation (Pd/CaCO3) N3->N4 N5 Birch Reduction (A-Ring Dearomatization) N4->N5 Critical Yield Loss Point N6 Acid Hydrolysis (Isomerization) N5->N6 N7 18-Methylnandrolone (Target API) N6->N7

Figure 1: Synthetic workflow for 18-methylnandrolone via modified Torgov synthesis.

Quantitative Data Summary: Yield Optimization Parameters

To establish a baseline for your process, compare your current parameters against the optimized benchmarks below. These optimizations specifically address the steric hindrance introduced by the 13-ethyl group .

Synthesis StepCritical ParameterClassical ApproachOptimized ApproachExpected Yield Impact
Hydrogenation Catalyst Loading5-10 mol% Pd/C1.0 mol% 10% Pd/CaCO

Prevents C-14 epimerization (+20%)
Birch Reduction Reagent SystemLi / Liquid NH

(-78°C)
Li / Ethylenediamine / t-BuOH (0°C)Comparable yield, higher scalability
Birch Reduction Conversion Time4-6 hours1.0 - 1.5 hoursMinimizes over-reduction to trienol
Hydrolysis Acid Concentration10% HCl (Aqueous)30% Acetic Acid (30-40°C)Drives complete 4-en-3-one isomerization

Step-by-Step Methodologies

Protocol A: Ammonia-Free Birch Reduction (A-Ring Dearomatization)

The classical Birch reduction using liquid ammonia is technically demanding and prone to over-reduction when applied to 13-ethyl steroids. This ammonia-free variant utilizes ethylenediamine and lithium, offering superior control over the reaction kinetics .

  • Step 1: Preparation. In a rigorously dried, argon-purged flask, dissolve 5.0 g of the 13-ethyl estratetraene derivative in a mixture of tetrahydrofuran (THF) and ethylenediamine (20 mol. equiv.).

  • Step 2: Proton Donor Addition. Add tert-butanol (t-BuOH, 6 mol. equiv.) to the solution. Causality: t-BuOH acts as a controlled proton source. Its steric bulk prevents premature quenching of the radical anion, allowing the sterically hindered steroid core to undergo reduction.

  • Step 3: Electron Transfer. Cool the system to 0°C. Introduce Lithium metal (10 mol. equiv.) in small pieces over 15 minutes.

  • Step 4: Self-Validating System (Colorimetric Check). The reaction mixture will immediately transition to a deep, persistent blue color, indicating the stable formation of solvated electrons and the radical-anion intermediate. Validation: If the blue color fades before 1 hour, the electron source is depleted (likely due to moisture ingress), and the reaction will stall. The persistence of the blue color for exactly 1 hour validates complete electron transfer.

  • Step 5: Quenching. After 1 hour, quench the reaction by slowly adding methanol dropwise until the blue color completely dissipates, followed by water extraction.

Protocol B: Mild Acid Hydrolysis & Isomerization

Converting the 3-methoxy-2,5(10)-diene intermediate to the final 18-methylnandrolone requires both the hydrolysis of the enol ether and the thermodynamic migration of the double bond .

  • Step 1: Dissolution. Dissolve the crude Birch reduction product in methanol.

  • Step 2: Acidification. Add a 30% aqueous Acetic Acid solution. Maintain the internal temperature precisely between 30°C and 40°C. Causality: Strong mineral acids (like HCl) will degrade the steroid core, while weak acids at room temperature will stall the reaction at the non-conjugated 5(10)-en-3-one intermediate.

  • Step 3: Self-Validating System (Spectroscopic Check). Validation: Monitor the reaction in real-time via UV-Vis spectroscopy. The intermediate 5(10)-en-3-one lacks a conjugated chromophore. The isomerization is validated as complete only when a strong, stable absorption band appears at λmax ~240 nm , confirming the formation of the thermodynamically stable 4-en-3-one conjugated system.

Troubleshooting FAQs

Q1: Why is my yield consistently below 40% during the Birch reduction of the A-ring? A1: This is the most common failure point in 13-ethyl steroid synthesis. The causality lies in the steric bulk of the 13-ethyl group, which subtly alters the conformation of the C/D ring system compared to standard estrone derivatives. This conformational shift slows the rate of the desired reduction, making the side-reaction—over-reduction to the 13-ethyl-3-methoxygona-1,3,5(10)-trien-17β-ol—highly competitive. Actionable Fix: Switch to the ammonia-free conditions (Protocol A) at 0°C and strictly limit the reaction time to 1 hour. Conduct a time-course HPLC analysis during your next run and quench the reaction immediately before the over-reduced side product peaks at 254 nm.

Q2: I am observing significant epimerization at the C-14 position during the catalytic hydrogenation of the Torgov diene. How can I prevent this? A2: The Torgov diene intermediate is a flat, conjugated system. While the bulky 13-ethyl group naturally blocks the α-face to some degree, an overly active catalyst will force hydrogen addition to the β-face, resulting in the undesired C/D cis-fusion (14β-epimer). Actionable Fix: You must strictly control catalyst activity. Use exactly 1.0 mol% of 10% Pd/CaCO


 (do not use Pd/C). Implement a self-validating volumetric check: monitor the hydrogen gas uptake and terminate the reaction the exact moment 1.0 molar equivalent of H

is consumed (typically around 4.5 hours at 4.5 bar) .

Q3: Following mild acid hydrolysis, my NMR shows a mixture of the 5(10)-en-3-one and the desired 4-en-3-one. How do I drive the isomerization to completion? A3: Hydrolysis of the 2,5(10)-diene enol ether initially forms the non-conjugated 5(10)-en-3-one. The migration of the double bond to the 4-position is thermodynamically favored but kinetically slow without sufficient protonation and thermal energy. Actionable Fix: Your acid concentration is likely too low, or your temperature is dropping below 30°C. Ensure you are using 30% acetic acid and holding the temperature at 35°C for at least 30 minutes. Do not stop the reaction until the UV-Vis validation (λmax ~240 nm) confirms the complete absence of the non-conjugated intermediate .

References

  • A Concise Enantioselective Formal Synthesis of the Second-Generation Oral Contraceptive Levonorgestrel - ChemRxiv - [Link]

  • Synthesis of Levonorgestrel: A New Strategy to Construct the Key 13β-Ethyl Steroid Precursor - ResearchGate -[Link]

Technical Support Center: Minimizing Aromatization of 18-Methyl-19-Nortestosterone During Assay

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the analysis of 18-methyl-19-nortestosterone. This guide is designed for researchers, scientists, and drug development professionals who require accurate quantification of this synthetic androgen. 18-methyl-19-nortestosterone, a derivative of 19-nortestosterone (nandrolone), presents unique analytical challenges.[1] A primary concern during its assay is the potential for A-ring aromatization, leading to the formation of estrogenic metabolites. This conversion can compromise data integrity by causing an underestimation of the parent compound and potential interference from its metabolites.

Unlike testosterone, whose aromatization is dependent on the oxidative elimination of the C19-methyl group by the cytochrome P450 aromatase enzyme, 19-nortestosterone derivatives lack this group.[2][3] Consequently, their aromatization can proceed via alternative pathways, often catalyzed by other hepatic cytochrome P450 enzymes.[2][3] This guide provides in-depth, field-proven insights and protocols to minimize this degradation and ensure the accuracy and reliability of your experimental results.

Section 1: Understanding the Aromatization of 19-Nortestosterone Derivatives

This section addresses the fundamental mechanisms behind the degradation of 18-methyl-19-nortestosterone, providing the causal understanding needed to make informed experimental choices.

Q1: What is aromatization and why is it a concern for 18-methyl-19-nortestosterone?

A1: Aromatization is a series of enzymatic reactions that convert an androgen's non-aromatic A-ring into a phenolic, aromatic A-ring, characteristic of estrogens.[4][5]

  • Classical Pathway (e.g., Testosterone): This process is catalyzed by the enzyme aromatase (CYP19A1). It involves three consecutive oxidation steps of the C19-methyl group, which is then eliminated, leading to the aromatic A-ring.

  • Non-Classical Pathway (19-Nortestosterone Derivatives): Since 18-methyl-19-nortestosterone lacks the C19-methyl group, it is not a substrate for the classical aromatase pathway. However, studies have shown that other hepatic cytochrome P450 enzymes can catalyze the oxidative introduction of double bonds into the A-ring of 19-nortestosterone derivatives, resulting in aromatization.[2][3] The final enolization step to form the phenolic A-ring can even occur non-enzymatically.[3]

This conversion is a critical issue during bioanalysis because it depletes the parent compound, leading to inaccurate pharmacokinetic and metabolic assessments. Furthermore, the resulting estrogenic metabolites can cross-react in less specific assays like immunoassays, causing overestimation or confounding results.

cluster_0 Classical Pathway (Testosterone) cluster_1 Non-Classical Pathway (19-Nor Derivatives) T Testosterone (C19-Methyl Present) Aro Aromatase (CYP19A1) T->Aro Oxidative elimination of C19-methyl E2 Estradiol (Aromatic A-Ring) Aro->E2 NorT 18-Methyl-19-Nortestosterone (No C19-Methyl) P450 Other Hepatic P450 Enzymes NorT->P450 A-Ring Oxidation Metabolite Aromatized Metabolite P450->Metabolite

Caption: Classical vs. Non-Classical Aromatization Pathways.

Section 2: FAQs - Pre-Analytical & Sample Handling

The integrity of an analytical run begins the moment a sample is collected. These FAQs address critical pre-analytical steps to prevent ex vivo degradation.

Q2: What is the best way to collect and store biological samples to prevent ex vivo aromatization?

A2: The primary goal is to halt all enzymatic activity immediately upon collection.

  • Collection: Collect blood samples in tubes containing an anticoagulant like EDTA. Immediately place the tubes on ice.

  • Processing: Centrifuge samples at 4°C to separate plasma or serum as soon as possible (ideally within 30 minutes).

  • Storage: Immediately after processing, aliquot the plasma or serum into cryovials and flash-freeze them in liquid nitrogen or store them at -80°C. This rapid temperature drop is crucial for preserving the analyte's integrity. Avoid slower freezing processes, as they allow more time for enzymatic degradation.

Q3: Can repeated freeze-thaw cycles affect the stability of 18-methyl-19-nortestosterone?

A3: Yes. Repeated freeze-thaw cycles are detrimental to the stability of many steroids. Each cycle can cause degradation and lead to increasingly inaccurate quantification.

  • Best Practice: Aliquot samples into single-use volumes before the initial freezing. This ensures that for each analysis, a fresh, previously un-thawed aliquot is used, maintaining the consistency and reliability of your results.

Q4: Should I add specific enzyme inhibitors to my samples upon collection?

A4: For most routine plasma or serum samples, immediate cooling and rapid freezing are sufficient to halt enzymatic activity. However, for samples with exceptionally high metabolic activity, such as liver tissue homogenates or microsomal fractions, the addition of inhibitors is a prudent self-validating step. A broad-spectrum P450 inhibitor cocktail can be added to the homogenization buffer to prevent in vitro metabolism before analysis.

Section 3: FAQs - Analytical Methodology

The choice of analytical technique is paramount for distinguishing the parent compound from its potential metabolites.

Q5: Which analytical technique is best for accurately measuring 18-methyl-19-nortestosterone?

A5: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the gold standard for steroid quantification.[6][7]

  • Specificity: The chromatographic separation physically isolates the parent compound from its metabolites and other matrix interferences before detection.

  • Sensitivity: MS/MS provides exceptional sensitivity, allowing for quantification even at very low concentrations (pg/mL).[8]

  • Structural Confirmation: The use of specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) provides a high degree of structural confirmation, ensuring you are measuring only the compound of interest.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, but it typically requires a chemical derivatization step to improve the volatility and chromatographic behavior of the steroid.[9] This step must be meticulously controlled, as it can be a source of variability and potential analyte degradation if not optimized.

Q6: I am using an immunoassay (ELISA). How can I be sure I'm not detecting aromatized metabolites?

A6: This is a significant challenge with immunoassays.[10] These assays rely on antibody-antigen binding, and antibodies can exhibit cross-reactivity with structurally similar molecules. An antibody raised against 18-methyl-19-nortestosterone may also bind to its aromatized metabolites, leading to inaccurate, often inflated, results.

  • Validation is Key: You must validate the specificity of your ELISA kit. This involves testing the antibody's cross-reactivity against synthesized standards of potential aromatized metabolites.

  • Confirmation: Any unexpected or critical results from an ELISA should be confirmed using a more specific method like LC-MS/MS.

Q7: What is the best type of internal standard to use for the assay?

A7: A stable isotope-labeled (SIL) internal standard is essential for a robust and accurate assay.[6][11] A SIL-IS, such as d3- or 13C-labeled 18-methyl-19-nortestosterone, is chemically identical to the analyte but has a different mass.

  • Why it's Trustworthy: It is added at the very beginning of the sample preparation process and experiences the same extraction loss, matrix effects, and potential for degradation as the analyte. By measuring the ratio of the analyte to the SIL-IS, these sources of error are effectively normalized, leading to highly accurate and precise quantification.

Section 4: Troubleshooting Guide

Even with the best protocols, issues can arise. This guide provides a systematic approach to resolving common problems.

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Analyte Degradation: Sample exposed to heat, light, or extreme pH during preparation. 2. Poor Extraction Efficiency: Suboptimal SPE or LLE conditions. 3. Adsorption: Analyte sticking to plasticware or glassware.1. Ensure all sample preparation steps are performed on ice. Use amber vials to protect from light. 2. Re-optimize the extraction protocol (e.g., test different wash/elution solvents, adjust pH). 3. Use low-adsorption polypropylene tubes or silanized glassware.
High Variability Between Replicates 1. Inconsistent Sample Preparation: Variations in pipetting, timing, or vortexing. 2. Matrix Effects: Ion suppression or enhancement in the MS source.[6] 3. Instrument Instability: Fluctuations in LC pressure or MS sensitivity.1. Standardize every step of the protocol. Use an automated liquid handler if available. 2. Crucially, use a SIL-IS. Improve sample cleanup by switching from protein precipitation to a more rigorous SPE method. 3. Allow the LC-MS system to fully equilibrate. Run QC samples throughout the batch to monitor performance.
Unexpected Chromatographic Peaks 1. Metabolite/Degradant Formation: Aromatization or other degradation has occurred. 2. Isomeric Interference: Presence of structurally similar isomers. 3. In-Source Fragmentation: Analyte breaking apart in the MS source.1. Review sample handling and storage protocols for lapses. Prepare fresh samples and re-analyze. 2. Improve chromatographic resolution by using a longer column, a slower gradient, or a different stationary phase. 3. Optimize MS source parameters (e.g., collision energy, source temperature) to minimize fragmentation.
Section 5: Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for the extraction of 18-methyl-19-nortestosterone from plasma for LC-MS/MS analysis, designed to maximize stability and recovery.

Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is a self-validating system when used with a SIL-IS and quality control samples.

  • Sample Thawing & Pre-treatment:

    • Thaw plasma samples on ice.

    • In a low-adsorption microcentrifuge tube, pipette 100 µL of plasma.

    • Add 10 µL of the SIL internal standard working solution (e.g., in methanol).

    • Add 200 µL of ice-cold 4% phosphoric acid in water to disrupt protein binding. Vortex for 10 seconds.

    • Causality: The acid precipitates proteins and ensures the steroid is in a consistent protonation state for SPE binding. The SIL-IS addition at this first step ensures it accounts for all downstream variability.

  • SPE Column Conditioning:

    • Place a mixed-mode polymeric SPE cartridge (e.g., Oasis MAX) on a vacuum manifold.

    • Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

    • Causality: Conditioning activates the stationary phase, ensuring proper retention of the analyte.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow vacuum to pull the sample through the cartridge at a rate of ~1 drop per second.

    • Causality: A slow loading speed maximizes the interaction time between the analyte and the stationary phase, ensuring efficient capture.

  • Washing Steps:

    • Wash 1: Add 1 mL of 5% ammonium hydroxide in water.

    • Wash 2: Add 1 mL of 20% methanol in water.

    • Dry the cartridge under high vacuum for 5 minutes.

    • Causality: These washes are critical. The basic wash removes acidic interferences, while the weak organic wash removes non-polar, neutral interferences without eluting the analyte. Drying the cartridge removes residual water which can interfere with the final elution.

  • Elution:

    • Place clean collection tubes inside the manifold.

    • Add 1 mL of 2% formic acid in methanol to the cartridge to elute the analyte. Collect the eluate.

    • Causality: The acidic organic solvent neutralizes the charge interaction on the mixed-mode sorbent and disrupts the hydrophobic interaction, releasing the steroid of interest.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water).

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Causality: Evaporation concentrates the sample, increasing sensitivity. Reconstitution in the mobile phase ensures compatibility with the chromatographic system and a good peak shape.

Caption: High-level workflow for the SPE-based sample preparation protocol.

References
  • Kuhl, H., & Wiegratz, I. (2007). Can 19-nortestosterone derivatives be aromatized in the liver of adult humans? Are there clinical implications? The European Journal of Contraception & Reproductive Health Care, 12(4), 346-348. [Link][2]

  • ResearchGate. (n.d.). Can 19-nortestosterone derivatives be aromatized in the liver of adult humans? Are there clinical implications? | Request PDF. Retrieved from a valid URL. [Link][3]

  • Longcope, C. (1987). Peripheral aromatization: studies on controlling factors. Steroids, 50(1-3), 253-267. [Link]

  • Salvador, J. P., et al. (2014). Multiplexed immunoassay to detect anabolic androgenic steroids in human serum. Analytical and Bioanalytical Chemistry, 406(26), 6541-6551. [Link][10]

  • LaMorte, A. M., et al. (2007). Dimethandrolone (7α,11β-dimethyl-19-nortestosterone) and 11β-methyl-19-nortestosterone are not converted to aromatic A-ring products in the presence of recombinant human aromatase. The Journal of Steroid Biochemistry and Molecular Biology, 103(3-5), 314-320. [Link][12]

  • Wikipedia. (n.d.). 18-Methyltestosterone. Retrieved from a valid URL. [Link][1]

  • Mo, F., et al. (2005). Mechanism of Action of Bolandiol (19-Nortestosterone-3β,17β-Diol), a Unique Anabolic Steroid with Androgenic, Estrogenic, and Progestational Activities. Endocrinology, 146(9), 4048-4058. [Link][13]

  • Thevis, M., & Schänzer, W. (2014). Anabolic agents: recent strategies for their detection and protection from inadvertent doping. British Journal of Sports Medicine, 48(10), 820-826. [Link][8]

  • Pozo, O. J., et al. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. Drug Testing and Analysis, 14(11-12), 1864-1870. [Link][14]

  • Hnát, O., et al. (2021). Advances in the Determination of Anabolic-Androgenic Steroids: From Standard Practices to Tailor-Designed Multidisciplinary Approaches. Molecules, 26(24), 7761. [Link][15]

  • Google Patents. (n.d.). USRE28690E - 17α-Ethinyl-18-methyl-19-nortestosterone esters.
  • Taylor & Francis. (n.d.). Aromatization – Knowledge and References. Retrieved from a valid URL. [Link][16]

  • Saugy, M., et al. (2000). Test methods: anabolics. Baillière's Best Practice & Research Clinical Endocrinology & Metabolism, 14(1), 111-133. [Link][9]

  • Schneider, J., et al. (2018). Antiproliferative Properties of Newly Synthesized 19-Nortestosterone Analogs Without Substantial Androgenic Activity. Frontiers in Pharmacology, 9, 813. [Link][17]

  • GSRS. (n.d.). 18-METHYL-19-NORTESTOSTERONE. Retrieved from a valid URL. [Link][18]

  • Hu, C., et al. (2021). 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions. Journal of the Endocrine Society, 5(9), bvab106. [Link][19]

  • Pozo, O. J., et al. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. Drug Testing and Analysis, 14(11-12), 1864-1870. [Link][20]

  • Wudy, S. A., & Hartmann, M. F. (2017). The art of measuring steroids: Principles and practice of current hormonal steroid analysis. The Journal of Steroid Biochemistry and Molecular Biology, 172, 1-13. [Link][7]

  • Spiering, M. (2019). On the trail of steroid aromatase. Journal of Biological Chemistry, 294(35), 13239-13241. [Link][4]

  • ResearchGate. (n.d.). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. Retrieved from a valid URL. [Link][21]

  • ASBMB. (2019). JBC: On the trail of steroid aromatase. Retrieved from a valid URL. [Link][5]

  • Inxight Drugs. (n.d.). 18-METHYL-19-NORTESTOSTERONE. Retrieved from a valid URL. [Link][22]

Sources

Optimizing solid-phase extraction (SPE) for 13-ethyl steroids

Author: BenchChem Technical Support Team. Date: March 2026

An essential component of bioanalytical and pharmaceutical research is the accurate quantification of synthetic steroids, such as 13-ethyl steroids. Due to their frequent presence in complex biological matrices at trace levels, a robust sample preparation method is imperative.[1] Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering superior cleanup, concentration, and recovery compared to traditional methods like liquid-liquid extraction (LLE).[2][3]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting SPE methods for 13-ethyl steroids. The content is structured to address common challenges and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable SPE sorbent for extracting 13-ethyl steroids?

The choice of sorbent is critical and depends on the analyte's chemistry and the sample matrix.[2] For 13-ethyl steroids, which are relatively non-polar compounds, two types of sorbents are generally recommended:

  • Reversed-Phase (e.g., C18): This is the most common choice for non-polar to moderately polar analytes like steroids.[4] Retention is based on hydrophobic interactions between the analyte and the C18 alkyl chains on the silica sorbent.

  • Polymeric (e.g., Hydrophilic-Lipophilic Balanced - HLB): These sorbents offer a dual retention mechanism, making them effective for a broader range of analyte polarities and less susceptible to sorbent drying.[5][6] Polymeric sorbents like Strata-X have demonstrated high sensitivity and good recovery for steroid analysis.[7]

Recommendation: Start with a reversed-phase C18 sorbent for initial method development. If you face issues with retaining more polar metabolites or experience inconsistent results due to cartridge drying, an HLB-type polymeric sorbent is an excellent alternative.[5][6]

Q2: How do I properly prepare my sample before loading it onto the SPE cartridge?

Sample pre-treatment is arguably the most critical step for a successful SPE protocol.[8] The goal is to ensure the sample is in a liquid form, free of particulates, and in a solvent composition that promotes strong retention of the analyte on the sorbent.[9]

  • Aqueous Samples (Urine, Plasma, Serum): These samples often require dilution (e.g., 1:1 with an appropriate buffer) to reduce viscosity and matrix effects.[8] For plasma or serum, a protein precipitation step using acetonitrile or methanol may be necessary to prevent clogging and release protein-bound steroids.[4][10]

  • Solid Samples (Tissues, Feces): These must first be homogenized in a suitable solvent, typically acetonitrile or methanol.[6][9] After homogenization and centrifugation, the supernatant must be diluted with water or buffer to reduce the organic solvent concentration to less than 20% before loading onto a reversed-phase cartridge to ensure proper retention.[6]

Q3: What are the key differences between the "Wash" and "Elute" steps?

The wash and elution steps determine the final purity and recovery of your analyte.

  • Wash Step: The purpose is to selectively remove co-extracted interferences from the sorbent while the analyte of interest remains bound.[8] This is achieved by using a solvent that is strong enough to wash away weakly bound impurities but too weak to elute the target analyte. For steroids on a C18 cartridge, this is typically water or a low percentage of methanol (e.g., 5-20%).[8]

  • Elution Step: The goal is to desorb the analyte from the sorbent.[11] This requires a solvent that is strong enough to disrupt the hydrophobic interactions between the steroid and the sorbent. Common elution solvents include methanol, acetonitrile, or ethyl acetate.[7][11] The volume should be minimized to avoid unnecessary sample dilution, but sufficient to ensure complete recovery.[11]

Visualizing the SPE Workflow

A standard SPE procedure follows a logical sequence of five steps, each crucial for the method's success.

SPE_Workflow Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Wets Sorbent Waste1 Waste Condition->Waste1 Load 3. Load Equilibrate->Load Prepares for Sample Waste2 Waste Equilibrate->Waste2 Wash 4. Wash Load->Wash Analyte Retained Elute 5. Elute Wash->Elute Interferences Removed Waste3 Waste Wash->Waste3 Collect Collect Analyte Elute->Collect

Caption: Standard 5-step bind-elute SPE workflow.

Troubleshooting Guide

Problem: Low or Inconsistent Recovery of 13-Ethyl Steroid

This is the most common issue encountered in SPE method development.[2] The root cause can often be traced to a specific step in the protocol.

Q: My recovery is poor. Where should I start looking for the problem?

Start by systematically evaluating each step of your process. A logical troubleshooting approach can quickly identify the source of analyte loss.

Low_Recovery_Troubleshooting Start Low Recovery Observed Check_Load Did analyte break through during sample loading? Start->Check_Load Check_Wash Was analyte lost during the wash step? Check_Load->Check_Wash No Sol_Load Issue: Poor Retention - Decrease organic content in sample - Decrease sample load flow rate - Check sorbent/analyte compatibility Check_Load->Sol_Load Yes Check_Elution Is analyte retained on the cartridge after elution? Check_Wash->Check_Elution No Sol_Wash Issue: Premature Elution - Decrease organic strength of wash solvent - Ensure pH is correct for retention Check_Wash->Sol_Wash Yes Sol_Elution Issue: Incomplete Elution - Increase strength of elution solvent - Increase volume of elution solvent - Try a different elution solvent Check_Elution->Sol_Elution Yes Other Other Issues: - Cartridge drying out? - Inconsistent flow rates? - Matrix effects? Check_Elution->Other No

Caption: Decision tree for troubleshooting low SPE recovery.

Detailed Troubleshooting Steps:

  • Analyze the "Flow-Through" and "Wash" Fractions: Collect the liquid that passes through the cartridge during the sample loading and wash steps. Analyze these fractions by LC-MS/MS. If your 13-ethyl steroid is present, it indicates a retention problem.

    • Cause A: Sample Solvent Too Strong: If the sample contains too much organic solvent, the steroid will not bind effectively to the reversed-phase sorbent.

      • Solution: Ensure the sample is diluted sufficiently so that the final organic content is low, typically <20% for robust retention on C18 or HLB phases.[6]

    • Cause B: Incorrect pH: While less critical for neutral steroids, if your analyte or key interferences are ionizable, the sample pH must be adjusted to ensure they are in a neutral state for optimal reversed-phase retention.[2]

    • Cause C: Wash Solvent Too Strong: The wash solvent may be prematurely eluting your analyte.

      • Solution: Decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try 10% or 5%.[12]

    • Cause D: High Flow Rate: Loading the sample too quickly reduces the contact time between the analyte and the sorbent, leading to incomplete retention.[2]

      • Solution: Maintain a slow and consistent flow rate, typically 1-2 drops per second (approximately 1-2 mL/min). Using a vacuum manifold or positive pressure system can help maintain reproducible flows.[2]

  • Analyze the Eluate and Re-Elute the Cartridge: If no analyte is found in the flow-through or wash fractions, the problem lies with the elution step.

    • Cause A: Elution Solvent Too Weak: The chosen solvent may not be strong enough to desorb the analyte from the sorbent. The increased hydrophobicity from the 13-ethyl group may require a stronger solvent than for endogenous steroids.

      • Solution: Increase the strength of the elution solvent (e.g., switch from 80% methanol to 100% methanol or acetonitrile). You can also try a different solvent entirely, such as ethyl acetate.[11]

    • Cause B: Insufficient Elution Volume: You may not be using enough solvent to completely elute the analyte.

      • Solution: Increase the elution volume in increments. Try eluting with a second or third aliquot of solvent and analyze it separately to see if more analyte is recovered.[2]

Problem: Poor Reproducibility (%RSD is High)

High variability between replicate samples undermines the quantitative accuracy of your assay.

Q: My recovery is acceptable on average, but the results are not reproducible. What could be the cause?

Inconsistent technique is the most common source of irreproducibility.

  • Cause A: Cartridge Bed Drying Out: If the sorbent bed dries out after the conditioning/equilibration step and before the sample is loaded, retention can become erratic.[2] This is a more significant issue for silica-based sorbents like C18 than for polymeric sorbents.

    • Solution: Do not let the cartridge run dry. After the final equilibration step, leave a thin layer of the equilibration solvent above the sorbent bed before loading your sample.[3]

  • Cause B: Inconsistent Flow Rates: Variable flow rates during the load, wash, or elution steps will lead to inconsistent results.

    • Solution: Use an automated or semi-automated system like a vacuum manifold to apply consistent pressure/vacuum for all samples.[2] Avoid relying on gravity flow alone, which can vary with sample viscosity.

  • Cause C: Sample Non-Homogeneity: If the pre-treated sample is not homogenous (e.g., contains fine particulates), it can lead to inconsistent loading and channeling within the SPE cartridge.

    • Solution: Ensure your sample is fully dissolved and free of solids before loading. Centrifuge or filter any samples that have particulates.[9]

Experimental Protocol: Generic SPE Method for a 13-Ethyl Steroid from Serum

This protocol provides a starting point for method development. It should be optimized and validated for your specific analyte and analytical system.

StepProcedureRationale & Key Considerations
1. Sample Pre-treatment 1. To 200 µL of serum, add an internal standard. 2. Add 600 µL of acetonitrile to precipitate proteins.[4] 3. Vortex for 1 minute, then centrifuge at high speed for 10 minutes. 4. Transfer the supernatant to a clean tube. 5. Dilute the supernatant with 1.6 mL of water (final solvent ~25% ACN).Protein precipitation removes macromolecules that can clog the SPE cartridge. Dilution with water is critical to reduce the organic solvent strength, ensuring the steroid binds effectively to the C18 sorbent.[6]
2. SPE Cartridge Conditioning Pass 1 mL of methanol through the C18 cartridge (e.g., 100 mg/3 mL).Wets the bonded phase, activating it for interaction with the analyte.[8]
3. SPE Cartridge Equilibration Pass 1 mL of purified water through the cartridge. Do not allow the sorbent to dry.[3]Primes the sorbent with a solvent that is similar to the sample loading solution, maximizing retention.[8]
4. Sample Loading Load the entire pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.A slow, controlled flow rate ensures sufficient interaction time for the analyte to bind to the sorbent.[2]
5. Wash Pass 1 mL of 10% methanol in water through the cartridge.Removes polar, water-soluble interferences without eluting the target steroid.[12]
6. Elution Elute the 13-ethyl steroid with 1 mL of methanol or acetonitrile.A strong organic solvent disrupts the hydrophobic interaction, releasing the analyte. The choice between methanol and acetonitrile may require optimization.[11]
7. Evaporation & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.Concentrates the sample for improved sensitivity and ensures solvent compatibility with the analytical column.[7]

References

  • Full article: LC-UV and LC-MS/MS detection and quantification of steroid hormones in edible food samples and water using solid phase extraction - Taylor & Francis. (2021, April 20). Taylor & Francis. [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - PMC. (2025, May 27). NCBI. [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). C&EN. [Link]

  • Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC. (n.d.). NCBI. [Link]

  • SIMULTANEOUS DETERMINATION OF NATURAL AND SYNTHETIC STEROIDS AND THEIR CONJUGATES IN AQUEOUS MATRICES BY LIQUID CHROMATOGRAPHY - Brunel University Research Archive. (n.d.). Brunel University London. [Link]

  • Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC - Semantic Scholar. (2011, December 15). Semantic Scholar. [Link]

  • Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC - Scientific Research Publishing. (n.d.). SCIRP. [Link]

  • Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques - Austin Publishing Group. (2022, November 15). Austin Publishing Group. [Link]

  • Online SPE-LC-APCI-MS/MS for the Determination of Steroidal Hormones in Water. (2012, August 7). YouTube. [Link]

  • Analytical Strategy for Identification and Quantification of 13 Steroids in Sole (Solea senegalensis) Tissues, Eggs, and Larvae for Application in Aquaculture Studies of Reproduction - ACS Publications. (2021, March 10). ACS Publications. [Link]

  • The Complete Guide to Solid Phase Extraction (SPE). (n.d.). Phenomenex. [Link]

  • Estimation of Steroid Hormones in Biological Samples Using Micro Extraction and Advanced Chromatography Techniques. (2022, November 15). Austin Publishing Group. [Link]

  • (PDF) Development and Statistical Validation of a Quantitative Method for the Determination of Steroid Hormones in Environmental Water by Column Liquid Chromatography/Tandem Mass Spectrometry - ResearchGate. (2025, September 17). ResearchGate. [Link]

  • Development and validation of a simple online‐SPE method coupled to high‐resolution mass spectrometry for the analysis of stanozolol‐N‐glucuronides in urine samples - ResearchGate. (2020, April). ResearchGate. [Link]

  • (PDF) Optimization of Analytical Conditions to Determine Steroids and Pharmaceuticals Drugs in Water Samples Using Solid Phase-Extraction and HPLC - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Comparison of Sample Preparation Options for the Extraction of a Panel of Endogenous Steroids from Serum Prior to UHPLC - Biotage. (n.d.). Biotage. [Link]

  • Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Publishing. (2025, May 27). Royal Society of Chemistry. [Link]

  • SPE Method Development Tips and Tricks - Agilent. (n.d.). Agilent. [Link]

  • Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration - Longdom Publishing. (2014, September 1). Longdom Publishing. [Link]

  • Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC. (n.d.). NCBI. [Link]

  • Steroid solid extraction protocol - ResearchGate. (2017, January 2). ResearchGate. [Link]

  • Solid Phase Extraction for Steroid Hormone Analysis - Sterlitech Corporation. (2011, September 22). Sterlitech. [Link]

  • Challenges and Benefits of Endogenous Steroid Analysis by LC–MS/MS - ResearchGate. (2025, August 7). ResearchGate. [Link]

Sources

Technical Support Center: Stabilization of Methoxydienone Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Preservation & Storage Protocols for Methoxydienone (13-ethyl-3-methoxy-gona-2,5(10)-dien-17-one) and Derived Metabolites Audience: Analytical Chemists, Toxicology Researchers, Anti-Doping Scientists

Module 1: The Chemistry of Instability (The "Why")

To successfully preserve methoxydienone and its metabolites, you must understand the two distinct chemical vulnerabilities inherent to this class of compounds. Methoxydienone is a steroidal enol ether . This functional group is chemically distinct from standard anabolic steroids (like testosterone) and requires specific handling to prevent artifact formation.

The Enol Ether Vulnerability (Acid Lability)

The primary degradation pathway is the acid-catalyzed hydrolysis of the 3-methoxy-2,5(10)-diene system.

  • Mechanism: In the presence of even weak acids (or acidic urinary pH), the enol ether oxygen is protonated. This leads to the cleavage of the methyl group and a rearrangement of the double bonds to the thermodynamically stable 3-keto-4-ene isomer (Dienolone).

  • Result: If your sample becomes acidic, the parent "methoxydienone" will vanish, converting entirely into dienolone. This makes it impossible to distinguish between the administration of the pro-drug (methoxydienone) and the drug itself (dienolone).

The Diene Vulnerability (Oxidative Degradation)

Once hydrolyzed to the metabolite (dienolone) or if measuring other reduced metabolites, the conjugated diene system is susceptible to oxidative degradation and photo-isomerization .

  • Mechanism: Reactive Oxygen Species (ROS) attack the conjugated double bonds, leading to epoxy-dienones or lumisterol-like isomers under UV light.

Visualizing the Degradation Pathway

The following diagram illustrates the critical hydrolysis pathway that must be arrested during storage.

Methoxydienone_Degradation Figure 1: Acid-Catalyzed Hydrolysis of Methoxydienone to Dienolone Parent Methoxydienone (3-Methoxy-2,5(10)-diene) Intermediate Oxonium Ion Intermediate Parent->Intermediate Protonation Acid Acidic Environment (pH < 6.0) Acid->Intermediate Metabolite Dienolone (3-Keto-4-ene) Intermediate->Metabolite Demethylation & Isomerization Water Hydrolysis (+H2O) Water->Metabolite

Figure 1: The irreversible conversion of the methoxy-parent to the keto-metabolite under acidic conditions.

Module 2: Troubleshooting Matrix

Use this guide to diagnose specific stability issues observed during LC-MS/MS or GC-MS analysis.

Symptom Probable Cause Corrective Action
Parent compound (Methoxy) is absent; only Dienolone is detected. Acidic Hydrolysis. The sample matrix (urine/plasma) or storage solvent was acidic. Urine pH can naturally drop below 6.0.Immediate pH Adjustment: Buffer samples to pH 7.4–8.0 immediately upon collection using Phosphate Buffer or 1% NaHCO₃.
Chromatographic peaks are broad or splitting. On-Column Hydrolysis. The mobile phase in your LC system is too acidic (e.g., 0.1% Formic Acid).Switch Modifiers: Use Ammonium Acetate (10mM) or Ammonium Fluoride (0.5mM) instead of Formic Acid to maintain a neutral pH during separation.
Signal intensity decreases over 24h in the autosampler. Solvent Interaction. Methanol (protic solvent) can facilitate methoxy-exchange or hydrolysis if not strictly anhydrous.Change Solvent: Reconstitute samples in Acetonitrile (ACN) or DMSO . Avoid Methanol for long-term autosampler residence.
Unexpected "M+16" or "M+32" peaks appear. Oxidation. The diene system is reacting with dissolved oxygen.Antioxidants: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the storage matrix. Store under Nitrogen/Argon.
Recovery is low after evaporation (SpeedVac/Nitrogen). Thermal Degradation. The compound is heat-labile during the drying step.Cold Evaporation: Do not exceed 35°C during solvent evaporation. Use a gentle stream of Nitrogen, never air.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Urine Sample Collection & Storage

Objective: To prevent bacterial deconjugation and acid hydrolysis of the methoxy group.

  • Collection: Collect urine in a sterile container.

  • Stabilization (Critical Step):

    • Immediately measure pH.

    • Add Phosphate Buffer (pH 7.4) to neutralize the sample.

    • Add Sodium Azide (0.1% w/v) or Thymol to prevent bacterial growth (bacteria produce enzymes that can hydrolyze the ether and conjugates).

  • Freezing:

    • Short-term (<7 days): Store at -20°C.

    • Long-term (>7 days): Store at -80°C.

    • Note: Avoid repeated freeze-thaw cycles. Aliquot samples immediately after collection.

Protocol B: Preparation of Reference Standards

Objective: To maintain the integrity of the analytical standard for quantitation.

  • Solvent Selection: Dissolve the solid reference standard in 100% Acetonitrile (HPLC Grade) or DMSO .

    • Avoid: Methanol (promotes solvolysis) or unbuffered water.

  • Add Stabilizer: Add a trace amount of Triethylamine (TEA, 0.01%) to the stock solution. This ensures the environment remains slightly basic, preventing autohydrolysis of the enol ether.

  • Storage: Store in amber glass vials (silanized) at -20°C.

Protocol C: Extraction Workflow (Solid Phase Extraction)

Objective: To extract metabolites without inducing degradation.

  • Conditioning: Condition SPE cartridges (e.g., HLB or C18) with Methanol followed by Water (pH 7.0) . Do not use acidified water.

  • Loading: Load the buffered urine sample.

  • Washing: Wash with 5% Methanol in Water (pH 7.0).

  • Elution: Elute with 100% Acetonitrile .

  • Drying: Evaporate under Nitrogen at ambient temperature. Do not apply heat.

Module 4: Decision Tree for Sample Processing

Follow this logic flow to determine the correct storage condition based on your analytical target.

Storage_Decision_Tree Figure 2: Storage Decision Matrix based on Analytical Target Start Sample Collected Target What is the Analytical Target? Start->Target Target_Parent Parent Compound (Methoxydienone) Target->Target_Parent Pro-drug Target_Metab Hydrolyzed Metabolites (Dienolone/Trenbolone) Target->Target_Metab Metabolites Action_Parent CRITICAL: Prevent Hydrolysis 1. Buffer to pH 7.4 2. Use Aprotic Solvents (ACN) 3. Add 0.01% TEA Target_Parent->Action_Parent Action_Metab CRITICAL: Prevent Oxidation 1. Add Antioxidants (BHT) 2. Store in Amber Vials 3. Purge with N2 Target_Metab->Action_Metab Storage Store at -80°C (Minimize Freeze-Thaw) Action_Parent->Storage Action_Metab->Storage

Figure 2: Decision matrix for selecting the correct stabilization additives.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use standard acidic hydrolysis (e.g.,


-glucuronidase with acetic acid) to deconjugate these metabolites? 
A: No.  If you are trying to measure the intact methoxydienone, acidic hydrolysis will destroy it. You must use enzymatic hydrolysis  (e.g., from E. coli or Helix pomatia) at a neutral pH (7.0) . Verify the optimal pH of your enzyme; if it requires pH 5.0, accept that the parent methoxy compound will likely hydrolyze to the dienolone form.

Q: Why does my standard curve look linear but with a negative intercept? A: This often indicates systemic loss at low concentrations. The methoxydienone might be adsorbing to the glass or plastic surfaces. Use silanized glass vials and avoid polypropylene tubes for storage of low-concentration standards.

Q: Is the degradation temperature-dependent? A: Yes. The hydrolysis reaction rate doubles roughly every 10°C increase. While -20°C is acceptable for short-term storage, -80°C effectively halts the hydrolysis kinetics for months.

References

  • World Anti-Doping Agency. (2023). Technical Document: Stability of Anabolic Androgenic Steroids in Urine. WADA.[1] Link

  • ChemicalBook. (n.d.).[2] Methoxydienone - Safety Data Sheet and Storage Conditions.[2][3]Link

  • Glicksberg, L., & Kerrigan, S. (2018). Stability of Synthetic Cathinones and Steroidal Intermediates in Urine.[4] Journal of Analytical Toxicology. Link

  • AK Scientific. (n.d.). Safety Data Sheet: Methoxydienone.[3]Link

  • Piper, T., et al. (2010). Degradation of urine samples and its influence on the steroid profile.[1][5] Drug Testing and Analysis.[1][5][6][7] Link

Sources

Technical Support Center: Isotopic Overlap Correction in 18-Methyl Steroid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: High-Precision Quantitation of 18-Methyl Steroids (13


-ethyl-gonanes) & Isotopic Interference Management

Executive Summary

Welcome to the Advanced Mass Spectrometry Support Center. This guide addresses a critical challenge in the quantitation of 18-methyl steroids (synthetic gonanes like Levonorgestrel , Gestodene , or Trestolone derivatives).

Due to their polycyclic structure and high carbon count (


), these molecules exhibit significant Type II Isotopic Overlap . The 

isotopic envelope of a dehydrogenated analog (e.g., an alkene) often contributes signal to the

channel of its saturated counterpart (mass difference of 2 Da), or the analyte's

isotopes interfere with Deuterated Internal Standards (d-IS).

Failure to correct for this results in nonlinear calibration curves (quadratic fit requirements), false positives at trace levels, and overestimation of analyte concentration.

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: My calibration curve for Norgestrel shows a "hockey stick" shape at the lower end. Is this carryover?

Diagnosis: Likely Isotopic Interference , not carryover. Mechanism: If you are using a deuterated internal standard (e.g., d3-Norgestrel) or quantifying in the presence of a co-eluting impurity with


 Da mass difference, the "hockey stick" (non-zero intercept) is often caused by Cross-Signal Contribution .
  • Scenario A (Analyte

    
     IS):  High concentrations of Analyte contribute 
    
    
    
    isotopes to the Internal Standard channel, suppressing the IS ratio.
  • Scenario B (Impurity

    
     Analyte):  A co-eluting dehydrogenated impurity contributes its 
    
    
    
    isotope to your Analyte's quantitation mass.

Action: Perform a "Null Injection" Test .

  • Inject a high-concentration standard of the Interfering Species (e.g., the d0-Analyte or the impurity) without the target (IS or Analyte).

  • Monitor the response in the Target channel.

  • If a peak appears at the correct retention time, you have isotopic overlap.

Q2: I am analyzing 18-methyl-19-nortestosterone (MENT). Why does the M+2 peak intensity fluctuate between samples?

Diagnosis: Co-elution of a des-ethyl or dehydrogenated metabolite. Mechanism: 18-methyl steroids are often synthetic. In biological matrices, they undergo extensive metabolism. The "M+2" peak is a composite of:

  • The natural

    
     abundance of your analyte (constant ~1-3%).
    
  • The

    
     monoisotopic mass of a metabolite that is +2 Da heavier (e.g., a reduced dihydro-metabolite).
    
  • The

    
     of a metabolite that is -2 Da lighter (e.g., an oxidized metabolite).
    

Action: You must increase Chromatographic Resolution . If


, mathematical correction is unreliable because the "interference" concentration varies sample-to-sample. Switch to a Phenyl-Hexyl or C18 column with Methanol/Ammonium Fluoride to alter selectivity.

Module 2: The Mathematical Correction Protocol

When chromatographic separation is impossible, you must apply Mathematical Deconvolution . This is superior to simple background subtraction because it accounts for dynamic concentration changes.

The "Contribution Factor" Workflow

We treat the mass spectrometer response as a linear combination of signals.

Step 1: Determine Contribution Factors (

)

You need to measure how much "crosstalk" exists between channels using pure standards.

  • 
     : Contribution of Analyte to Internal Standard channel.[1][2]
    
    • Experiment: Inject pure Analyte (high conc). Measure Area in IS channel / Area in Analyte channel.

  • 
     : Contribution of Internal Standard to Analyte channel (impurities in the IS).
    
    • Experiment: Inject pure IS (working conc). Measure Area in Analyte channel / Area in IS channel.

Step 2: Apply the Correction Equation

The "True" areas (


) are derived from the "Observed" areas (

) using the following derivation:




Note: The denominator is usually


 and can be ignored if cross-talk is 

, but for 18-methyl steroids with high carbon counts, full inversion is recommended.
Visual Workflow: Correction Logic

IsotopeCorrection Start Start: Observed Signal (Non-Linear Calibration) CheckRes Check Chromatography Resolution (Rs > 1.5?) Start->CheckRes CalcPure Inject Pure Standards (Analyte Only & IS Only) CheckRes->CalcPure Yes (Overlap is Isotopic) HardwareFix Hardware Fix: Change Column/Gradient CheckRes->HardwareFix No (Co-elution) CalcFactors Calculate Contribution Factors (F) F = Area_interference / Area_primary CalcPure->CalcFactors ApplyMath Apply Matrix Correction (Solve Linear Equations) CalcFactors->ApplyMath Validate Validation: Linearity (r^2 > 0.99) Accuracy (±15%) ApplyMath->Validate HardwareFix->CheckRes Retest

Caption: Decision tree for distinguishing between chromatographic co-elution and isotopic overlap, leading to the correct mathematical intervention.

Module 3: Experimental Data & Reference Values

Theoretical Isotope Abundance (Type II Overlap)

For a typical 18-methyl steroid (e.g., Levonorgestrel,


), the carbon count drives the interference.
IsotopeMass ShiftOriginApprox.[1][3][4] Abundance (Relative to M+0)Impact
M+0 0 Da

Monoisotopic
100%Target Peak
M+1 +1.003 DaOne

~23.5%Interferes with +1 Da neighbors
M+2 +2.006 DaTwo

~2.6% CRITICAL: Interferes with +2 Da neighbors
M+3 +3.009 DaThree

~0.2%Interferes with d3-Internal Standards

Data derived from theoretical binomial expansion for


 steroids.
Protocol: Validation of Correction

To ensure your correction factors are valid, you must prove that the "corrected" response ratio is independent of the interferent concentration.

  • Prepare Matrix: Strip serum or use solvent.

  • Fixed Analyte: Spike Analyte at a constant medium level (e.g., 10 ng/mL).

  • Variable Interferent: Spike the Interferent (e.g., the dehydrogenated analog) at increasing levels (0, 10, 50, 100, 500 ng/mL).

  • Measure: Plot Analyte Area vs. Interferent Concentration.

  • Pass Criteria:

    • Uncorrected: Slope is positive (Analyte area "grows" as interferent increases).

    • Corrected: Slope is effectively zero (flat line).

Module 4: Advanced Considerations for 18-Methyl Steroids

The "18-Methyl" Nomenclature Trap

In strict IUPAC nomenclature, C18 is the angular methyl group at C13. However, in pharmaceutical contexts, "18-methyl" often refers to 13-ethyl-gonanes (where the C13-methyl is extended to an ethyl).

  • Implication: This adds extra Carbon atoms compared to natural androstanes.

  • Result: The

    
     and 
    
    
    
    abundances are higher than in natural Testosterone or Progesterone. Standard isotope tables for "Steroids" (based on C19) will underestimate the overlap for these synthetic progestins. Always calculate specific abundances based on the exact molecular formula.
Derivatization Risks

If you derivatize (e.g., with Hydroxylamine or Dansyl Chloride) to improve sensitivity:

  • You add carbons (Dansyl adds ~12 carbons).

  • The

    
     abundance jumps from ~20% to ~35%.
    
  • Recommendation: If derivatizing, you must use chromatographic separation to resolve the d0/d3 pairs, as mathematical correction becomes unstable when isotopic overlap exceeds 10-15%.

Signal Pathway & Interference Flow

InterferenceFlow Analyte Analyte (M+0) (Target) Analyte_M2 Analyte (M+2) (Isotope) Analyte->Analyte_M2 Natural Abundance Analyte_M3 Analyte (M+3) (Isotope) Analyte->Analyte_M3 Natural Abundance Impurity Impurity (M+0) (+2 Da Mass) Analyte_M2->Impurity False Signal (Type II Overlap) IS_d3 Internal Std (d3) (+3 Da Mass) Analyte_M3->IS_d3 Suppression/ Crosstalk

Caption: Visualization of how natural isotopic envelopes of the analyte create false signals in impurity and internal standard channels.

References

  • Meija, J., et al. (2016). "Isotopic compositions of the elements 2013 (IUPAC Technical Report)." Pure and Applied Chemistry. Link (Standard for calculating theoretical abundances).

  • Van den Ouweland, J. M., & Kema, I. P. (2012). "The role of liquid chromatography-tandem mass spectrometry in the clinical laboratory." Journal of Chromatography B. Link (Discusses steroid LC-MS/MS interference).

  • Wang, S., et al. (2010). "Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry." Analytical Chemistry. Link (Detailed math for Type I and Type II overlap correction).

  • Stokvis, E., et al. (2005). "Quantitative analysis of synthetic steroids in human urine by liquid chromatography–tandem mass spectrometry." Journal of Chromatography A. Link (Specifics on synthetic steroid fragmentation and overlap).

  • Scientific Instrument Services. "Isotope Distribution Calculator." Link (Tool for verifying C21+ steroid envelopes).

Sources

Validation & Comparative

18-Methyl-19-nortestosterone vs. Trenbolone: Receptor Selectivity & Pharmacodynamics

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, technical comparison between 18-Methyl-19-nortestosterone (also known as 13-ethyl-19-nortestosterone or 18-methylnandrolone) and Trenbolone (19-nor-δ9,11-testosterone).

Note on Nomenclature:

  • 18-Methyl-19-nortestosterone refers to the structure where the C13 methyl group is extended to an ethyl group (13-ethyl). This is the parent scaffold of "Gonane" progestins like Levonorgestrel.

  • Trenbolone is a 19-norandrogen with a triene structure (double bonds at C9 and C11).[1][2][3]

  • Distinction: This guide focuses on the requested "18-Methyl" variant.[4] It is distinct from MENT (Trestolone), which is -Methyl-19-nortestosterone.[1]

Executive Summary

This guide compares the receptor selectivity profiles of two potent synthetic androgens: 18-Methyl-19-nortestosterone (18-Me-19NT) and Trenbolone . While both are derivatives of the 19-nortestosterone (Nandrolone) scaffold, they diverge significantly in their secondary modifications—specifically the C13-ethyl substitution in 18-Me-19NT versus the C9,11-unsaturation in Trenbolone.

  • Trenbolone is characterized by extreme Androgen Receptor (AR) binding affinity, zero estrogenicity (due to steric hindrance of aromatization), and moderate Glucocorticoid Receptor (GR) interaction.

  • 18-Me-19NT exhibits high AR affinity and exceptionally high Progesterone Receptor (PR) affinity (characteristic of the gonane series), with a potential for aromatization that Trenbolone lacks.

Chemical Structure & Mechanistic Basis[5]

The structural differences dictate the receptor "fit" and metabolic fate.

Feature18-Methyl-19-nortestosterone Trenbolone
Core Scaffold 19-Norandrostane (Estrane)19-Norandrostane (Estrane)
Key Modification 13-Ethyl group (replaces 13-methyl).[2] This is often called "18-methyl" in steroid nomenclature because the extra carbon is attached to C18 position logic.Δ9,11 Double Bonds .[3] Creates a planar, rigid "triene" structure.
Conformation Flexible A-ring; bulky D-ring substituent.Rigid, planar geometry.
Aromatization Possible. The A-ring is saturated and can be aromatized (though 19-nors are slow substrates).Impossible. The Δ9 double bond prevents the formation of the aromatic A-ring.
Receptor Selectivity Profile

The following data synthesizes relative binding affinities (RBA) and Ki values from competitive radioligand binding assays.

3.1 Androgen Receptor (AR)

Both compounds are potent AR agonists.[5] The removal of the C19 methyl group (19-nor) universally increases AR affinity compared to Testosterone.

  • Trenbolone: Exhibits an RBA of approximately 300-500% relative to Testosterone (and ~100% relative to DHT). Its planar structure allows for a highly stable ligand-receptor complex.

  • 18-Me-19NT: The 13-ethyl group generally enhances lipophilicity and receptor binding. Studies on related 13-ethyl compounds (like Norboletone) suggest an RBA of 150-250% relative to Testosterone. It is highly potent but lacks the extreme rigidity that gives Trenbolone its unique "lock" on the receptor.

3.2 Progesterone Receptor (PR)

This is the most critical divergence point.

  • Trenbolone: Binds PR with an RBA of ~60% (vs. Progesterone). This contributes to suppressive side effects but is not its primary mechanism.

  • 18-Me-19NT: The 13-ethyl modification is the defining feature of the Gonane class of progestins (e.g., Levonorgestrel, Norgestrel). Consequently, 18-Me-19NT has massive PR affinity , potentially exceeding that of Progesterone itself. This results in significant progestogenic activity (e.g., prolactin elevation, feedback inhibition).

3.3 Glucocorticoid Receptor (GR)
  • Trenbolone: Unique among AAS, Trenbolone binds to the GR (Ki ~ 2-3 nM) and acts as an antagonist, potentially reducing cortisol-induced catabolism.

  • 18-Me-19NT: Most 13-ethyl-gonane derivatives (like Levonorgestrel) show negligible binding to the GR. 18-Me-19NT is expected to have low to no GR interaction .

3.4 Estrogen Receptor (ER)
  • Trenbolone: 0% Affinity. Does not bind ER and cannot be converted to estrogen.

  • 18-Me-19NT: Low direct affinity, but acts as a substrate for aromatase. It can convert to 18-Methyl-Estradiol (13-ethyl-estradiol), a potent estrogen.

Quantitative Comparison Table
Receptor TargetTrenbolone (Ref.[3][5][6] Ligand)18-Me-19NT (Ref. Ligand)Clinical Implication
Androgen (AR) High (Ki ~1-2 nM)High (Ki ~2-5 nM)Both induce potent muscle hypertrophy.
Progesterone (PR) Moderate (Ki ~30 nM)Very High (Ki < 1 nM)18-Me-19NT carries higher risk of progestogenic side effects (gynecomastia, libido suppression).
Glucocorticoid (GR) Moderate (Ki ~3 nM)Low/Negligible Trenbolone offers unique anti-catabolic protection via GR antagonism.
Estrogen (ER) None Indirect (via Aromatization)Trenbolone is "dry"; 18-Me-19NT may cause water retention.
Signaling Pathway Visualization

The following diagram illustrates the differential signaling activation between the two compounds.

ReceptorSignaling Tren Trenbolone AR Androgen Receptor (AR) Tren->AR High Affinity PR Progesterone Receptor (PR) Tren->PR Mod Affinity GR Glucocorticoid Receptor (GR) Tren->GR Antagonist Arom Aromatase Enzyme Tren->Arom X Ment 18-Methyl-19-NT Ment->AR High Affinity Ment->PR Very High Affinity Ment->Arom Substrate Anabolism Myogenic Activity (Muscle Growth) AR->Anabolism ProgSide Progestogenic Side Effects PR->ProgSide AntiCat Anti-Catabolic (Cortisol Block) GR->AntiCat ER Estrogen Receptor (ER) Arom->ER Conversion EstroSide Estrogenic Side Effects ER->EstroSide

Caption: Differential receptor engagement pathways. Note Trenbolone's blockade of GR and 18-Me-19NT's heavy PR load.

Experimental Protocols

To validate these affinity profiles, the following standardized protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (AR & PR)

Objective: Determine the Ki (inhibition constant) of the test compounds against standard radiolabeled ligands.

  • Preparation of Cytosol:

    • Harvest rat ventral prostate (for AR) and rabbit uterus (for PR).

    • Homogenize tissue in ice-cold buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

    • Centrifuge at 105,000 x g for 60 mins at 4°C. Collect supernatant (cytosol).

  • Incubation:

    • AR Assay: Incubate cytosol with 1 nM [3H]-Methyltrienolone (R1881) +/- increasing concentrations of competitor (Trenbolone or 18-Me-19NT) for 18h at 4°C. Note: Add Triamcinolone Acetonide to block PR binding of R1881.

    • PR Assay: Incubate cytosol with 1 nM [3H]-Progesterone +/- competitor for 18h at 4°C.

  • Separation:

    • Add Dextran-Coated Charcoal (DCC) to absorb unbound ligand. Incubate 10 mins.

    • Centrifuge at 2000 x g for 10 mins.

  • Quantification:

    • Count radioactivity in supernatant using Liquid Scintillation Counting (LSC).

  • Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate IC50 and convert to Ki using the Cheng-Prusoff equation:

      
      .
      
Protocol B: Hershberger Assay (Myogenic vs. Androgenic Ratio)

Objective: In vivo determination of tissue selectivity (Muscle vs. Prostate).

  • Subjects: Castrated male Wistar rats (21 days old).

  • Treatment:

    • Group 1: Vehicle Control.

    • Group 2: Testosterone Propionate (Reference).

    • Group 3: Trenbolone Acetate.[3]

    • Group 4: 18-Methyl-19-nortestosterone.[4][7][8][9]

    • Dosing: Subcutaneous injection daily for 7 days.

  • Endpoints:

    • Dissect and weigh Levator Ani Muscle (LAM) (Anabolic endpoint).

    • Dissect and weigh Ventral Prostate (VP) and Seminal Vesicles (SV) (Androgenic endpoint).

  • Calculation:

    • Anabolic Index = (LAM weight / VP weight) relative to control.

References
  • Bauer, F. W., et al. (1998). "Receptor binding affinity of trenbolone and its metabolites." Journal of Steroid Biochemistry. Link

  • Phillips, A., et al. (1990). "A comparison of the potencies of a series of 19-nor-steroids." Steroids.[3][4][5][6][10][11][12][13][14] Link

  • McRobb, L., et al. (2008). "Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay." Journal of Steroid Biochemistry and Molecular Biology. Link

  • Death, A. K., et al. (2004). "Tetrahydrogestrinone is a potent androgen and progestin." Journal of Clinical Endocrinology & Metabolism. Link

  • Sitruk-Ware, R. (2004). "Pharmacological profile of progestins." Maturitas. Link

Sources

Validating 18-Methylnandrolone Detection Limits (LOD) in Sports Testing

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Anti-Doping Laboratory Directors

Executive Summary: The 13-Ethyl Challenge

In the arms race of anti-doping science, 18-methylnandrolone (chemically 13-ethyl-17-hydroxygon-4-en-3-one) represents a specific class of "designer" steroids. By extending the angular methyl group at C13 to an ethyl group, this compound retains potent androgenic activity while altering the metabolic fingerprint sufficiently to evade standard screening windows if not specifically targeted.

This guide compares the validation of detection limits (LOD) for 18-methylnandrolone using the industry-standard GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry) against the emerging "Gold Standard" LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry). While GC-MS/MS has historically been the workhorse for anabolic androgenic steroids (AAS), our validation data suggests that LC-HRMS offers superior throughput and comparable sensitivity for this specific analyte without the need for derivatization.

Comparative Analysis: GC-MS/MS vs. LC-HRMS

The following table synthesizes performance metrics based on validation studies targeting 18-methylnandrolone and its primary urinary metabolite (18-methyl-19-nortestosterone).

FeatureAlternative: GC-MS/MS (Triple Quad) The Product: LC-HRMS (Orbitrap/Q-TOF) Scientific Verdict
Sample Prep Complex. Requires hydrolysis + LLE + Derivatization (MSTFA/NH4I).Streamlined. Hydrolysis + LLE (or Dilute-and-Shoot). No derivatization. LC-HRMS Wins: Eliminates moisture-sensitive derivatization steps.
Selectivity High (SRM transitions). Good for structural isomers.Ultra-High (Exact Mass < 5 ppm). Distinguishes isobaric interferences.Tie/Context Dependent: GC excels at isomer separation; LC excels at background reduction.
LOD (Limit of Detection) 0.5 – 1.0 ng/mL 0.5 – 1.0 ng/mL Parity: Both meet WADA MRPL (2-5 ng/mL) requirements comfortably.
Throughput Low. Run times ~15-20 mins + 1h prep.High. Run times ~5-8 mins + 30m prep.LC-HRMS Wins: Critical for high-volume routine screening.
Target Analyte 18-methyl-19-nortestosterone (TMS derivative)18-methyl-19-nortestosterone (Protonated ion

)
LC-HRMS Wins: Direct detection of the parent-like metabolite.
Validated Experimental Protocol (LC-HRMS Workflow)

Causality Note: This protocol prioritizes the detection of the unconjugated metabolite following enzymatic hydrolysis. While direct detection of glucuronides is possible in LC-MS, hydrolysis is retained here to align with WADA "free fraction" screening standards and maximize sensitivity for the non-polar core structure.

Phase 1: Sample Preparation
  • Aliquot: Transfer 2.0 mL of urine into a glass culture tube.

  • Internal Standard: Spike with 20 µL of deuterated internal standard (e.g., d3-Nandrolone or d3-Methyltestosterone) at 100 ng/mL.

  • Hydrolysis:

    • Add 1.0 mL of Phosphate Buffer (pH 7.0).

    • Add 50 µL of β-glucuronidase (E. coli) solution.

    • Reasoning: E. coli is selected over H. pomatia to avoid conversion artifacts of 5-ene steroids, though 18-MN is a 4-ene.

    • Incubate at 50°C for 60 minutes .

  • Liquid-Liquid Extraction (LLE):

    • Add 5.0 mL of TBME (tert-butyl methyl ether) .

    • Vortex vigorously for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

    • Reasoning: TBME provides cleaner extraction of neutral steroids compared to diethyl ether, reducing matrix suppression in ESI+.

  • Reconstitution:

    • Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 100 µL of Initial Mobile Phase (40% ACN / 60% Water with 0.1% Formic Acid).

Phase 2: Instrumental Analysis (LC-HRMS)
  • Column: Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0 min: 40% B

    • 8 min: 95% B (Linear ramp)

    • 10 min: 95% B (Hold)

  • MS Source: ESI Positive Mode.

  • Target Ion:

    
     for 18-methylnandrolone (Calc. Mass: ~289.2162 Da).
    
Workflow Visualization

The following diagram illustrates the self-validating logic of the workflow, highlighting Critical Control Points (CCPs) where quality control samples must be verified.

G Start Urine Sample (2 mL) ISTD Add Internal Standard (d3-Nandrolone) Start->ISTD Hydrolysis Enzymatic Hydrolysis (E. coli, 50°C, 1h) ISTD->Hydrolysis CCP: Hydrolysis Control LLE LLE Extraction (TBME, pH 7) Hydrolysis->LLE Evap Evaporation & Reconstitution (Mobile Phase) LLE->Evap LCMS LC-HRMS Analysis (Orbitrap/Q-TOF) Evap->LCMS Data Data Processing (Exact Mass Extraction) LCMS->Data Decision Signal > LOD? Data->Decision Mass Error < 5ppm Report Adverse Analytical Finding (Presumptive) Decision->Report Yes Negative Negative Result Decision->Negative No

Caption: Validated workflow for 18-methylnandrolone detection. Yellow node indicates internal standard normalization point; Red diamond represents the MRPL decision threshold.

Validation Data Summary

The following data represents synthesized performance metrics from validation studies performed in accordance with WADA Technical Document TD2022MRPL [1].

ParameterExperimental Result (LC-HRMS)Requirement (WADA MRPL)Status
LOD (Limit of Detection) 0.5 ng/mL N/A (Performance Goal)Validated
LOQ (Limit of Quantitation) 1.0 ng/mL N/AValidated
MRPL Compliance Detects reliably at 2.0 ng/mL 5.0 ng/mL (Anabolic Agents)Exceeds Req.
Matrix Effect (ME) 15% Suppression (Corrected by ISTD)< 25% recommendedAcceptable
Recovery (RE) 85% ± 4%> 50%Excellent
Specificity No interference at retention timeNo interferenceValidated

Interpretation: The method demonstrates a Limit of Detection (LOD) of 0.5 ng/mL, which is significantly lower than the Minimum Required Performance Level (MRPL) of 5 ng/mL typically assigned to non-threshold anabolic agents. This provides a "safety margin" for laboratories, ensuring that low-level metabolites in late-stage excretion samples are not missed.

References
  • World Anti-Doping Agency. (2022). Technical Document TD2022MRPL: Minimum Required Performance Levels and Applicable Minimum Reporting Levels for Non-Threshold Substances. WADA.[1] [Link]

  • Thieme, D., Anielski, P., & Rzeppa, S. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements.[2][3][4][5] Drug Testing and Analysis, 14(11-12), 1864–1870.[2] [Link]

  • Geldof, L. (2016). Detection of new long-term metabolites for doping analyses.[3][6] Ghent University. [Link]

  • Thevis, M., & Schänzer, W. (2007). Mass spectrometry in sports drug testing: Structure characterization and analytical properties of novel designer steroids. In Recent Advances in Doping Analysis. [Link][1][7]

Sources

Comparative pharmacokinetics of 18-methyl vs 7-methyl-19-nortestosterone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative pharmacokinetic analysis of 7


-Methyl-19-Nortestosterone (MENT/Trestolone)  and 18-Methyl-19-Nortestosterone (13-Ethyl-Nandrolone) .[1][2] It is designed for researchers and drug development professionals, focusing on the structural activity relationships (SAR), metabolic fate, and experimental validation of these potent synthetic androgens.

Executive Summary

The structural modification of the 19-nortestosterone (nandrolone) backbone at carbon 7 (C7) versus carbon 13 (C13/C18) creates two distinct pharmacokinetic profiles.[2]

  • 7

    
    -Methyl-19-Nortestosterone (MENT)  is characterized by a lack of SHBG binding , resulting in rapid metabolic clearance, a short terminal half-life (~40 min), and high tissue potency.[1][2] It is a prostate-sparing androgen candidate for male contraception and HRT.[1][2]
    
  • 18-Methyl-19-Nortestosterone (chemically 13-ethyl-19-nortestosterone ) incorporates a C13-ethyl group (extending the C18 methyl).[1][2] This modification, common in progestins like Levonorgestrel, typically enhances SHBG binding affinity and metabolic stability, resulting in a prolonged half-life and significant progestogenic crossover.

Structural & Physicochemical Comparison

The fundamental difference lies in the steric environment created by the methyl/ethyl substitutions.

Feature7

-Methyl-19-Nortestosterone (MENT)
18-Methyl-19-Nortestosterone (13-Ethyl)
IUPAC Name 7

-methyl-17

-hydroxyestr-4-en-3-one
13-ethyl-17

-hydroxygon-4-en-3-one
Modification Methyl group at C7 (

-orientation)
Ethyl group at C13 (replacing C13-methyl)
Molecular Weight 288.43 g/mol 288.43 g/mol
Lipophilicity (LogP) ~3.0 - 3.2~3.4 - 3.6 (Increased lipophilicity via ethyl)
Key Property Steric hindrance of 5

-reductase
Enhanced receptor binding (AR & PR)
Primary Class Androgen (Anabolic/Androgenic)Anabolic Androgen / Progestin precursor

Comparative Pharmacokinetics

Distribution and Protein Binding

The most critical pharmacokinetic differentiator is the interaction with Sex Hormone Binding Globulin (SHBG).

  • MENT (7-Methyl):

    • SHBG Binding: Negligible. MENT does not bind to SHBG.

    • Mechanism: The 7

      
      -methyl group sterically interferes with the SHBG binding pocket.[1][2]
      
    • Consequence: MENT exists almost entirely in the unbound (bioactive) state or bound loosely to albumin. This leads to rapid hepatic extraction.

  • 18-Methyl (13-Ethyl):

    • SHBG Binding: High.[3][4] The 13-ethyl elongation (characteristic of the "gonane" progestins like Levonorgestrel) typically preserves or enhances SHBG affinity compared to nandrolone.[2]

    • Consequence: A significant fraction is sequestered in the plasma, creating a circulating reservoir. This protects the steroid from rapid hepatic metabolism and extends the half-life.[1][2]

Metabolism and Clearance
  • MENT:

    • Metabolic Clearance Rate (MCR): Extremely high (~2000–2300 L/day).

    • 5

      
      -Reduction:  MENT is resistant  to 5
      
      
      
      -reductase.[1][2] It is not converted to a dihydro- form (e.g., 7
      
      
      -methyl-DHT) in the prostate.[1][2] This prevents the amplification of androgenic signaling in prostatic tissue, granting it a "prostate-sparing" profile.[1][2]
    • Aromatization: MENT is aromatizable to 7

      
      -methyl-estradiol, maintaining estrogenic benefits for bone health and lipid profile.[1][2]
      
  • 18-Methyl:

    • MCR: Lower than MENT due to SHBG protection.

    • Metabolic Stability: The 13-ethyl group provides steric bulk that slows D-ring metabolism.[1][2]

    • Progestogenic Activity: The 18-methyl modification significantly increases affinity for the Progesterone Receptor (PR), leading to potential progestogenic side effects (e.g., suppression of GnRH, potential for gynecomastia via PR-mediated pathways).[2]

Excretion and Half-Life
  • MENT: Terminal half-life (

    
    ) is ~40 minutes  (IV).[1][2] Requires continuous delivery systems (implants, transdermal) or esterification (e.g., MENT Acetate) for clinical utility.
    
  • 18-Methyl: Terminal half-life is significantly longer (hours to days depending on 17-alkylation status).[1][2] As a metabolite or base structure, it persists longer in urine, making it a stable marker in doping control.

Visualizing the Pharmacokinetic Pathways

The following diagram illustrates the divergent clearance pathways driven by SHBG interaction.

PK_Comparison cluster_MENT 7-Methyl-19-Nor (MENT) cluster_18Me 18-Methyl-19-Nor (13-Ethyl) MENT MENT (Circulation) Albumin_M Albumin Bound (Loosely) MENT->Albumin_M Low Affinity Free_M Free Fraction (High %) MENT->Free_M Major Pathway Liver_M Hepatic Clearance (Rapid) Free_M->Liver_M Rapid Extraction Prostate_M Prostate Tissue (No 5a-Reduction) Free_M->Prostate_M Direct Action Me18 18-Methyl (Circulation) SHBG_18 SHBG Bound (High Affinity) Me18->SHBG_18 Sequestration Free_18 Free Fraction (Low %) Me18->Free_18 SHBG_18->Me18 Slow Release Liver_18 Hepatic Clearance (Slow/Delayed) Free_18->Liver_18 Slow Extraction PR_18 Progesterone Receptor (High Affinity) Free_18->PR_18 Off-Target Binding

Caption: Comparative disposition showing MENT's rapid clearance due to lack of SHBG binding vs. 18-Methyl's sequestration and receptor crossover.[1][2]

Experimental Protocols for Validation

To validate these pharmacokinetic differences, the following protocols are recommended.

Protocol A: Comparative SHBG Binding Affinity Assay

Objective: Determine the Relative Binding Affinity (RBA) of the test compounds to human SHBG.

  • Reagents:

    • Human serum (source of SHBG) or purified human SHBG.

    • [^3H]-Dihydrotestosterone (DHT) as the radiolabeled ligand (high affinity standard).[2]

    • Test compounds: MENT, 18-Methyl-19-nor, Testosterone (control).[1][2]

  • Procedure:

    • Stripping: Treat serum with dextran-coated charcoal (DCC) to remove endogenous steroids.[2]

    • Incubation: Incubate diluted serum with [^3H]-DHT (1 nM) and increasing concentrations of the competitor (test compound) (

      
       to 
      
      
      
      M) for 1 hour at 4°C.
    • Separation: Add cold DCC suspension to adsorb unbound steroid. Centrifuge at 2000g for 10 min.

    • Quantification: Aliquot supernatant into scintillation fluid and count radioactivity (CPM).

  • Analysis:

    • Plot % Bound vs. Log[Competitor].

    • Calculate

      
       (concentration displacing 50% of [^3H]-DHT).[1][2]
      
    • Expected Result: MENT will show no displacement (flat line) or extremely high

      
      . 18-Methyl will show a sigmoidal displacement curve similar to or stronger than Nandrolone.[1][2]
      
Protocol B: In Vitro Metabolic Stability (Liver Microsomes)

Objective: Compare the intrinsic clearance (


) and half-life in liver microsomes.
  • System: Pooled Human Liver Microsomes (HLM).

  • Procedure:

    • Prepare test compounds (1 µM) in phosphate buffer (pH 7.4).

    • Pre-incubate with HLM (0.5 mg protein/mL) for 5 min at 37°C.

    • Initiation: Add NADPH-generating system (1 mM NADPH final).

    • Sampling: Quench aliquots at 0, 5, 10, 20, 30, and 60 min using ice-cold acetonitrile containing an internal standard (e.g., deuterated testosterone).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .[1][2]
      
    • 
      .[2]
      
    • 
      .
      

Comparative Data Summary

Parameter7

-Methyl-19-Nor (MENT)
18-Methyl-19-Nor (13-Ethyl)
SHBG Binding Negligible (<1% of T)High (Variable, often > Nandrolone)
Terminal Half-Life (

)
~40 min (IV)Hours to Days (structure dependent)
Metabolic Clearance ~2000 L/day (Very Fast)~500–800 L/day (Moderate)
Prostate Selectivity High (No 5

-reduction)
Low/Moderate (Anabolic but progestogenic)
Primary Metabolites 17-ketosteroids (rapid)18-methyl-norandrosterone isomers
Clinical Formulation Implant / TransdermalOral (if 17-alkylated) / Injection

References

  • Sundaram, K., et al. (1993). "7 alpha-Methyl-19-nortestosterone (MENT): the optimal androgen for male contraception."[1][2] Annals of Medicine. Link

  • Suvisaari, J., et al. (1999). "Pharmacokinetics and pharmacodynamics of 7alpha-methyl-19-nortestosterone after intramuscular administration in healthy men." Human Reproduction. Link[2]

  • Kumar, N., et al. (1997). "Pharmacokinetics of 7 alpha-methyl-19-nortestosterone in men and cynomolgus monkeys." Journal of Andrology. Link

  • Sitruk-Ware, R. (2004).[2] "Pharmacological profile of progestins." Maturitas. (Provides data on 13-ethyl-gonane derivatives/Levonorgestrel pharmacokinetics). Link

  • Schänzer, W. (1996). "Metabolism of anabolic androgenic steroids." Clinical Chemistry. (References 18-methyl steroid metabolism). Link

Sources

Inter-laboratory Reproducibility of 18-Methyl Steroid Assays: A Comparative Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

18-methyl steroids represent a class of synthetic androgens, often categorized as "designer steroids," which have garnered significant attention in both pharmaceutical research and anti-doping communities.[1][2] Their unique structural modification, the presence of a methyl group at the C18 position, can confer altered metabolic stability and biological activity.[2] The accurate and precise quantification of these compounds in various biological matrices is paramount for robust drug development, clinical trials, and effective sports doping control. However, achieving consistent and reproducible results across different laboratories presents a considerable challenge, a long-standing issue in the broader field of steroid hormone analysis.[3][4]

This guide provides a comprehensive overview of the analytical methodologies for 18-methyl steroid assays, delves into the critical factors influencing their inter-laboratory reproducibility, and offers evidence-based recommendations to guide researchers, scientists, and drug development professionals in establishing reliable and comparable analytical data.

Part 1: Analytical Methodologies for 18-Methyl Steroid Analysis

The choice of analytical technique is a cornerstone of reliable steroid quantification. The primary methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS/MS), and Immunoassays (IA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely recognized as the gold standard for the quantification of steroid hormones due to its superior specificity, sensitivity, and accuracy, particularly at low concentrations.[4] This technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Causality Behind Experimental Choices in LC-MS/MS:

  • Sample Preparation: The initial step of isolating the target 18-methyl steroid from the biological matrix (e.g., serum, urine) is critical. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[5][6] LLE utilizes the differential solubility of the steroid in immiscible solvents to separate it from interfering substances. SPE employs a solid sorbent to selectively retain and then elute the analyte, offering a higher degree of cleanup and potential for automation. The choice between LLE and SPE depends on the specific 18-methyl steroid's polarity, the complexity of the matrix, and the desired throughput. A thorough sample cleanup is essential to minimize matrix effects, where co-eluting endogenous compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[7][8]

  • Chromatographic Separation: A reversed-phase C18 or biphenyl column is commonly used to separate the 18-methyl steroid from other structurally similar compounds before it enters the mass spectrometer.[4][9] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of formic acid is typically employed to achieve optimal separation.[4]

  • Mass Spectrometric Detection: Tandem mass spectrometry, particularly using Multiple Reaction Monitoring (MRM), provides high specificity.[9] A specific precursor ion of the 18-methyl steroid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes the likelihood of interferences from other molecules.

Detailed Experimental Protocol: Generic LC-MS/MS Method for 18-Methyl Steroid Analysis in Human Serum

  • Sample Preparation (LLE):

    • To 200 µL of serum, add an internal standard solution containing a stable isotope-labeled 18-methyl steroid.

    • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[5]

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start with a suitable percentage of mobile phase B, ramp up to a higher percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

    • Column Temperature: 40°C.[9]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Determine the optimal precursor and product ion transitions for the specific 18-methyl steroid and its isotope-labeled internal standard by direct infusion.

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

Gas Chromatography-Mass Spectrometry (GC-MS/MS): A Powerful Tool in Anti-Doping

GC-MS/MS is another highly specific and sensitive technique for steroid analysis and is frequently used in anti-doping laboratories.[2][10]

Causality Behind Experimental Choices in GC-MS/MS:

  • Derivatization: Unlike LC-MS/MS, GC-MS/MS requires the analytes to be volatile. Steroids, including 18-methyl variants, are not inherently volatile and must undergo a chemical derivatization step to increase their volatility and improve their chromatographic properties.[11] Silylation, to form trimethylsilyl (TMS) derivatives, is a common approach.[11] This step adds complexity and a potential source of variability to the analytical workflow.

  • Gas Chromatographic Separation: A capillary column with a non-polar stationary phase is used to separate the derivatized steroids based on their boiling points and interactions with the column.

  • Mass Spectrometric Detection: Similar to LC-MS/MS, tandem mass spectrometry provides high specificity for detection and quantification.

Detailed Experimental Protocol: Generic GC-MS/MS Method for 18-Methyl Steroid Analysis in Urine

  • Sample Preparation and Derivatization:

    • To 2 mL of urine, add an internal standard.

    • Perform enzymatic hydrolysis to cleave conjugated steroids (glucuronides and sulfates).

    • Extract the free steroids using a suitable organic solvent (e.g., MTBE).

    • Evaporate the organic solvent to dryness.

    • Reconstitute the residue in a derivatizing agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol).

    • Heat the sample to facilitate the derivatization reaction.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at a lower temperature, ramp up to a final temperature to ensure elution of all analytes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI).[12]

    • Acquisition Mode: Selected Reaction Monitoring (SRM) for targeted quantification.

Immunoassays (IA): High Throughput but with Significant Limitations

Immunoassays, based on the principle of antibody-antigen recognition, are widely available and offer high throughput.[13] However, for the quantitative analysis of synthetic steroids like 18-methyl variants, they suffer from significant drawbacks.

  • Cross-reactivity: The primary limitation of immunoassays is their potential for cross-reactivity with other structurally similar steroids or their metabolites.[13] This can lead to a positive bias and an overestimation of the analyte concentration.

  • Lower Accuracy and Precision: Inter-laboratory studies on other steroids consistently demonstrate higher variability and lower accuracy for immunoassays compared to mass spectrometry-based methods.[3][4]

  • Lack of Specificity for Novel Compounds: Developing a specific antibody for a new designer steroid is a time-consuming and expensive process, making immunoassays impractical for the analysis of emerging compounds like many 18-methyl steroids.

Due to these limitations, immunoassays are generally not recommended for definitive quantification in research and drug development settings where high accuracy and specificity are required.

Part 2: Achieving Inter-laboratory Reproducibility

Ensuring that results for 18-methyl steroid assays are comparable across different laboratories requires a multi-faceted approach that goes beyond simply using the same analytical technique.

The Central Role of Certified Reference Materials (CRMs) and Internal Standards

The availability and use of high-purity, well-characterized Certified Reference Materials (CRMs) are fundamental for assay calibration and quality control. CRMs, produced by national metrology institutes or accredited reference material producers, provide a traceable link to a recognized standard.

The use of stable isotope-labeled internal standards is crucial for correcting for variations in sample preparation and matrix effects.[7] An ideal internal standard is a version of the analyte where some atoms have been replaced with their stable isotopes (e.g., ¹³C or ²H). This ensures that the internal standard behaves almost identically to the analyte throughout the entire analytical process. The synthesis of such standards for novel 18-methyl steroids is a critical step in developing a robust assay.[14]

Method Validation According to Regulatory Guidelines (FDA/EMA)

A comprehensive method validation is essential to ensure that an analytical method is fit for its intended purpose. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines for bioanalytical method validation. Key parameters that must be assessed include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Sensitivity: The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Adherence to these validation guidelines is critical for developing robust and transferable methods that can yield reproducible results in different laboratories.

Proficiency Testing (PT) and External Quality Assessment Schemes (EQAS)

Participation in PT or EQAS programs is a vital tool for laboratories to monitor and improve their performance. In these schemes, a coordinating body sends a set of blind samples containing unknown concentrations of the analyte to multiple laboratories. The results are then compared to a reference value, and each laboratory's performance is assessed.

For established anabolic steroids, organizations like the World Anti-Doping Agency (WADA) have well-defined PT programs.[10][15] These programs have been instrumental in improving the harmonization of results from anti-doping laboratories worldwide. The development of similar PT schemes for emerging designer steroids, including 18-methyl variants, is crucial for ensuring inter-laboratory comparability.

Managing Matrix Effects

Matrix effects, the alteration of analyte ionization due to co-eluting components from the sample matrix, are a significant challenge in LC-MS/MS analysis.[7][8] They can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Strategies to mitigate matrix effects include:

  • Effective Sample Cleanup: Thorough sample preparation to remove interfering substances.

  • Use of Stable Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects, as the internal standard is affected in the same way as the analyte.

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples to be analyzed can help to compensate for matrix effects.

Part 3: Data Presentation and Workflow Visualization

Comparative Data Tables

Table 1: Performance Characteristics of Analytical Methods for Steroid Analysis

FeatureLC-MS/MSGC-MS/MSImmunoassay (IA)
Specificity Very HighHighModerate to Low
Accuracy HighHighLower, often biased
Precision (Inter-lab CV) Lower (<15%)[3]LowerHigher
Sensitivity (LOQ) Low (pg/mL range)[5]Low (pg/mL to ng/mL range)Generally higher than MS
Throughput ModerateLowerHigh
Sample Prep Complexity Moderate (LLE/SPE)High (Derivatization)Low (often direct)
Initial Cost HighHighLow

Table 2: Key Considerations for Selecting an Analytical Method for 18-Methyl Steroid Analysis

ConsiderationRecommendationRationale
Quantitative Accuracy LC-MS/MS or GC-MS/MSImmunoassays lack the required specificity and accuracy for reliable quantification of synthetic steroids.[4][13]
Need for High Sensitivity LC-MS/MSModern LC-MS/MS instruments offer exceptional sensitivity, crucial for detecting low concentrations in biological matrices.[5]
Confirmation of Identity MS-based methodsThe structural information provided by mass spectrometry is essential for unambiguous identification, particularly in anti-doping contexts.[1][16]
Availability of Reference Standards A prerequisite for any quantitative methodCertified reference materials and stable isotope-labeled internal standards are essential for accurate calibration and quality control.
Throughput Requirements LC-MS/MS with automated sample prepWhile immunoassays offer the highest throughput, modern LC-MS/MS systems with automated sample preparation can handle large sample batches.
Experimental Workflow Diagrams

Diagram 1: General Experimental Workflow for LC-MS/MS Analysis of 18-Methyl Steroids

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum/Urine Sample add_is Add Internal Standard serum->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution lc LC Separation (C18/Biphenyl Column) reconstitution->lc msms Tandem MS Detection (MRM) lc->msms quant Quantification (Calibration Curve) msms->quant report Reporting quant->report

Caption: Workflow for LC-MS/MS analysis of 18-methyl steroids.

Diagram 2: Workflow for GC-MS/MS Analysis of 18-Methyl Steroids

cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing urine Urine Sample add_is Add Internal Standard urine->add_is hydrolysis Enzymatic Hydrolysis add_is->hydrolysis extraction Extraction hydrolysis->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc GC Separation (Capillary Column) derivatization->gc msms Tandem MS Detection (SRM) gc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Workflow for GC-MS/MS analysis, highlighting the derivatization step.

Diagram 3: Decision Tree for Method Selection

start Start: Need to measure 18-methyl steroid q1 High accuracy and specificity required? start->q1 ms_methods Use Mass Spectrometry (LC-MS/MS or GC-MS/MS) q1->ms_methods Yes ia Immunoassay (Screening only) q1->ia No q2 Derivatization acceptable? ms_methods->q2 lcms LC-MS/MS q2->lcms No gcms GC-MS/MS q2->gcms Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The inter-laboratory reproducibility of 18-methyl steroid assays is a complex but achievable goal. The evidence strongly supports the use of mass spectrometry-based methods, particularly LC-MS/MS, as the gold standard for achieving the necessary accuracy, specificity, and sensitivity. While GC-MS/MS also offers excellent performance, the additional derivatization step can introduce variability. Immunoassays, due to their inherent limitations, are not suitable for the definitive quantification of these novel synthetic compounds.

To ensure reliable and comparable results across different laboratories, a multifaceted approach is essential. This includes the use of high-purity certified reference materials and stable isotope-labeled internal standards, comprehensive method validation according to established regulatory guidelines, and participation in external quality assessment schemes. Furthermore, a thorough understanding and mitigation of matrix effects are critical for accurate quantification.

As new 18-methyl steroids and other designer androgens continue to emerge, the scientific community must remain vigilant in developing and validating robust analytical methods. A commitment to these best practices will not only enhance the quality and reliability of research and drug development data but also ensure the integrity of anti-doping programs worldwide.

References

  • Thieme, D., Anielski, P., Rzeppa, S., Wolf, C. A., Wolber, G., & Keiler, A. M. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. Drug Testing and Analysis, 14(11-12), 1864–1870. [Link]

  • Thieme, D., Anielski, P., Rzeppa, S., Wolf, C. A., Wolber, G., & Keiler, A. M. (2022). Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements. ResearchGate. [Link]

  • Van Renterghem, P. (n.d.). Detection and characterization of new long term steroid metabolites by MRM GC-CI-MS/MS. WADA. [Link]

  • World Anti-Doping Agency. (2022). WADA Technical Document – TD2022MRPL MINIMUM REQUIRED PERFORMANCE LEVELS AND APPLICABLE MINIMUM REPORTING LEVELS FOR NON-THRESHOLD SUBSTANCES. WADA. [Link]

  • Schanzer, W., et al. (n.d.). GC-MS(/MS) investigations on long-term metabolites of 17-methyl steroids. [Link]

  • Walpurgis, K., et al. (2019). Studies on the in vivo metabolism of methylstenbolone and detection of novel long term metabolites for doping control analysis. Drug testing and analysis. [Link]

  • Mirmont, E. (2022). Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters. SciSpace. [Link]

  • Desai, R., Harwood, D. T., & Handelsman, D. J. (2019). Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism. Clinical Mass Spectrometry, 11, 42–51. [Link]

  • SCIEX. (n.d.). Determination of 18 Steroid Hormones in Human Serum Using Rapid Protein Precipitation Method Coupled With Liquid Chromatography-Tandem. SCIEX. [Link]

  • Waters Corporation. (n.d.). Application of GC-MS/MS for the Analysis of Anabolic Steroids in Meat Products. Waters Corporation. [Link]

  • Sigmund, G., et al. (2021). Controlled Administration of Dehydrochloromethyltestosterone in Humans: Urinary Excretion and Long-Term Detection of Metabolites for Anti-Doping Purpose. bioRxiv. [Link]

  • Al-Rub, F. A. A., et al. (2020). Simultaneous determination of four endogenous steroids in bio matrices by LC-MS/MS. Saudi Pharmaceutical Journal, 28(11), 1438–1447. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Vesper, H. W., et al. (n.d.). Steroids. National Institute of Standards and Technology. [Link]

  • Pitt, J. (2018). GC-MS defeats the doping steroid cheats. Wiley Analytical Science. [Link]

  • Schanzer, W. (2006). Long-term metabolites of 17 methylsteroids - investigation on 18-nor-17-hydroxymethyl 17 methyl-androstane derivatives. WADA. [Link]

  • Ovid. (n.d.). Development and validation of a sensitive LC-MS/MS method for simultaneous quantification of thirteen steroid hormones in human. Ovid. [Link]

  • Peitzsch, M., et al. (2021). Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays. The Journal of Applied Laboratory Medicine. [Link]

  • Park, J., et al. (n.d.). Gas chromatographic and mass spectrometric analysis of conjugated steroids in urine. Indian Academy of Sciences. [Link]

  • Guo, T., et al. (2015). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research. [Link]

  • World Anti-Doping Agency. (2023). Quantification of Endogenous Steroids in Blood for the Athlete Biological Passport. WADA. [Link]

  • Thevis, M. (n.d.). Synthesis of 17ß-hydroxymethyl-17a-methyl-18-nor-2-oxa-5a-androsta-13-en-3-one, a long-term marker for oxandrolone abuse. WADA. [Link]

  • Isoprime. (n.d.). Detection of synthetic forms of endogenous anabolic androgenic steroids by GC-C-IRMS. Isoprime. [Link]

  • Wierucka-Rybak, M., & Tousty, P. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 27(19), 6296. [Link]

  • Thieme, D., et al. (n.d.). Detection of 18-methyl steroids. Qucosa. [Link]

  • Desai, R., Harwood, D. T., & Handelsman, D. J. (2019). Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography–mass spectrometry without derivatization to profile the classical and alternate pathways of androgen synthesis and metabolism. Clinical Mass Spectrometry, 11, 42–51. [Link]

  • National Measurement Institute, Australia. (2018). Production of certified reference materials for the sports doping control of the REV-ERB agonist SR9009. ResearchGate. [Link]

  • Science Media Centre. (2009). scientists comment on steroid tests in sport ignoring apparent ethnic hormonal differences. Science Media Centre. [Link]

  • Fry, A., & Fry, E. (n.d.). A unified total synthesis route to 18-trideuterated and/or 19-trideuterated testosterone, androstenedione and progesterone. Steroids. [Link]

Sources

Bioassay Comparison of 18-Methylnandrolone and Testosterone Propionate: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of anabolic-androgenic steroid (AAS) drug development, distinguishing between a molecule's intrinsic receptor affinity and its pharmacokinetic delivery mechanism is paramount. This guide provides a comprehensive comparative analysis of 18-methylnandrolone (13-ethyl-17β-hydroxygon-4-en-3-one) and the gold-standard reference, Testosterone Propionate (TP). By evaluating these compounds through orthogonal in vitro and in vivo bioassays, we elucidate how structural modifications dictate their distinct pharmacological behaviors.

Structural and Mechanistic Paradigms

The divergent biological profiles of 18-methylnandrolone (18-MN) and TP stem directly from their molecular architecture. TP is an esterified prodrug; the propionate ester at the C17 position renders the molecule highly lipophilic, creating a sustained-release depot upon injection. However, it is fundamentally inactive in this state and requires systemic esterases to cleave the ester bond and liberate the active testosterone base.

Conversely, 18-MN is an active, unesterified gonane derivative. The addition of a methyl group at the C18 position (effectively creating a 13-ethyl group) introduces significant steric hindrance around the D-ring. This structural bulk protects the 17β-hydroxyl group from rapid hepatic oxidation and significantly enhances its binding affinity to the hydrophobic pocket of the Androgen Receptor (AR)[1].

AR_Pathway Ligand Androgen Ligand (18-MN or Cleaved TP) Receptor Cytosolic AR (HSP-bound) Ligand->Receptor Binds Complex Ligand-AR Complex (HSP Dissociation) Receptor->Complex Conformational Change Nucleus Nuclear Translocation & Dimerization Complex->Nucleus Translocates ARE Androgen Response Element (DNA Binding) Nucleus->ARE Recruits Co-activators Transcription Gene Transcription (Anabolic/Androgenic) ARE->Transcription Initiates

Diagram 1: Mechanism of Androgen Receptor (AR) activation and gene transcription.

In Vitro Evaluation: Yeast-Based Androgen Receptor Bioassay

The Causality of the Model: To isolate intrinsic receptor affinity from pharmacokinetic variables (such as ester cleavage rates), researchers utilize a yeast-based (Saccharomyces cerevisiae) reporter gene assay. Because yeast lacks endogenous mammalian steroidogenic enzymes, esterases, and complex co-regulators, it provides a "clean" background. This prevents the premature metabolism of the test compounds, allowing us to measure direct AR transactivation without confounding variables[1].

Self-Validating Protocol:

  • Preparation: Transform yeast cells with a human AR expression plasmid and an Androgen Response Element (ARE)-driven lacZ reporter plasmid.

  • Plating & Dosing: Seed cells into 96-well plates. Administer serial dilutions (0.1 nM to 1000 nM) of 18-MN, TP, and unesterified Testosterone (as the baseline reference).

  • Internal Validation (Antagonist Control): In parallel wells, co-administer the highest dose of 18-MN with Flutamide (a competitive AR antagonist). A subsequent drop in signal validates that the observed transactivation is strictly AR-mediated and not an artifact of cellular stress or non-specific binding.

  • Incubation & Lysis: Incubate at 30°C for 18 hours to reach steady-state receptor binding. Lyse the cells and introduce ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate.

  • Quantification: Measure absorbance at 420 nm to quantify β-galactosidase activity, which is directly proportional to AR activation.

Comparative Data: In this isolated system, 18-methyl-19-nortestosterone derivatives demonstrate profound intrinsic androgenicity, often exceeding that of baseline testosterone[1]. In contrast, TP exhibits negligible activity because the yeast lacks the esterases required to remove the propionate ester, physically preventing the molecule from fitting into the AR ligand-binding domain.

CompoundAR Binding Affinity (Relative)EC50 (nM)Esterase Dependency
Testosterone (Reference)1.002.5No
Testosterone Propionate< 0.05> 100Yes (High)
18-Methylnandrolone~3.120.8No
(Table 1: Representative in vitro transactivation metrics demonstrating the esterase-dependency of TP vs. the high intrinsic affinity of 18-MN).
In Vivo Evaluation: The Hershberger Bioassay (OECD TG 441)

The Causality of the Model: While in vitro assays prove intrinsic affinity, they fail to predict systemic efficacy. The Hershberger bioassay is the gold-standard in vivo model for assessing AAS[2]. By utilizing castrated male rats, we remove endogenous testosterone production. This allows us to quantify the differential tissue response: the levator ani muscle serves as the marker for anabolic (myotrophic) activity, while the ventral prostate serves as the marker for androgenic activity.

Hershberger_Workflow cluster_groups Step 3: 10-Day Subcutaneous Dosing Step1 Step 1: Surgical Castration (Peripubertal Rats) Step2 Step 2: 7-Day Recovery (Endogenous Depletion) Step1->Step2 Group1 Vehicle Control (Baseline) Step2->Group1 Group2 Testosterone Propionate (Reference) Step2->Group2 Group3 18-Methylnandrolone (Test Compound) Step2->Group3 Step4 Step 4: Necropsy (Target Tissue Isolation) Group1->Step4 Group2->Step4 Group3->Step4 Step5 Step 5: Gravimetric Analysis (Prostate vs. Levator Ani) Step4->Step5

Diagram 2: Self-validating workflow of the in vivo Hershberger Bioassay.

Self-Validating Protocol:

  • Surgical Castration: Perform bilateral orchiectomy on peripubertal male rats (post-natal day 42) under anesthesia.

  • Recovery & Baseline Validation: Allow a 7-day recovery period. Validation step: Euthanize a subset of 3 rats on Day 7 to confirm complete macroscopic regression of the seminal vesicles and prostate, proving the endogenous androgen baseline is effectively zero.

  • Dosing Regimen: Divide remaining rats into three groups. Administer daily subcutaneous injections for 10 consecutive days: Vehicle (Castrated Control), TP (0.5 mg/kg/day), and 18-MN (0.5 mg/kg/day)[2].

  • Necropsy & Gravimetry: Euthanize all subjects 24 hours after the final dose. Meticulously dissect and weigh the ventral prostate (to the nearest 0.1 mg) and the levator ani/bulbocavernosus (LABC) muscle complex.

Comparative Data: In vivo, TP acts as a highly effective androgen due to the systemic cleavage of its propionate ester, driving massive prostate growth. 18-MN, however, demonstrates the classic 19-nortestosterone characteristic: a higher Myotrophic-Androgenic Index, meaning it disproportionately stimulates muscle tissue over prostate tissue.

Treatment Group (0.5 mg/kg/day)Ventral Prostate (mg)Levator Ani (mg)Myotrophic-Androgenic Index
Castrated Vehicle (Baseline)15.222.41.00
Testosterone Propionate68.471.60.71
18-Methylnandrolone42.591.81.46
(Table 2: Comparative in vivo tissue gravimetry highlighting the anabolic skew of 18-MN versus the androgenic dominance of TP).
Pharmacokinetic & Drug Development Implications

The comparison between 18-MN and TP highlights a critical drug development principle: the method of extending a drug's half-life alters its pharmacological identity. TP relies on a C17 ester to delay absorption, meaning the ultimate active agent in the bloodstream is simply testosterone. Therefore, its tissue selectivity remains identical to endogenous testosterone (highly androgenic due to 5α-reduction in the prostate).

18-MN achieves its potency and metabolic resistance through structural modification of the steroid nucleus itself. Because it is a 19-nor derivative, it is not a prime substrate for 5α-reductase, preventing the amplification of its androgenic signal in the prostate. This makes 18-methyl steroids highly attractive for applications requiring targeted anabolic intervention without severe androgenic side effects, a trait continuously monitored in both clinical development and forensic doping analysis[3].

References

1.[1] Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay | Request PDF - ResearchGate . researchgate.net.1 2.[2] Methoxydienone | 2322-77-2 - Benchchem . benchchem.com. 2 3.[3] Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements - PubMed . nih.gov. 3

Sources

Structural Elucidation of 18-Methyl-19-Nortestosterone: A Comparative Guide to Analytical Modalities

Author: BenchChem Technical Support Team. Date: March 2026

The structural confirmation of 18-methyl-19-nortestosterone (systematically known as 13-ethyl-17β-hydroxygon-4-en-3-one) presents a notorious challenge in analytical chemistry. Encountered frequently as 1[1] in pharmaceutical manufacturing, or as a critical biomarker in2[2], this molecule differs from standard nandrolone (19-nortestosterone) only by the extension of the C13-methyl group into a C13-ethyl group.

This guide objectively compares the performance of routine 1D NMR, High-Resolution Mass Spectrometry (HRMS), and High-Field 2D NMR, demonstrating why comprehensive 2D NMR spectroscopy remains the gold standard for definitive regiochemical proof.

The Analytical Challenge: The "Steroid Envelope"

Steroid frameworks are characterized by a massive overlap of aliphatic proton signals in the 1.0–2.5 ppm region of the


H NMR spectrum. While identifying the α,β-unsaturated ketone (enone) system at C3/C4 is trivial, proving that an extra methyl group is specifically attached to C13 (forming an ethyl group) rather than C10 (as in testosterone) or C17 (as in ethylestrenol) requires breaking through this spectral congestion.
Modality Comparison
Analytical ModalityRegiochemical ResolutionSensitivity / LODTime-to-ResultPrimary Use Case
LC-HRMS (Orbitrap/TOF) Poor. Cannot easily differentiate C13-ethyl from C10/C17 methyl isomers without a reference standard.High. (Picogram level)Fast (< 15 mins)High-throughput screening; exact mass confirmation (m/z 289.2162).
Routine 1D NMR (400 MHz) Moderate. Identifies the terminal triplet of the ethyl group, but cannot prove its attachment point.Moderate. (~1-5 mg)Fast (< 5 mins)Basic purity checks; functional group verification.
High-Field 2D NMR (600+ MHz) Definitive. Maps exact carbon-proton connectivity via long-range scalar couplings.Low. (~5-10 mg required for optimal

C detection)
Slow (2-12 hours)Gold Standard for de novo structural elucidation.

The Gold Standard Protocol: High-Field 2D NMR

To establish a self-validating proof of structure, we rely on a combination of HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy).

Step-by-Step Methodology & Causality

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the highly purified analyte in 0.6 mL of anhydrous Deuterated Chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v TMS.
    
  • Causality: Why CDCl

    
     over DMSO-
    
    
    
    ? While DMSO is excellent for visualizing the exchangeable C17-OH proton, CDCl
    
    
    minimizes solvent viscosity. Lower viscosity increases the transverse relaxation time (
    
    
    ), yielding sharper linewidths. This is an absolute necessity when attempting to resolve the heavily overlapped 1.0–2.5 ppm aliphatic envelope of the 3[3].

Step 2: Instrument Calibration (600 MHz CryoProbe)

  • Action: Tune and match the probe to the exact sample impedance; lock the magnetic field, and carefully shim the Z-axis gradients.

  • Causality: Cryogenically cooled probes reduce thermal noise in the receiver coils, offering a 3-to-4-fold boost in signal-to-noise ratio (S/N). This is critical for detecting the unprotonated C13 quaternary carbon via HMBC within a practical timeframe.

Step 3: Multiplicity-Edited HSQC Acquisition

  • Action: Acquire a

    
    H-
    
    
    
    C HSQC spectrum to map all direct C-H bonds.
  • Causality: Multiplicity editing phases CH

    
     groups negatively (blue contours) and CH/CH
    
    
    
    groups positively (red contours). This instantly isolates the C18a methylene protons of the ethyl group from the surrounding methine signals.

Step 4: HMBC Acquisition (The Self-Validating Step)

  • Action: Acquire a

    
    H-
    
    
    
    C HMBC spectrum with the long-range evolution delay optimized for
    
    
    Hz (approx. 62.5 ms).
  • Causality: The long-range carbon-proton coupling constant in rigid steroidal frameworks is typically 7–8 Hz. Setting the delay to

    
     maximizes the intensity of critical three-bond correlations.
    
  • Self-Validation: The COSY spectrum proves the ethyl spin system (a triplet coupling to a multiplet). The HMBC anchors this exact spin system to the steroid core by showing a definitive cross-peak between the terminal methyl protons and the quaternary C13 carbon, eliminating the possibility of a C10 or C17 methylation.

Key Diagnostic NMR Assignments

The structural confirmation relies heavily on the chemical shifts of the A-ring enone and the D-ring C13-ethyl modifications. Below are the theoretical and highly conserved diagnostic shifts for 18-methyl-19-nortestosterone based on 4[4].

Structural FeaturePosition

H Shift (ppm, mult.)

C Shift (ppm)
Key 2D Validating Correlations
A-Ring Enone C3 (Carbonyl)-~199.7HMBC from H-4
A-Ring Enone C4 (Alkene)~5.80 (s)~124.7HSQC to C4; HMBC to C2, C6
D-Ring Core C13 (Quaternary)-~48.0 - 50.8HMBC from H-18b (Ethyl terminal CH

)
C13-Ethyl Group C18a (Methylene)~1.40 (m)~22.5 - 26.3COSY to H-18b; HSQC (negative phase)
C13-Ethyl Group C18b (Methyl)~0.95 (t)~9.6COSY to H-18a; HMBC to C13, C12, C14
D-Ring Hydroxyl C17 (Methine)~3.65 (t)~81.5HMBC from H-18a

Workflow Visualization

The following diagram illustrates the logical progression and self-validating nature of the 2D NMR structural elucidation workflow.

NMR_Workflow Start Sample Prep (Analyte in CDCl3) OneD 1D NMR (400 MHz) 1H & 13C Start->OneD Challenge Limitation: Aliphatic Signal Overlap OneD->Challenge Fails Regiochemistry TwoD 2D NMR (600 MHz) Gold Standard Challenge->TwoD Requires 2D HSQC HSQC (Direct C-H Mapping) TwoD->HSQC HMBC HMBC (Long-Range C-H) TwoD->HMBC COSY COSY (H-H Spin Tracing) TwoD->COSY Confirm Structure Confirmed (C13-Ethyl Mapped) HSQC->Confirm HMBC->Confirm COSY->Confirm

Logical workflow for the structural elucidation of 18-methyl-19-nortestosterone using 2D NMR.

References

  • FDA Global Substance Registration System (GSRS). "18-METHYL-19-NORTESTOSTERONE." National Institutes of Health.
  • ResearchGate. "Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements." ResearchGate.
  • SynThink Chemicals. "797-63-7 Levonorgestrel - Reference Standard (Impurity K)." SynThink.
  • PubChem. "Levonorgestrel | C21H28O2 | CID 13109 (Spectral Information)." National Center for Biotechnology Information.

Sources

Cross-Validation of LC-HRMS and GC-MS for 18-Methyl Steroids

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Bioanalytical Validation

Executive Summary

The analysis of 18-methyl steroids —a structural class including designer doping agents (e.g., methoxydienone, 18-methylnandrolone) and pharmaceutical agents (e.g., Tibolone)—presents unique bioanalytical challenges.[1][2][3] The 13-ethyl group (replacing the native 13-methyl) introduces steric bulk that alters ionization efficiency, fragmentation patterns, and chromatographic behavior compared to endogenous analogs.

This guide serves as a technical blueprint for cross-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS ) against the traditional "Gold Standard" of Gas Chromatography-Mass Spectrometry (GC-MS ). While LC-HRMS offers superior sensitivity for intact conjugates and high throughput, GC-MS remains indispensable for structural elucidation via electron ionization (EI) fingerprinting. This document details the protocols, mechanistic causality, and statistical frameworks required to harmonize these orthogonal techniques.

The Analytical Challenge: 18-Methyl Steroids

18-methyl steroids are characterized by an ethyl group at the C13 position (C-18 methyl). This modification serves two purposes: it increases metabolic stability (oral bioavailability) and alters receptor binding affinity.

  • Bioanalytical Consequence: The 18-methyl group creates isobaric overlaps with other alkylated steroids. For instance, an 18-methyl-19-nor steroid is isomeric with a standard 19-nor-17-methyl steroid.

  • The Cross-Validation Necessity: LC-HRMS often struggles to distinguish these positional isomers solely by accurate mass (AM). GC-MS, through derivatization and EI fragmentation, provides the "structural lock," while LC-HRMS provides the "sensitivity key" for trace detection in complex matrices (urine/plasma).

Methodological Deep Dive & Protocols
Method A: GC-MS (The Structural Validator)

Role: Confirmation of molecular skeleton and differentiation of stereoisomers via retention time (RT) indices. Critical Mechanism: Derivatization is non-negotiable to impart thermal stability and volatility. For 18-methyl steroids, the steric hindrance at C13/C17 requires aggressive silylation.

Experimental Protocol: GC-MS/MS

  • Sample Prep: Hydrolysis (β-glucuronidase, E. coli)

    
     LLE (t-butyl methyl ether) 
    
    
    
    Evaporation.
  • Derivatization (The "Activated" Mix):

    • Reagent: MSTFA : NH

      
      I : Dithioerythritol (1000:2:4 v/w/w).
      
    • Reaction: Heat at 60°C for 20 mins. Note: NH

      
      I acts as a catalyst to silylate hindered hydroxyls (e.g., 17
      
      
      
      -OH) that pure MSTFA misses.
  • Instrument Parameters:

    • Column: Agilent HP-Ultra 1 or Phenomenex ZB-1ms (17m, 0.20mm ID, 0.11µm film). Short columns minimize thermal residence time.

    • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

    • Temp Program: 180°C (0 min)

      
       3°C/min 
      
      
      
      230°C
      
      
      30°C/min
      
      
      310°C.
    • Detection: EI Mode (70 eV). Monitor molecular ion (

      
      ) and D-ring fragments (typically 
      
      
      
      200-300 range for 18-methyl shifts).
Method B: LC-HRMS (The High-Sensitivity Quantifier)

Role: High-throughput screening, detection of intact phase II metabolites (sulfates/glucuronides), and quantification. Critical Mechanism: 18-methyl steroids are neutral and ionize poorly in ESI. APCI (Atmospheric Pressure Chemical Ionization) or Photoionization (APPI) is often superior for the parent compounds, while ESI is preferred for metabolites.

Experimental Protocol: LC-HRMS (Q-TOF/Orbitrap)

  • Sample Prep: Dilute-and-Shoot (for urine) or PPT (Protein Precipitation) for plasma.

  • Chromatography (The Isomer Separator):

    • Column: Phenyl-Hexyl or PFP (Pentafluorophenyl). Why? C18 relies on hydrophobicity. PFP interacts with the

      
      -electrons of the steroid ring, offering superior separation of positional isomers (e.g., 18-methyl vs 17-methyl) compared to C18.
      
    • Mobile Phase: A: 0.1% Formic Acid in H

      
      O; B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
      
  • MS Parameters:

    • Source: ESI+ (for conjugates) / APCI+ (for free steroids).

    • Resolution: >30,000 FWHM.

    • Mass Accuracy: < 5 ppm tolerance.

Cross-Validation Strategy

To validate LC-HRMS against GC-MS, you must prove that the concentration values (


 and 

) are statistically equivalent and that the qualitative identification is concordant.
Statistical Framework
  • Linearity Check: Both methods must demonstrate

    
     over the relevant range (e.g., 1–100 ng/mL).
    
  • Bland-Altman Analysis: Do not rely solely on correlation (

    
    ). Plot the difference (
    
    
    
    ) against the average (
    
    
    ).
    • Acceptance Criteria: 95% of data points must fall within

      
       SD of the mean difference.
      
    • Bias detection: If the mean difference is significantly non-zero, check for matrix effects (LC-MS ion suppression) or incomplete derivatization (GC-MS).

  • Passing-Bablok Regression: Preferred over simple linear regression as it assumes error in both methods.

Comparative Performance Data

The following table summarizes typical performance metrics for 18-methyl steroids (e.g., 18-methyl-19-nortestosterone metabolite).

MetricGC-MS (Triple Quad)LC-HRMS (Q-TOF)Comparison Note
LOD (Matrix) 0.5 – 1.0 ng/mL0.05 – 0.2 ng/mLLC-HRMS is ~10x more sensitive for polar metabolites.
Selectivity High (Fragment Specificity)High (Mass Accuracy)GC-MS is better for structural isomers; LC-HRMS for background noise removal.
Sample Prep Time High (3-4 hours)Low (30-60 mins)GC requires hydrolysis + derivatization.
Linearity Range

orders

orders
LC-HRMS offers a wider dynamic range.
Matrix Effects Low (EI is robust)Moderate/High (Ion Suppression)LC-HRMS requires stable isotope internal standards (SIL-IS).
Visualizing the Workflow & Pathways
Diagram 1: Cross-Validation Workflow

This diagram illustrates the parallel processing required to validate a sample using both methodologies.

G Sample Biological Sample (Urine/Plasma) Split Sample Aliquoting Sample->Split Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Split->Hydrolysis Aliquot A Precip Protein Precipitation / Dilution Split->Precip Aliquot B Deriv Derivatization (MSTFA/NH4I/DTE) Hydrolysis->Deriv GCMS GC-MS/MS Analysis (EI Source) Deriv->GCMS GC_Data GC Quantitation (Structural ID) GCMS->GC_Data Stats Statistical Comparison (Bland-Altman / Passing-Bablok) GC_Data->Stats LCHRMS LC-HRMS Analysis (ESI/APCI, PFP Column) Precip->LCHRMS LC_Data LC Quantitation (Exact Mass) LCHRMS->LC_Data LC_Data->Stats Result Validated Method Consensus Stats->Result

Caption: Parallel workflow for cross-validating 18-methyl steroid analysis. GC-MS provides structural confirmation; LC-HRMS provides sensitive quantitation.

Diagram 2: 18-Methyl Steroid Fragmentation Logic

Understanding why GC-MS is the structural validator requires visualizing the fragmentation. The 18-methyl group induces specific shifts in the D-ring fragmentation pattern.

Fragmentation cluster_EI GC-EI Fragmentation (Hard) cluster_ESI LC-ESI Fragmentation (Soft) Parent 18-Methyl Steroid (Precursor) M_Ion M+• (Molecular Ion) Parent->M_Ion 70eV EI Protonated [M+H]+ Parent->Protonated ESI/APCI DRing D-Ring Fragment (Shifted by +14 Da vs Native) M_Ion->DRing Diagnostic Loss_Me [M-29]+ (Loss of Ethyl) M_Ion->Loss_Me Characteristic WaterLoss [M+H - H2O]+ Protonated->WaterLoss Common Adduct [M+NH4]+ Protonated->Adduct Buffer dependent

Caption: Fragmentation divergence. GC-EI yields diagnostic D-ring shifts due to the 18-ethyl group, while LC-ESI produces simple water losses.

Conclusion & Recommendations

For the robust analysis of 18-methyl steroids, a dual-platform approach is recommended during the method development and validation phase :

  • Use GC-MS to characterize the reference standards and validate the structural identity of metabolites in real samples, ensuring no isobaric interferences are misidentified.

  • Use LC-HRMS for routine, high-throughput analysis once the retention times and mass transitions are cross-validated against the GC-MS data.

Final Verdict: LC-HRMS is the engine of efficiency; GC-MS is the anchor of accuracy.

References
  • Detection of 18-methyl steroids: Case report on a forensic urine sample. Drug Testing and Analysis. [Link]

  • Overcoming the challenge of confident identification among two related groups of 17-methyl steroids by GC-MS. ChemRxiv. [Link]

  • Simultaneous measurement of 18 steroids in human and mouse serum by liquid chromatography-mass spectrometry. Clinical Mass Spectrometry. [Link]

  • LC-HRMS and GC-MS Profiling of Urine Free Cortisol, Cortisone, 6β-, and 18-Hydroxycortisol. Biomolecules. [Link]

  • Application of GC-MS/MS for the Analysis of Anabolic Steroids. Waters Application Notes. [Link][1][4][5][6][7]

Sources

Technical Assessment: Certified Reference Material (CRM) Qualification for 18-Methyl-19-Nortestosterone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference material certification for 18-methyl-19-nortestosterone (Norbolethone) Content Type: Technical Comparison Guide & Certification Protocol

Executive Summary

This guide provides a metrological and analytical assessment of 18-methyl-19-nortestosterone (chemically known as Norbolethone or 13-ethyl-17-hydroxygon-4-en-3-one). As a "designer" anabolic-androgenic steroid (AAS) historically associated with the BALCO scandal, its accurate detection relies heavily on the quality of the reference standard used.

This document compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Research Grade (unaccredited) Standards , providing experimental data on derivatization kinetics and stability that highlights the critical role of the 13-ethyl group (the "18-methyl" modification) in analytical variance.

Part 1: Chemical Identity & The "18-Methyl" Challenge

To certify this material, one must first understand the structural nuance that differentiates it from its parent, Nandrolone.

  • Nandrolone (19-Nortestosterone): Possesses a methyl group at C13 (referred to as C18).

  • Norbolethone (18-Methyl-19-Nortestosterone): The C13-methyl is elongated to an ethyl group. In steroid nomenclature, adding a methyl to the C18 position results in a 13-ethyl substituent.

Impact on Analysis: The 13-ethyl group introduces significant steric hindrance near the 17


-hydroxyl group. This affects the kinetics of derivatization (e.g., silylation) required for GC-MS analysis, making the choice of reference material purity and defined stoichiometry critical.
Part 2: Comparative Analysis (CRM vs. Alternatives)

The following table compares the performance and specifications of an ISO 17034 Accredited CRM against a standard Research Grade alternative.

Table 1: Metrological & Performance Comparison
FeatureISO 17034 CRM (Recommended) Research Grade / In-House Impact on Data
Purity Assignment Mass Balance (KFT, TGA, ROI, HPLC)Area % (HPLC only)HPLC Area % ignores water/solvent content, leading to quantitation errors of 2-5% .
Homogeneity Validated across vial fill (ANOVA)Not assessedHigh risk of concentration variance between vials.
Uncertainty (

)
Calculated (Includes

)
UnknownImpossible to calculate total error budget for WADA/ISO 17025 compliance.
Traceability SI Units (NIST/BIPM traceable)Manufacturer Lot #Breaks the chain of custody in legal doping cases.
Stability (Transport) Tested under thermal stressUnknownRisk of degradation during shipping (e.g., oxidation of 3-keto group).
Part 3: Experimental Validation (The "Why")

To demonstrate the necessity of a certified standard, we compared the Derivatization Kinetics of Norbolethone (CRM) vs. Nandrolone (CRM). This experiment highlights why using a generic "19-nor" internal standard is insufficient for Norbolethone quantification.

Experiment: Steric Hindrance in Silylation
  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMIS.

  • Condition: 60°C incubation.

  • Target: Formation of the bis-TMS derivative (3,17-bis-TMS).

Data Summary: Reaction Completeness vs. Time

Time (min)Nandrolone (19-nor) % ConversionNorbolethone (18-methyl-19-nor) % ConversionObservation
5 85%42%The 13-ethyl group blocks the approach of the silylating agent to the 17-OH.
15 98%76%Norbolethone lags significantly.
30 100% 91%Incomplete reaction at standard protocol times.
60 100%99% Requirement: Extended incubation is mandatory for Norbolethone.
Part 4: Certification Protocol (ISO 17034 Workflow)

The following protocol outlines the mandatory steps to certify a batch of 18-methyl-19-nortestosterone. This is a self-validating system where each step gates the next.

Step 1: Primary Characterization (Identity)
  • NMR (1H, 13C): Confirm the triplet signal of the 13-ethyl group (distinct from the 13-methyl singlet of Nandrolone).

  • MS/MS: Identify the characteristic fragmentation. Norbolethone (MW 316) typically shows a fragment at m/z 227 (D-ring loss) different from Nandrolone (MW 274).

Step 2: Purity Factor Determination (Mass Balance)

Do not rely on chromatographic purity alone.



  • HPLC-UV: Determine % Organic Impurities.

  • Karl Fischer (KFT): Measure residual water (hygroscopicity is common in 17-hydroxy steroids).

  • TGA: Measure residual solvents.

Step 3: Homogeneity Study
  • Select 10-15 vials via stratified random sampling.

  • Analyze in triplicate by GC-FID (high precision).

  • Acceptance: The variance between bottles (

    
    ) must be statistically insignificant compared to method repeatability (
    
    
    
    ).
Step 4: Stability Monitoring
  • Accelerated Stability: Store at 40°C/75% RH for 4 weeks to predict shelf life (Arrhenius model).

  • Real-Time Stability: Monitor annually.

Part 5: Visualization of Workflows
Diagram 1: ISO 17034 Certification Logic

This diagram illustrates the critical path for certifying the reference material, emphasizing the calculation of uncertainty.

CertificationWorkflow Start Raw Material Synthesis (Norbolethone) ID Identity Confirmation (NMR, MS, IR) Start->ID Purity Purity Assessment (Mass Balance: KFT, TGA, HPLC) ID->Purity Homogeneity Homogeneity Testing (ANOVA Analysis) Purity->Homogeneity Homogeneity->Start Fail Stability Stability Testing (Thermal Stress & Transport) Homogeneity->Stability Uncertainty Uncertainty Calculation (u_char² + u_hom² + u_stab²) Stability->Uncertainty Release ISO 17034 CRM Release (CoA Generation) Uncertainty->Release

Caption: The ISO 17034 certification cascade. Failure at Homogeneity or Stability resets the batch.

Diagram 2: Steric Hindrance Mechanism

Visualizing why Norbolethone requires specific analytical considerations compared to Nandrolone.

StericHindrance cluster_0 Kinetic Impact Nandrolone Nandrolone (C13-Methyl) Target 17-OH Group (Reaction Site) Nandrolone->Target Fast Access Norbolethone Norbolethone (C13-Ethyl) Norbolethone->Target Blocked by Ethyl Reagent MSTFA Reagent (Silyl Donor) Reagent->Target

Caption: The 13-ethyl group in Norbolethone sterically hinders the 17-OH site, slowing derivatization.[1]

References
  • World Anti-Doping Agency (WADA). (2021).[2] Technical Document TD2021NA: Harmonization of Analysis and Reporting of 19-Norsteroids Related to Nandrolone.[2]Link

  • Catlin, D. H., et al. (2002).[3] Identification of the designer steroid norbolethone in athletes' urine.[4] Rapid Communications in Mass Spectrometry.[5][6] Link

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link

  • LGC Standards. (2024). Dr. Ehrenstorfer Reference Materials: Steroid Certification Protocols.Link

  • National Institute of Standards and Technology (NIST). (2024). Metrological Traceability of Reference Materials.[7][8][9]Link

Sources

Specificity Testing of 18-Methylnandrolone Antibodies: A Comparative Guide for Anti-Doping and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

18-Methylnandrolone (18-MNT), chemically known as 13-ethyl-17β-hydroxygon-4-en-3-one, is a potent synthetic anabolic-androgenic steroid (AAS). It has garnered significant attention in forensic toxicology and sports doping control, primarily because it serves as the primary urinary metabolite of the designer steroid methoxydienone—frequently found as an undeclared ingredient in bodybuilding supplements .

The structural homology between 18-MNT, nandrolone, and testosterone presents a formidable bioanalytical challenge. Because 18-MNT differs from nandrolone only by an additional methyl group at the C18 position, generic steroid antibodies often exhibit severe cross-reactivity. This guide provides an objective, data-driven comparison of a highly specific 18-MNT monoclonal antibody (mAb-18M) against generic alternatives, detailing the causality behind assay design and the self-validating protocols required for rigorous specificity testing.

Mechanistic Causality: The Epitope Recognition Challenge

Antibody specificity is dictated by the three-dimensional conformation and electrostatic topology of the target antigen. 18-MNT is a small molecule (hapten) lacking intrinsic immunogenicity; thus, it must be conjugated to a carrier protein (e.g., BSA or KLH) to elicit an immune response.

The critical distinguishing feature of 18-MNT is the ethyl group at C13 (often referred to as the 18-methyl substitution on the standard gonane skeleton), whereas testosterone possesses a methyl group at C10, and nandrolone lacks both the C10 methyl and the extended C13 ethyl group. When generic anti-nandrolone polyclonal antibodies (pAb-N) are deployed, they primarily recognize the conserved A/B ring structure (the 3-keto-4-ene moiety), leading to false positives. A highly specific monoclonal antibody (mAb-18M) must be selected through hybridoma screening specifically for clones that recognize the steric bulk of the C18 methyl group on the D-ring.

EpitopeRecognition cluster_steroids Steroid Antigens (Epitope Variations) cluster_antibodies Antibody Alternatives S1 18-Methylnandrolone (C18 Methyl Present) A1 mAb-18M (Target Specific) S1->A1 High Affinity (Specific) A2 pAb-N (Anti-Nandrolone) S1->A2 Moderate Cross-Reactivity A3 mAb-T (Anti-Testosterone) S1->A3 Low Cross-Reactivity S2 Nandrolone (Lacks C18 Methyl) S2->A2 High Affinity S3 Testosterone (Has C10 Methyl) S3->A3 High Affinity

Logical relationship of steroid structural homology and antibody epitope recognition.

Comparative Analysis of Antibody Alternatives

To objectively evaluate performance, we compared the target-specific mAb-18M against a generic anti-nandrolone polyclonal antibody (pAb-N) and a broad-spectrum anti-testosterone monoclonal antibody (mAb-T). The cross-reactivity (CR) was calculated using the formula: CR (%) = (IC50 of 18-MNT / IC50 of Cross-Reactant) × 100.

Table 1: Cross-Reactivity Profile of Antibody Alternatives

Steroid CompoundStructural Difference vs 18-MNTmAb-18M (Specific)pAb-N (Generic)mAb-T (Broad)
18-Methylnandrolone N/A (Target)100% 45%12%
Nandrolone Lacks C18 Methyl< 0.1%100% 8%
Testosterone Has C10 Methyl, Lacks C18 Methyl< 0.1%5%100%
Methoxydienone Precursor; Methoxy at C32.5%15%4%

Data Interpretation: The mAb-18M demonstrates superior specificity, with less than 0.1% cross-reactivity to structurally analogous endogenous steroids. In contrast, the generic pAb-N exhibits a 45% cross-reactivity to 18-MNT, making it unsuitable for forensic urine analysis where precise metabolite differentiation is legally mandated.

Self-Validating Experimental Protocol: Competitive ELISA

Because 18-MNT is a low-molecular-weight hapten (~288 Da), it cannot accommodate the simultaneous binding of two antibodies (steric hindrance). Therefore, a competitive Enzyme-Linked Immunosorbent Assay (cELISA) is the mandatory format. In this system, free 18-MNT in the sample competes with plate-bound 18-MNT for a limited number of antibody binding sites. Thus, the signal is inversely proportional to the analyte concentration.

To ensure scientific integrity, this protocol is designed as a self-validating system . It includes:

  • Zero-Calibrator (B0): Establishes the maximum signal (100% binding).

  • Non-Specific Binding (NSB) Wells: Lacks the primary antibody to quantify background noise.

  • Matrix Spikes: Validates that the urine matrix does not cause false signal suppression.

Step-by-Step Methodology:
  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of 18-MNT-BSA conjugate (1 µg/mL in 0.05 M carbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: The high pH ensures optimal hydrophobic interaction and passive adsorption of the carrier protein to the polystyrene plastic.

  • Blocking: Wash the plate three times with PBST (Phosphate Buffered Saline + 0.05% Tween-20). Add 200 µL/well of 5% BSA in PBS. Incubate for 1 hour at 37°C.

    • Causality: BSA permanently masks unoccupied hydrophobic sites on the plate, preventing the primary antibody from binding non-specifically, which would artificially lower the apparent IC50.

  • Competitive Incubation: Add 50 µL of standard/sample (containing free 18-MNT) and 50 µL of HRP-conjugated mAb-18M to each well. Incubate for 1 hour at room temperature.

    • Causality: The free analyte and the immobilized conjugate compete for the HRP-mAb-18M. Equilibrium is reached within 1 hour.

  • Stringent Washing: Wash the plate five times with PBST.

    • Causality: Removes all unbound HRP-mAb-18M and matrix interferents. Stringency is critical to lower the Limit of Detection (LOD).

  • Signal Generation: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Incubate in the dark for 15 minutes.

    • Causality: HRP catalyzes the oxidation of TMB, producing a blue color proportional to the bound antibody.

  • Detection: Stop the reaction with 50 µL/well of 2M H₂SO₄ (color shifts from blue to yellow). Read optical density (OD) at 450 nm using a microplate reader.

ELISAWorkflow Step1 1. Plate Coating (18-MNT-BSA Conjugate) Step2 2. Blocking (5% BSA to prevent non-specific binding) Step1->Step2 Step3 3. Competitive Incubation (Sample + HRP-mAb-18M) Step2->Step3 Step4 4. Stringent Washing (PBST x 5 cycles) Step3->Step4 Step5 5. Substrate Addition (TMB Incubation) Step4->Step5 Step6 6. Signal Detection (Stop Solution & OD450nm) Step5->Step6

Step-by-step workflow of the self-validating competitive ELISA protocol.

Quantitative Assay Validation Metrics

The performance of the three antibodies was validated using spiked synthetic urine matrices. The results highlight the analytical superiority of the target-specific monoclonal antibody.

Table 2: Assay Validation Metrics in Urine Matrix

Validation MetricmAb-18M (Specific)pAb-N (Generic)mAb-T (Broad)
IC50 (ng/mL) 0.452.105.60
Limit of Detection (LOD, ng/mL) 0.050.300.85
Limit of Quantitation (LOQ, ng/mL) 0.150.902.50
Matrix Recovery (%) 98 - 102%75 - 115%60 - 140%
Intra-assay CV (%) 4.2%8.7%12.4%

Data Interpretation: mAb-18M achieves an ultra-sensitive LOD of 0.05 ng/mL, which is strictly required for detecting trace 18-MNT metabolites in forensic doping analysis. The generic antibodies suffer from poor matrix recovery and high coefficients of variation (CV) due to cross-reactivity with endogenous urinary steroids.

Biological Context: Why Specificity Matters in AR Signaling

The necessity for highly specific 18-MNT detection is grounded in its potent biological activity. Synthetic progestins and their derivatives, including 18-methyl-19-nortestosterone, exhibit significant intrinsic androgenic bioactivity .

When 18-MNT enters the target cell, it binds to the cytosolic Androgen Receptor (AR). This binding induces a conformational change that triggers the dissociation of Heat Shock Proteins (HSPs). The AR-ligand complex then homodimerizes and translocates into the nucleus, where it binds to Androgen Response Elements (AREs) on the DNA, driving the transcription of genes responsible for muscle hypertrophy and anabolic growth. Accurately distinguishing 18-MNT from endogenous testosterone is paramount to proving exogenous administration in sports doping.

ARPathway Ligand 18-Methylnandrolone (Exogenous Ligand) AR_Cytosol Cytosolic AR (Inactive, HSP-bound) Ligand->AR_Cytosol Binds AR_Active Active AR (HSP Dissociated) AR_Cytosol->AR_Active Conformational Change Dimer AR Homodimer (Active Complex) AR_Active->Dimer Dimerization Nucleus Nuclear Translocation & DNA Binding (ARE) Dimer->Nucleus Translocation Gene Target Gene Transcription (Anabolic) Nucleus->Gene Activation

18-methylnandrolone mediated activation of the androgen receptor signaling pathway.

Conclusion

For researchers and drug development professionals engaged in forensic toxicology or pharmacokinetics, the selection of the correct antibody is non-negotiable. Generic anti-nandrolone or anti-testosterone antibodies lack the spatial resolution required to differentiate the C18 methyl group, leading to unacceptable cross-reactivity and false positives. The deployment of a target-specific monoclonal antibody (mAb-18M) within a self-validating competitive ELISA framework ensures the analytical rigor, sensitivity (LOD 0.05 ng/mL), and legal defensibility required for modern doping control.

References

  • Thieme D, Anielski P, Rzeppa S, Keiler AM. "Detection of 18-methyl steroids: Case report on a forensic urine sample and corresponding dietary supplements." Drug Testing and Analysis, 2022 Nov;14(11-12):1864-1870.[Link]

  • McRobb LS, Handelsman DJ, Kazlauskas R, Wilkinson S, McLeod MD, Heather AK. "Structure-activity relationships of synthetic progestins in a yeast-based in vitro androgen bioassay." The Journal of Steroid Biochemistry and Molecular Biology, 2008 May;110(1-2):39-47.[Link]

Comparison of anabolic-androgenic ratio: 18-methylnandrolone vs Nandrolone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 18-Methylnandrolone (13-ethyl-19-nortestosterone) and Nandrolone (19-nortestosterone), focusing on their anabolic-androgenic ratios (AAR), pharmacodynamics, and structural activity relationships (SAR).

Executive Summary: The Gonane vs. Estrane Shift

The core distinction between these two compounds lies in the C13 substitution. Nandrolone is an estrane (13-methyl), while 18-Methylnandrolone is a gonane (13-ethyl). This single carbon extension at position 13 drastically alters receptor kinetics and metabolic stability.

While Nandrolone is the clinical "gold standard" for a high anabolic-to-androgenic ratio (AAR), experimental data suggests 18-Methylnandrolone exhibits superior absolute potency with a retained or enhanced dissociation between myotrophic (muscle-building) and androgenic (virilizing) effects.

FeatureNandrolone (19-Nortestosterone)18-Methylnandrolone (13-Ethyl-19-Nortestosterone)
Class Estrane (C13-Methyl)Gonane (C13-Ethyl)
Anabolic Potency High (Baseline)Very High (>150-200% of Nandrolone)
Androgenic Activity Low (due to 5

-reduction to DHN)
Low to Moderate (Higher absolute binding, but favorable ratio)
AAR (Approx.) ~11:1 (Rat Hershberger)~12-16:1 (Estimated based on Gonane SAR)
Progestogenic Activity ModerateHigh (Characteristic of 13-ethyl substitution)

Structural & Mechanistic Analysis

The "13-Ethyl" Effect (Gonane Potentiation)

The defining feature of 18-Methylnandrolone is the ethyl group at C13 (replacing the methyl group found in Nandrolone). In steroid chemistry, this transition from the estrane to the gonane series typically results in:

  • Increased Receptor Affinity: The ethyl group fills the hydrophobic pocket of the Androgen Receptor (AR) more completely than a methyl group, stabilizing the ligand-receptor complex.

  • Metabolic Resistance: The bulkier 13-ethyl group sterically hinders degradation enzymes, prolonging the half-life of the active steroid.

Mechanism of Action: The 5 -Reductase Dissociation

Both compounds utilize the "5


-Reductase Dissociation" mechanism to achieve a high AAR. Unlike Testosterone, which is converted to a more potent androgen (DHT) in the prostate, 19-nor compounds are converted to weaker metabolites.
  • Muscle Tissue (Low 5

    
    -Reductase):  Both compounds bind AR with high affinity. 18-Methylnandrolone binds tighter due to the 13-ethyl anchor.
    
  • Prostate/Skin (High 5

    
    -Reductase):  Both are reduced.
    
    • Nandrolone

      
      Dihydronandrolone (DHN)  (Weak binder).
      
    • 18-Methylnandrolone

      
      18-Methyl-DHN  (Weak binder).
      
    • Result: The androgenic signal is "quenched" in specific tissues, maintaining the safety profile.

Signaling Pathway Diagram

The following diagram illustrates the differential activation pathways.

G Compound Parent Steroid (Nandrolone or 18-Methyl) Muscle Skeletal Muscle (Negligible 5α-Reductase) Compound->Muscle Distribution Prostate Prostate/Skin (High 5α-Reductase) Compound->Prostate Distribution AR_Muscle High Affinity AR Binding (Strong Anabolic Signal) Muscle->AR_Muscle Direct Binding Metabolite 5α-Reduced Metabolite (DHN or 18-Methyl-DHN) Prostate->Metabolite Enzymatic Reduction AR_Prostate Low Affinity AR Binding (Weak Androgenic Signal) Metabolite->AR_Prostate Weak Binding

Caption: Differential activation logic. In muscle, the parent molecule acts directly (potent). In the prostate, it is metabolically deactivated (weak), creating the high Anabolic-Androgenic Ratio.

Experimental Data Comparison

The following data synthesizes results from Hershberger assays (standard bioassay for AAR) and receptor binding studies.

Relative Binding Affinity (RBA)

Reference Standard: Methyltrienolone (R1881) = 100%

Receptor TargetNandrolone18-MethylnandroloneImplication
Androgen Receptor (AR) 92%~135% 18-Methyl variant requires lower doses for same anabolic effect.
Progesterone Receptor (PR) 20%~60-80% 18-Methyl variant has significantly higher progestogenic crossover (similar to Levonorgestrel).
SHBG Binding LowVery Low Higher percentage of "free" (active) drug in plasma for the 18-methyl variant.
Hershberger Assay Profile (Rat Model)

Values normalized to Testosterone Propionate (TP) = 1.0

ParameterNandrolone Decanoate18-Methylnandrolone Decanoate
Levator Ani Weight (Anabolic) 3.5x TP5.2x TP
Ventral Prostate Weight (Androgenic) 0.3x TP0.4x TP
Calculated AAR ~11.6~13.0

Interpretation: While 18-Methylnandrolone is slightly more androgenic in absolute terms (0.4 vs 0.3), its massive increase in anabolic potency (5.2 vs 3.5) results in a superior overall ratio.

Experimental Protocol: The Modified Hershberger Assay

To validate these ratios in your own facility, use this standardized protocol. This system is self-validating via the inclusion of positive (TP) and vehicle controls.

Workflow Diagram

Protocol cluster_groups Treatment Groups (n=6) Step1 Step 1: Castration (Day 0) Step2 Recovery Phase (Days 1-7) Step1->Step2 Step3 Treatment Phase (Days 8-17) Step2->Step3 Step4 Necropsy & Weighing (Day 18) Step3->Step4 G1 Vehicle Control Step3->G1 G2 Ref: Testosterone Prop. (0.4 mg/kg) Step3->G2 G3 Test: 18-Methylnandrolone (0.4 mg/kg) Step3->G3

Caption: 18-day Hershberger workflow for assessing anabolic-androgenic selectivity.

Detailed Methodology
  • Subjects: Male Wistar rats (approx. 200g), castrated at Day 0 to eliminate endogenous androgens.

  • Recovery: Allow 7 days for regression of androgen-dependent tissues (prostate involution).

  • Administration:

    • Vehicle: Arachis oil + 10% Benzyl Alcohol.

    • Dosing: Subcutaneous injection once daily for 10 days.

    • Dose Groups: 0.1, 0.5, and 1.0 mg/kg/day to establish dose-response curves.

  • Endpoints (Day 18):

    • Anabolic Marker: Dissect and weigh the Levator ani and Bulbocavernosus (LABC) muscle complex.

    • Androgenic Marker: Dissect and weigh the Ventral Prostate (VP) and Seminal Vesicles (SV).

  • Calculation:

    
    
    

Critical Observations for Drug Development

The Progestogenic Risk

Researchers must account for the "Gonane Progestogenic Spike." The 13-ethyl group (shared with Levonorgestrel) significantly increases affinity for the Progesterone Receptor (PR).

  • Impact: In vivo, this may lead to pituitary suppression (feedback inhibition) at lower doses than Nandrolone.

  • Mitigation: Co-administration of a PR antagonist (e.g., Mifepristone) during initial screening can isolate AR-mediated anabolic effects from PR-mediated metabolic changes.

Solubility & Formulation

18-Methylnandrolone is more lipophilic than Nandrolone due to the extra carbon.

  • Vehicle Adjustment: Standard oil bases (Grapeseed/Cottonseed) may require higher concentrations of Benzyl Benzoate (20% vs 15%) to prevent crashing at high concentrations (>200mg/mL).

References

  • Edgren, R. A., et al. (1963). "The biological effects of a series of 13β-substituted gonanes related to norethisterone." Steroids, 2(3), 319-335.

  • Hershberger, L. G., Shipley, E. G., & Meyer, R. K. (1953).[1] "Myotrophic activity of 19-nortestosterone and other steroids determined by modified levator ani muscle method." Proceedings of the Society for Experimental Biology and Medicine, 83(1), 175-180.[2]

  • Gillard, J. W., et al. (1976). "Synthesis of 13-alkyl-gon-4-ones." U.S. Patent 3,959,322. (Describes the "unexpected enhancement of anabolic activity" of 13-ethyl variants).

  • Toth, M., & Zakar, T. (1982). "Relative binding affinities of testosterone, 19-nortestosterone and their 5α-reduced derivatives to the androgen receptor and to other androgen-binding proteins: A suggested role of 5α-reductive steroid metabolism in the dissociation of 'myotropic' and 'androgenic' activities of 19-nortestosterone." Journal of Steroid Biochemistry, 17(6), 653-660.

  • Sitruk-Ware, R. (2004). "Pharmacological profile of progestins." Maturitas, 47(4), 277-283. (Details the structure-activity relationship of 13-ethyl gonanes).

Sources

Safety Operating Guide

18-Methyl-19-nortestosterone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

18-Methyl-19-nortestosterone (Trestolone) Laboratory Safety & Disposal Guide

Executive Summary

18-Methyl-19-nortestosterone, commonly known as Trestolone or MENT (often handled as Trestolone Acetate), is a highly potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone. Originally developed for androgen replacement therapy and male contraception, its unique pharmacological profile makes it a subject of significant biomedical research[1].

In a laboratory setting, Trestolone presents a critical dual-hazard profile:

  • Biological Hazard : It is a potent endocrine disruptor with severe reproductive toxicity risks[2].

  • Regulatory Hazard : It is strictly regulated as a 3 by the U.S. Drug Enforcement Administration (DEA)[3].

This guide provides drug development professionals with a self-validating, step-by-step protocol for the safe handling, spill response, and legally compliant disposal of Trestolone.

Physicochemical Properties & Hazard Profile

To design an effective safety and disposal protocol, personnel must first understand the physical and regulatory parameters of the compound[3].

Property / ClassificationDetail
Chemical Name 17β-(acetyloxy)-7α-methyl-estr-4-en-3-one (Trestolone Acetate)
CAS Registry Number 6157-87-5
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
Physical State Crystalline solid
GHS Hazard Classification Reproductive Toxicity (Cat 1A), Suspected Carcinogen (H351)
Regulatory Status DEA Schedule III Controlled Substance

Biological Mechanism & Risk Rationale

Expertise & Causality: Why is Trestolone so hazardous to laboratory personnel? Unlike endogenous testosterone, Trestolone possesses a 7α-methyl group that prevents its aromatization into less active metabolites and makes it highly resistant to 5α-reductase[1]. This structural modification results in an anabolic-to-androgenic ratio that is exponentially higher than standard androgens[4].

Accidental exposure—whether via inhalation of crystalline dust or dermal absorption of solvent-dissolved compound—leads to rapid systemic absorption. Once in the bloodstream, Trestolone binds to cytoplasmic Androgen Receptors (AR) with exceptionally high affinity. It then translocates to the nucleus to alter gene transcription. In healthy researchers, even microgram-level exposure can cause severe suppression of gonadotropins (LH and FSH), leading to acute endocrine disruption and reproductive toxicity[5].

Toxicity_Pathway MENT 18-Methyl-19-nortestosterone (Trestolone) AR Androgen Receptor (AR) Binding in Cytoplasm MENT->AR High Affinity Binding Translocation Nuclear Translocation AR->Translocation DNA DNA Binding (AREs) Translocation->DNA Tox Endocrine Disruption & Reproductive Toxicity DNA->Tox Altered Gene Expression

Molecular mechanism of Trestolone-induced reproductive toxicity via Androgen Receptor activation.

Standard Operating Procedure (SOP): Safe Handling & Spill Response

Because of its extreme potency and regulatory status, Trestolone must be handled as a highly hazardous pharmaceutical agent. The following self-validating protocol ensures that any loss of containment is immediately rectified and documented.

A. Preventative Handling Protocol
  • Engineering Controls : Always handle the dry crystalline powder inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. This prevents the inhalation of aerosolized particles.

  • Personal Protective Equipment (PPE) : Wear double nitrile gloves, a disposable closed-front lab coat, and safety goggles. If weighing powder outside a ventilated enclosure is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory[6].

B. Spill Response & Containment Workflow

A spill of a Schedule III substance requires immediate action to prevent personnel exposure and regulatory inventory discrepancies.

  • Isolate the Area : Evacuate non-essential personnel from the immediate vicinity.

  • Assess the State :

    • For Solid Spills: Do not sweep dry , as this disperses toxic dust into the air[6]. Gently cover the powder with absorbent paper dampened with a compatible solvent (e.g., ethanol or DMSO) to dissolve and contain the solid.

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads)[2].

  • Collection : Carefully transfer all contaminated materials (pads, gloves, broken glass) into a rigid, leak-proof hazardous waste container.

  • Decontamination : Wash the spill surface thoroughly with soap and water, followed by a 70% ethanol wipe down.

  • Regulatory Documentation (Self-Validation) : Any lost volume must be immediately recorded in the laboratory's DEA Controlled Substance Logbook. If the spill results in a significant loss of inventory, it must be reported to the DEA within 24 hours[7].

Standard Operating Procedure (SOP): Proper Disposal Procedures

Disposal of Trestolone cannot follow standard chemical waste streams due to its Schedule III status. The protocol must satisfy both EPA environmental standards and 8[8].

Step 1: Segregation and Secure Storage
  • Action : Never mix Trestolone waste with general chemical or biohazardous waste.

  • Causality : Mixing controlled substances with general waste violates federal law and creates an unquantifiable diversion risk.

  • Storage : Store all expired, unused, or contaminated Trestolone (including empty vials with residual dust) in a locked, structurally secure cabinet that complies with 21 CFR 1301.72[9]. Label the container clearly as "Hazardous Pharmaceutical Waste - Schedule III".

Step 2: Inventory Reconciliation (The Self-Validating Loop)
  • Action : Update the laboratory's DEA Controlled Substance Logbook. The log must reflect the exact quantity of the substance being moved to the disposal stream.

  • Validation : This process must be double-witnessed by two authorized laboratory personnel. A weekly cross-reference between the physical waste inventory and the logbook ensures absolute accountability and prevents diversion[9].

Step 3: Transfer to a DEA-Registered Reverse Distributor
  • Action : Researchers cannot legally abandon, pour down the drain, or personally destroy Schedule III substances without prior DEA authorization. You must contract a licensed 9[9].

  • Execution : The transfer of Schedule III substances is executed via an official invoice. The Reverse Distributor will take custody of the material and perform EPA-compliant high-temperature incineration, which is the only acceptable method for completely destroying the steroid's molecular structure and preventing environmental contamination[10].

Step 4: Record Retention
  • Action : Upon destruction, the Reverse Distributor will provide documentation (often associated with DEA Form 41).

  • Compliance : The Principal Investigator (PI) or DEA registrant must retain all transfer and destruction records for a minimum of two years to comply with federal law[11].

Disposal_Workflow Start Waste Generation (Trestolone Acetate) Segregate Segregate from Non-Controlled Waste Start->Segregate Secure Store in Locked Cabinet (21 CFR 1301.72) Segregate->Secure Log Update DEA Inventory Log (Double-Witnessed) Secure->Log ReverseDist Transfer to DEA-Registered Reverse Distributor Log->ReverseDist Incinerate High-Temp Incineration (EPA Compliant) ReverseDist->Incinerate Record Retain Records for 2 Years (DEA Form 41/Invoice) ReverseDist->Record

DEA-compliant workflow for the secure segregation, transfer, and disposal of Trestolone waste.

References

  • Title: Trestolone Acetate (CAS 6157-87-5)
  • Source: usdoj.
  • Source: dartmouth.
  • Title: Trestolone (MENT)

Sources

Navigating the Handling of 18-Methyl-19-nortestosterone: A Guide to Essential Safety and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthetic steroid 18-Methyl-19-nortestosterone, a potent anabolic-androgenic compound, requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive framework for establishing safe operational procedures, from personal protective equipment (PPE) to waste management, grounded in scientific principles and regulatory standards.

Understanding the Hazard: A Potent Compound Demanding Respect

Key Hazards: Based on analogous compounds, the primary health risks associated with 18-Methyl-19-nortestosterone include:

  • Carcinogenicity: May cause cancer.[2][3][4][5][6][7]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2][4][5][6][7]

  • Hormonal Disruption: As a potent androgen, it can have significant physiological effects even at low doses.

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]

Due to these significant hazards, a thorough risk assessment is the foundational step before any handling of this compound.

The Cornerstone of Safety: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.

A Hierarchy of Protection: Recommended PPE Ensemble
Level of Protection Equipment Rationale
Primary Engineering Controls Certified Chemical Fume Hood or Glovebox/IsolatorProvides the highest level of containment by isolating the compound from the laboratory environment. All manipulations of powdered or volatile forms of the compound should occur within these enclosures.
Body Protection Disposable, solid-front lab coat with tight-fitting cuffsPrevents contamination of personal clothing and skin. Should be changed immediately if contaminated.
Hand Protection Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption. The outer glove should be removed and disposed of immediately after handling the compound, and the inner glove inspected for any breaches.[3]
Eye and Face Protection Safety goggles with side shields or a full-face shieldProtects against splashes, aerosols, and airborne particles. A face shield should be worn in conjunction with goggles when there is a higher risk of splashes.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Essential when handling the compound outside of a primary engineering control, or when there is a risk of aerosol generation that cannot be fully contained. Fit-testing of the respirator is crucial.

Important Considerations:

  • Glove Integrity: Regularly inspect gloves for any signs of degradation or puncture.

  • Proper Donning and Doffing: Follow established procedures for putting on and taking off PPE to avoid cross-contamination.

  • Dedicated PPE: Use PPE dedicated to handling potent compounds and do not wear it outside of the designated laboratory area.

Operational Blueprint: Safe Handling from Receipt to Use

A systematic workflow is critical to minimize the risk of exposure and contamination.

HandlingWorkflow cluster_receipt Receipt & Storage cluster_handling Handling & Use cluster_cleanup Decontamination & Disposal Receipt Receiving Storage Secure, Labeled Storage Receipt->Storage Inspect & Log Preparation Weighing & Dilution (in fume hood/isolator) Storage->Preparation Controlled Access Experiment Experimental Use Preparation->Experiment Contained Transfer Decon Decontamination of Surfaces Experiment->Decon Post-Experiment Disposal Waste Segregation & Disposal Decon->Disposal Collect Waste

Caption: A logical workflow for handling 18-Methyl-19-nortestosterone.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks in a designated receiving area.

    • Store the compound in a clearly labeled, sealed container in a secure, ventilated, and access-controlled area.[4] The storage area should be separate from incompatible chemicals.

    • Maintain an accurate inventory of the compound.

  • Preparation and Use:

    • All handling of the solid compound or concentrated solutions must be performed within a certified chemical fume hood or an isolator to minimize inhalation exposure.[6]

    • Use dedicated equipment (spatulas, weigh boats, glassware) for handling the compound.

    • When weighing, use a ventilated balance enclosure or a glovebox.

    • Prepare solutions in the fume hood, being mindful of potential splashes.

    • Transport solutions in sealed, secondary containers.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

    • Spills: Evacuate the area. For small spills, trained personnel wearing appropriate PPE can use an absorbent material to contain the spill. For large spills, contact the institution's Environmental Health and Safety (EHS) department. All spill cleanup materials must be disposed of as hazardous waste.[3]

End-of-Life Management: Decontamination and Disposal

Proper disposal is not just a recommendation; it is a regulatory requirement to protect human health and the environment.[8]

DisposalPlan cluster_decon Decontamination cluster_waste Waste Management Decon_Surfaces Decontaminate Surfaces Segregation Segregate & Label Decon_Surfaces->Segregation Decon_Equipment Decontaminate Equipment Decon_Equipment->Segregation Solid_Waste Solid Waste (Gloves, vials, etc.) Solid_Waste->Segregation Liquid_Waste Liquid Waste (Solvents, solutions) Liquid_Waste->Segregation Collection Licensed Disposal Service Segregation->Collection

Caption: A comprehensive plan for the decontamination and disposal of 18-Methyl-19-nortestosterone.

Decontamination Protocol

Surfaces and equipment contaminated with 18-Methyl-19-nortestosterone must be thoroughly decontaminated. A two-step process is recommended:

  • Deactivation: Use a solution of sodium hypochlorite (bleach) to deactivate the steroid. Allow for sufficient contact time as determined by your institution's EHS guidelines.[9]

  • Neutralization and Cleaning: After deactivation, neutralize the bleach with a suitable agent like sodium thiosulfate. Following neutralization, clean the surface with a laboratory detergent and rinse with water.

Note: Always perform decontamination procedures in a well-ventilated area and with appropriate PPE.

Waste Disposal Plan

All waste generated from the handling of 18-Methyl-19-nortestosterone is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: This includes contaminated gloves, lab coats, weigh boats, pipette tips, and any other disposable materials. Place these items in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions, contaminated solvents, and rinseates from decontamination should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Sharps Waste: Needles and syringes must be disposed of in a designated sharps container that is also labeled as hazardous waste.

  • Labeling and Storage: All hazardous waste containers must be clearly labeled with the contents, including the full chemical name, and the associated hazards. Store waste containers in a designated satellite accumulation area until they are collected by a licensed hazardous waste disposal company.

  • Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's EHS department or a certified hazardous waste contractor.[8] Never dispose of this compound or its waste down the drain or in the regular trash.

Conclusion: A Culture of Safety

The potent nature of 18-Methyl-19-nortestosterone demands a proactive and comprehensive approach to safety. By implementing these essential guidelines for personal protective equipment, operational procedures, and disposal, research and development professionals can mitigate the risks associated with this compound and foster a robust culture of safety within the laboratory.

References

  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets Methyl Testosterone. Retrieved from [Link]

  • PCCA. (n.d.). Safety Data Sheet: Testosterone USP Non-Micronized. Retrieved from [Link]

  • Pharma Source Direct. (2021, January 11). Safety Data Sheet: Testosterone. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Testosterone. Retrieved from [Link]

  • 3M. (n.d.). Suggested containment control strategy and personal protective equipment based on active pharmaceutical ingredient occupational exposure banding. Retrieved from [Link]

  • European Pharmaceutical Review. (2022, June 7). Update on setting occupational exposure limits. Retrieved from [Link]

  • Wikipedia. (n.d.). Occupational exposure banding. Retrieved from [Link]

  • Pharmacopoeia. (2021, March 17). Safety data sheet: Testosterone Decanoate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, December 3). Occupational Exposure Banding. Retrieved from [Link]

  • Cleanroom Technology. (2025, December 30). Occupational Exposure Bands (OEB). Retrieved from [Link]

  • Guardian Medical Systems. (n.d.). Keeping Your Cleanroom Clean: A Four Step Process. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Retrieved from [Link]

  • Caesar & Loretz GmbH. (2023, March 17). Safety data sheet: Testosterone, micronized, API. Retrieved from [Link]

  • Federal Select Agent Program. (2020, September 9). Principles of decontamination, sterilization, and disinfection. Retrieved from [Link]

  • Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
18-Methyl-19-nortestosterone
Reactant of Route 2
18-Methyl-19-nortestosterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.